DSPE-PEG 2000
Descripción
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Propiedades
Fórmula molecular |
C45H90NO11P |
|---|---|
Peso molecular |
852.2 g/mol |
Nombre IUPAC |
[(2R)-3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;methane |
InChI |
InChI=1S/C44H86NO11P.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51);1H4/t41-;/m1./s1 |
Clave InChI |
ZMUHXEQZDXLNQJ-QUEDAWNRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
DSPE-PEG 2000: A Comprehensive Technical Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a high-purity, amphiphilic phospholipid-polymer conjugate widely employed in the development of nanocarrier-based drug delivery systems. Its unique structure, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 tail, enables the formation of stable micelles and liposomes. These nanostructures serve as effective vehicles for encapsulating a diverse range of therapeutic agents, particularly those with poor aqueous solubility. The PEGylated surface of these carriers provides a "stealth" characteristic, sterically hindering opsonization and recognition by the mononuclear phagocyte system. This leads to prolonged systemic circulation times, enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect, and improved therapeutic outcomes. This guide provides an in-depth overview of the physicochemical properties, formulation methodologies, and key applications of this compound in advanced drug delivery.
Physicochemical Properties of this compound
This compound is a biocompatible and biodegradable polymer.[1] Its amphiphilic nature drives the self-assembly into core-shell structures in aqueous environments, forming micelles and contributing to the stability of liposomal bilayers.[2]
Chemical Structure and Properties
-
Chemical Name: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000][3]
-
Molecular Formula: C₁₃₃H₂₆₇N₂O₅₅P (representative)[4]
-
Average Molecular Weight: Approximately 2805.5 g/mol [4]
-
Appearance: White to off-white solid[5]
-
Solubility: Soluble in organic solvents like ethanol (B145695) and dimethylformamide (approximately 20 mg/mL and 11 mg/mL, respectively).[6] It is also soluble in hot water and chloroform (B151607).[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and nanoparticles formulated with it.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Average Molecular Weight | ~2805.5 g/mol | [4] |
| Critical Micelle Concentration (CMC) | 0.5 - 20 µM | Varies with solvent conditions (e.g., ~10-20 µM in pure water, ~0.5-1.0 µM in HEPES buffered saline).[7][8] |
| Purity | >99% | As determined by TLC.[9] |
| Storage Temperature | -20°C | [3] |
Table 2: Characteristics of this compound-Containing Nanoparticles
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| This compound alone | 52.0 | ~ -38.0 | 0.952 | [10] |
| This compound / Soluplus (10:1 w/w) | 36.5 | -28.5 | 0.900 | [10][11] |
| This compound / Soluplus (5:1 w/w) | 80.8 | -29.2 | 0.644 | [10][11] |
| This compound / Soluplus (1:1 w/w) | 50 - 150 | - | - | [10] |
| Ridaforolimus-loaded this compound micelles | 33 ± 15 | - | - | [12][13] |
Experimental Protocols
Preparation of this compound Micelles (Thin-Film Hydration Method)
This method is suitable for encapsulating hydrophobic drugs.[14]
Materials:
-
This compound
-
Hydrophobic drug
-
Chloroform or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Dissolution: Dissolve this compound and the hydrophobic drug in chloroform in a round-bottom flask.[14]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[14][15]
-
Drying: Further dry the film under vacuum for at least one hour to remove residual solvent.[16]
-
Hydration: Hydrate (B1144303) the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the phase transition temperature of the lipid (e.g., 60°C).[14]
-
Sonication: Sonicate the resulting suspension using a probe sonicator to form micelles and reduce their size.[16]
-
Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.[14]
-
Storage: Store the prepared micelle solution at 4°C.[14]
Preparation of this compound-Containing Liposomes (Thin-Film Hydration and Extrusion)
This protocol describes the formation of unilamellar liposomes.[17]
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Aqueous buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 33:62:5).[16]
-
Film Formation: Create a thin lipid film by removing the chloroform using a rotary evaporator.[16][17]
-
Vacuum Drying: Place the flask under high vacuum for several hours to ensure complete removal of the organic solvent.[16]
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[16][17]
-
Extrusion: Subject the MLV suspension to multiple passes (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs).[17]
-
Storage: Store the liposome (B1194612) suspension at 4°C.[17]
Characterization of this compound Nanoparticles
3.3.1 Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles.[11]
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration.
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Data Acquisition: Perform the measurements according to the instrument's protocol to obtain the Z-average diameter, PDI, and zeta potential.[11]
3.3.2 Morphology Characterization
Transmission Electron Microscopy (TEM) is used to visualize the shape and morphology of the nanoparticles.[10]
Procedure:
-
Sample Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to adsorb for a few minutes.
-
Staining (Optional): For lipid-based nanoparticles, negative staining with a heavy metal salt solution (e.g., uranyl acetate) can enhance contrast.[11]
-
Drying: Remove excess liquid and allow the grid to air-dry completely.[11]
-
Imaging: Observe the sample under the TEM at an appropriate acceleration voltage and capture images at various magnifications.[11]
Mechanism of Action in Drug Delivery
The primary mechanism of action of this compound in drug delivery is to improve the pharmacokinetic profile and biodistribution of encapsulated drugs.[2]
-
Prolonged Circulation: The hydrophilic PEG chains create a steric barrier on the surface of the nanocarrier, which inhibits the adsorption of plasma proteins and reduces uptake by the mononuclear phagocyte system. This "stealth" effect significantly prolongs the circulation half-life of the drug.[2][18]
-
Enhanced Permeability and Retention (EPR) Effect: The extended circulation time and small size of the nanoparticles allow them to preferentially accumulate in tumor tissues, which have leaky vasculature and poor lymphatic drainage.[12][18]
-
Improved Solubility: The hydrophobic core of the micelles or the lipid bilayer of liposomes can effectively encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments.[12][13]
Visualizations
This compound in Nanoparticle Self-Assembly
Caption: Self-assembly of this compound into micelles and liposomes.
Workflow for Drug-Loaded Nanoparticle Formulation
Caption: Workflow for preparing drug-loaded nanoparticles.
Mechanism of Enhanced Drug Delivery via EPR Effect
Caption: Enhanced drug delivery to tumors via the EPR effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanocs.net [nanocs.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How to formulate DSPE - PEG2000 - based vaginal gels? - Blog [shochem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG 2000 in Drug Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic phospholipid-polymer conjugate that has become a cornerstone in the field of advanced drug delivery.[1] Its biocompatibility, biodegradability, and unique physicochemical properties have established it as a critical excipient in the formulation of nanocarriers such as liposomes, micelles, and lipid nanoparticles.[1][2] this compound is integral to the design of "stealth" nanoparticles, which are engineered to evade the body's immune system, thereby prolonging their circulation time and enhancing their therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in modern therapeutics.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to form a protective hydrophilic layer on the surface of nanoparticles. This "PEGylation" process is fundamental to overcoming significant physiological barriers in drug delivery.[4] this compound is an amphiphilic molecule, comprising a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor and a hydrophilic PEG (polyethylene glycol) chain.[2] The DSPE anchor integrates into the lipid bilayer of a nanoparticle, while the long, flexible PEG 2000 chain extends into the aqueous environment, creating a steric barrier.[3][5]
The "Stealth" Effect and Prolonged Circulation
A major challenge for intravenously administered nanoparticles is their rapid recognition and clearance by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen.[3] This process, known as opsonization, involves the adsorption of plasma proteins onto the nanoparticle surface, which flags them for phagocytic uptake.[3]
The dense layer of hydrophilic PEG chains on the nanoparticle surface, provided by this compound, creates a steric barrier that physically hinders the binding of opsonin proteins.[3] This "stealth" characteristic allows the nanoparticles to remain in circulation for extended periods.[1][6] The prolonged circulation half-life is crucial for the nanoparticle to reach its target site, particularly in passive targeting strategies. For instance, the PEGylation of liposomes has been shown to increase their half-life in mice from less than 30 minutes to approximately 5 hours.[7]
The conformation of the PEG chains on the surface—described as "mushroom" or "brush" conformations—depends on the PEG density.[3] A higher density, leading to a brush conformation, is more effective at inhibiting macrophage uptake and significantly increases systemic circulation time.[3][4]
The Enhanced Permeability and Retention (EPR) Effect
The prolonged circulation time afforded by this compound is a prerequisite for the passive accumulation of nanoparticles in solid tumors via the Enhanced Permeability and Retention (EPR) effect.[6][8] Tumor vasculature is distinct from that of healthy tissue; it is characterized by disorganized and leaky blood vessels with large gaps (fenestrations) between endothelial cells.[8][9] Additionally, tumor tissues often have poor lymphatic drainage.[9]
This unique pathophysiology allows nanoparticles, typically in the size range of 70-200 nm, to extravasate from the bloodstream into the tumor interstitium.[10] Once in the tumor, their clearance is slow due to the impaired lymphatic system, leading to their retention and accumulation.[8] By increasing the plasma half-life of the nanocarrier, this compound significantly enhances the probability of it reaching the tumor site and exploiting the EPR effect for passive targeting.[3][11]
Physicochemical Stability and Formulation Properties
This compound plays a crucial role in the formulation and stability of nanoparticles. As an amphiphilic molecule, it acts as a surfactant, influencing particle size and preventing aggregation.[1][12] The inclusion of this compound in liposomal formulations can reduce vesicle size and inhibit liposome-liposome aggregation, thereby enhancing colloidal stability.[2] This steric stabilization complements electrostatic repulsion, preventing aggregation during storage and in vivo application.[1]
Considerations: Complement Activation and the "PEG Dilemma"
While PEGylation is highly beneficial, it is not without its challenges. A significant concern is the potential for this compound to induce an immune response. Some individuals have pre-existing anti-PEG antibodies (typically IgM) due to environmental exposure to PEG-containing products.[13] The binding of these anti-PEG antibodies to PEGylated nanoparticles can trigger the classical pathway of the complement system.[13][14] Complement activation can lead to accelerated blood clearance of the nanoparticles, negating the "stealth" effect, and in some cases, cause complement activation-related pseudoallergy (CARPA), an infusion reaction in sensitive individuals.[13]
Furthermore, while the dense PEG layer is excellent for evading the MPS, it can also hinder the interaction of the nanoparticle with target cells, a phenomenon sometimes called the "PEG dilemma".[15] This can reduce cellular uptake and the subsequent intracellular release of the encapsulated drug.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Biological Activity of Novel Stealth Polymeric Lipid Nanoparticles for Enhanced Delivery of Hydrophobic Photodynamic Therapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 15. Poly(ethylene glycol)-block-poly(ε-caprolactone)–and phospholipid-based stealth nanoparticles with enhanced therapeutic efficacy on murine breast cancer by improved intracellular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of DSPE-PEG 2000 in Advanced Drug Delivery Systems: A Technical Guide
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) has emerged as a cornerstone in the design and development of sophisticated drug delivery systems. Its unique amphiphilic nature, biocompatibility, and ability to confer "stealth" properties to nanocarriers have revolutionized the therapeutic potential of a wide array of drugs, from small molecule chemotherapeutics to large biologic entities like mRNA. This technical guide provides an in-depth exploration of the multifaceted role of this compound in drug delivery, intended for researchers, scientists, and drug development professionals. The document elucidates its structural and functional attributes, summarizes key quantitative data, details essential experimental protocols, and visualizes critical mechanistic pathways.
Introduction: The Advent of PEGylation in Drug Delivery
The therapeutic efficacy of many potent drug molecules is often hampered by poor solubility, rapid systemic clearance, and off-target toxicity. The advent of nanotechnology in medicine, particularly the development of nanocarriers such as liposomes and micelles, offered a promising avenue to overcome these challenges. However, early-generation nanocarriers were swiftly recognized and cleared by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, limiting their circulation time and therapeutic window.
The introduction of polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to the surface of these nanocarriers, marked a paradigm shift. This compound, a phospholipid-polymer conjugate, has become one of the most widely utilized PEGylating agents.[1][2] Its integration into nanocarrier formulations imparts a hydrophilic, sterically-hindering layer that significantly reduces opsonization (the process of marking particles for phagocytosis), thereby prolonging circulation half-life.[3][4] This "stealth" effect is fundamental to enhancing drug accumulation at pathological sites through mechanisms like the Enhanced Permeability and Retention (EPR) effect in tumors.[5]
Physicochemical Properties and Core Functions of this compound
This compound is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol chain with an average molecular weight of 2000 Daltons.[1] The DSPE moiety readily integrates into the lipid bilayer of liposomes or the hydrophobic core of micelles, while the flexible, hydrophilic PEG chain extends into the aqueous environment.[6]
The primary functions of this compound in drug delivery systems include:
-
Prolonged Systemic Circulation: By creating a steric barrier, this compound inhibits the adsorption of plasma proteins, thereby reducing recognition and uptake by the MPS. This leads to significantly longer circulation times.[1][3]
-
Enhanced Stability: The hydrophilic PEG layer provides colloidal stability to nanoparticles, preventing their aggregation in biological fluids.[1]
-
Improved Drug Solubility: this compound can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core and significantly increasing their apparent solubility.[7][8]
-
Platform for Targeted Delivery: The terminal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies or peptides, to facilitate site-specific drug delivery.[6][9]
Quantitative Impact of this compound on Drug Delivery
The incorporation of this compound into drug delivery formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize key data from various studies.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Micelles | Ridaforolimus | 33 ± 15 | - | - | 77.52 ± 1.66 | [7][8] |
| Liposomes | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [10] |
| Nanoliposomes | Quercetin & TMZ | - | - | Positive | - | [11] |
| Mixed Micelles | - | 50 - 150 | - | -38.0 (DSPE-PEG alone) | - | [12] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Drug | Formulation | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Volume of Distribution (Vd) | Reference(s) |
| Ridaforolimus | Control (Ethanol/PEG 400) | 1.8 ± 0.4 h | 1.3 ± 0.2 L/h/kg | 7.9 ± 0.9 µg·h/mL | 3.1 ± 0.3 L/kg | [7] |
| Ridaforolimus | This compound Micelles | 3.1 ± 0.5 h (↑ 1.7-fold) | 0.7 ± 0.1 L/h/kg (↓ 0.6-fold) | 13.9 ± 1.9 µg·h/mL | 3.0 ± 0.4 L/kg | [7] |
| Quercetin/TMZ | Free Drugs | - | Delayed Clearance | Significantly Increased | - | [11] |
| Quercetin/TMZ | This compound Nanoliposomes | - | Delayed Clearance | Significantly Increased | - | [11] |
Note: "↑" indicates an increase and "↓" indicates a decrease compared to the control group.
Key Mechanisms and Pathways
The "Stealth" Effect and Evasion of the Mononuclear Phagocyte System
The incorporation of this compound onto the surface of nanocarriers is a key strategy to prolong their circulation time. This "stealth" effect is achieved by creating a hydrophilic barrier that reduces the adsorption of opsonins, which are plasma proteins that mark foreign particles for phagocytosis by the mononuclear phagocyte system (MPS).
Caption: Mechanism of the "stealth" effect conferred by this compound.
Enhanced Permeability and Retention (EPR) Effect
The prolonged circulation of this compound-modified nanoparticles allows them to take advantage of the pathophysiological characteristics of solid tumors, namely their "leaky" vasculature and poor lymphatic drainage. This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, leads to the passive accumulation of nanocarriers in the tumor interstitium.
Caption: The Enhanced Permeability and Retention (EPR) effect in solid tumors.
Targeted Drug Delivery via Ligand Conjugation
Functionalized this compound, such as this compound-Maleimide or this compound-NHS, allows for the covalent attachment of targeting ligands to the surface of nanocarriers. This strategy facilitates active targeting to cells that overexpress specific receptors, enhancing cellular uptake and therapeutic efficacy while reducing off-target effects.
Caption: Workflow for creating and utilizing antibody-targeted nanoparticles.
Detailed Experimental Protocols
Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This method is widely used for the preparation of liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, this compound)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the lipophilic drug in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (which can contain a hydrophilic drug) pre-heated to a temperature above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the liposome (B1194612) suspension is subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.
Preparation of this compound Micelles by Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs into polymeric micelles.
Materials:
-
This compound
-
Hydrophobic drug
-
Organic solvent (e.g., ethanol, acetone, or acetonitrile)
-
Aqueous phase (e.g., deionized water or buffer)
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolution: Dissolve both the this compound and the hydrophobic drug in the organic solvent.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. This forms an oil-in-water emulsion.
-
Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or under reduced pressure. As the solvent is removed, the this compound molecules self-assemble into micelles, entrapping the drug in their hydrophobic cores.
-
Purification: The resulting micellar solution can be filtered to remove any non-incorporated drug aggregates.
Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)
DLS is a standard technique to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette containing the sample into the instrument. The instrument directs a laser beam through the sample, and the scattered light intensity fluctuations are measured by a detector.
-
Data Analysis: The software uses the autocorrelation of the intensity fluctuations to calculate the translational diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
Conclusion and Future Perspectives
This compound is an indispensable excipient in the field of drug delivery, enabling the development of long-circulating, stable, and targetable nanomedicines. Its ability to improve the pharmacokinetic profiles and therapeutic indices of a wide range of drugs is well-documented.[7][10][11] The versatility of this compound also extends to the rapidly advancing field of nucleic acid delivery, including its crucial role in the formulation of mRNA vaccines.[]
Future research will likely focus on the development of next-generation PEGylated lipids with cleavable linkers that can shed the PEG layer in the tumor microenvironment to enhance cellular uptake, further addressing the "PEG dilemma". Additionally, the exploration of alternative stealth polymers to mitigate potential immunogenic responses to PEG will be an active area of investigation. Nevertheless, this compound will undoubtedly remain a key player in the design of innovative and effective drug delivery systems for the foreseeable future.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Tumor Targeting via EPR: Strategies to Enhance Patient Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Tumor Targeting via EPR Effect for Cancer Treatment | MDPI [mdpi.com]
- 11. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
An In-depth Technical Guide to the Biocompatibility and Safety of DSPE-PEG 2000
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a phospholipid-polymer conjugate integral to the advancement of nanomedicine. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 tail, allows for its self-assembly into various nanocarriers, including liposomes and micelles.[1] These nanostructures are widely employed to enhance the therapeutic efficacy of drugs by improving solubility, prolonging circulation times, and enabling targeted delivery.[2] The biocompatibility and safety of this compound are paramount to its clinical translation. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of this compound, summarizing key quantitative data, detailing experimental protocols for safety assessment, and visualizing relevant biological pathways. Generally considered biocompatible and safe for drug delivery applications, this compound exhibits low toxicity and is biodegradable.[3]
Physicochemical Properties and Role in Drug Delivery
This compound is an amphiphilic polymer that readily self-assembles in aqueous solutions to form micelles or can be incorporated into lipid bilayers to form liposomes and other lipid-based nanoparticles.[2] The DSPE portion anchors the molecule within the hydrophobic core of the nanoparticle, while the flexible, hydrophilic PEG 2000 chain extends into the aqueous environment, forming a protective corona.[4]
This "stealth" PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[3][4] This evasion of the immune system leads to significantly prolonged systemic circulation times of the nanocarrier and its encapsulated therapeutic payload.[2][3] The enhanced circulation, combined with the leaky vasculature of tumor tissues, facilitates the passive accumulation of these nanoparticles in tumors via the enhanced permeability and retention (EPR) effect.[4]
Biocompatibility Assessment
The biocompatibility of this compound is a critical factor in its widespread use. It is generally considered to have low toxicity and is biodegradable.[1][3] However, a thorough evaluation of its interaction with biological systems is essential for any new formulation. Key aspects of its biocompatibility, including cytotoxicity, hemocompatibility, and in vivo toxicity, are discussed below.
Cytotoxicity
The cytotoxic potential of this compound is a crucial parameter in its safety assessment. In vitro cytotoxicity is commonly evaluated using cell-based assays that measure metabolic activity or membrane integrity. While this compound is generally considered to have low cytotoxicity, its concentration and the specific cell line used can influence the results.[5] It is important to distinguish between the cytotoxicity of the this compound vehicle itself and the encapsulated drug. Therefore, "blank" or "empty" nanoparticle formulations are essential controls in these assays.[6]
Table 1: Summary of In Vitro Cytotoxicity Data for this compound Formulations
| Formulation | Cell Line | Assay | Endpoint | Result | Reference |
| This compound micelles | RAW 264.7 macrophages | MTT | Cell Viability | No significant cytotoxicity at concentrations up to 100 µg Fe/mL. | [7] |
| Quercetin (B1663063)/Temozolomide-loaded this compound nanoliposomes | U87 and U87/TR glioma cells | MTT | IC50 | TMZ IC50: 9.24 mM (U87), 38.65 mM (U87/TR) | [2] |
| Cabozantinib-loaded this compound micelles | A549, U87, and U251 cells | Resazurin | Cytotoxicity | Enhanced cytotoxicity compared to free drug. | [8] |
| Docetaxel-containing liposomes with this compound | MCF-7 cells | Not specified | Cytotoxicity | Higher cytotoxicity compared to free docetaxel. | [9] |
Hemocompatibility
Hemocompatibility is the assessment of the interaction of a material with blood and its components. For intravenously administered nanomedicines, it is crucial to ensure that the formulation does not cause hemolysis (rupture of red blood cells) or adverse coagulation events. Formulations containing this compound are generally found to be hemocompatible.
Table 2: Summary of Hemocompatibility Data for this compound Formulations
| Formulation | Assay | Result | Reference |
| RGD-modified indocyanine green micelles with DSPE-PEG | Hemolysis Assay | Nearly 5% hemolysis within a certain concentration range. | [10] |
In Vivo Toxicity
Preclinical in vivo studies in animal models are essential to evaluate the systemic toxicity of this compound-containing nanomedicines. These studies typically assess parameters such as survival, body weight changes, hematology, clinical chemistry, and histopathology of major organs. This compound-based nanocarriers are generally well-tolerated in vivo, with a favorable safety profile.[2]
Immunogenicity
While the PEGylation of nanoparticles is designed to reduce immunogenicity, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies (primarily IgM and IgG).[11] The presence of pre-existing anti-PEG antibodies in a significant portion of the population, likely due to exposure to PEG in various consumer products, can lead to the accelerated blood clearance (ABC) of PEGylated nanomedicines upon repeated administration.[11]
Binding of anti-PEG IgM to PEGylated nanoparticles can activate the complement system, a key component of the innate immune system.[7] This can lead to the opsonization and rapid clearance of the nanoparticles by phagocytic cells, as well as the potential for complement-related pseudoallergic reactions.[7]
Complement Activation
The complement system can be activated by PEGylated nanoparticles, primarily through the classical and alternative pathways.[12][13] Activation of the complement cascade leads to the generation of anaphylatoxins (C3a and C5a) and opsonins (C3b), which can trigger inflammatory responses and enhance phagocytosis.[7]
Table 3: Summary of Immunogenicity and Complement Activation Data
| Formulation/Component | Assay | Key Finding | Reference |
| PEG | ELISA for SC5b-9, C3a-desArg, Bb, C4d | PEG can trigger complement activation in human serum. | [12] |
| This compound | ELISA for C3 deposition | Anti-PEG IgM mediates complement activation. | [1] |
| PEGylated liposomes | ELISA for anti-PEG antibodies | Binding of anti-PEG IgM to PEGylated liposomes leads to complement activation. | [7] |
Cellular Uptake and Intracellular Fate
The cellular uptake of this compound-formulated nanoparticles is a critical step for the delivery of intracellular-acting drugs. The process is often size- and cell-type-dependent and can occur through various endocytic pathways.
dot
Caption: Cellular uptake and intracellular trafficking of this compound nanoparticles.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)[6]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)[6]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Treatment: Prepare serial dilutions of the this compound formulation (including blank and drug-loaded nanoparticles) in fresh culture medium. Replace the old medium with the treatment solutions.[14]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Crystal Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]
dot
Caption: Workflow for the MTT cytotoxicity assay.
Hemolysis Assay (Direct Contact Method)
This protocol is based on the principles outlined in ISO 10993-4 and ASTM F756-17.[15][16]
Materials:
-
Freshly drawn, anticoagulated human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Spectrophotometer (540 nm)
Methodology:
-
Red Blood Cell (RBC) Preparation: Centrifuge the anticoagulated blood to pellet the RBCs. Wash the RBCs multiple times with PBS and resuspend to a final concentration of 2% (v/v) in PBS.
-
Incubation: Add the this compound formulation to the RBC suspension. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) should be included. Incubate the samples with gentle agitation for a specified time (e.g., 3 hours) at 37°C.[16]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
dot
Caption: Workflow for the hemolysis assay.
Complement Activation Assay (ELISA-based)
This protocol outlines a general ELISA-based method to measure complement activation products like SC5b-9.[12]
Materials:
-
Human serum
-
ELISA kit for the specific complement component (e.g., SC5b-9)
-
Microplate reader
Methodology:
-
Sample Incubation: Incubate the this compound formulation with human serum for a defined period at 37°C to allow for complement activation.[12]
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody specific for the complement activation product.
-
Adding the serum samples to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the complement activation product in the samples by comparing the absorbance values to a standard curve.
dot
Caption: Signaling pathway for complement activation by PEGylated nanoparticles.
Conclusion
This compound is a cornerstone of modern nanomedicine, offering significant advantages in drug delivery. Its biocompatibility and safety have been extensively studied, and it is generally considered a safe and effective component of nanocarrier systems. However, a thorough understanding of its potential for cytotoxicity, hemocompatibility, and immunogenicity is crucial for the successful development of novel nanotherapeutics. The experimental protocols and data summarized in this guide provide a framework for the comprehensive safety assessment of this compound-based formulations, supporting their continued development and clinical translation. As with any biomaterial, a case-by-case evaluation of each new formulation is essential to ensure patient safety.
References
- 1. Using Bio-Layer Interferometry to Evaluate Anti-PEG Antibody-Mediated Complement Activation [jstage.jst.go.jp]
- 2. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 13. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
Introduction: The Dual Nature of DSPE-PEG 2000
An In-Depth Technical Guide to the Amphiphilicity of DSPE-PEG 2000
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly abbreviated as this compound, is a phospholipid-polymer conjugate that has become a cornerstone in the field of advanced drug delivery.[1] Its widespread use in formulating nanocarriers like liposomes and micelles stems from its unique amphiphilic character, biocompatibility, and biodegradability.[1][2] Amphiphilicity refers to the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties within a single molecule. This dual nature is the primary driver of its self-assembly into sophisticated core-shell nanostructures in aqueous environments, making it an invaluable tool for solubilizing and delivering poorly water-soluble therapeutic agents.[3][4] This guide provides a detailed examination of the structural and physicochemical properties that govern the amphiphilicity of this compound.
Molecular Architecture: A Tale of Two Moieties
The amphiphilicity of this compound is a direct consequence of its distinct molecular components: a hydrophobic lipid anchor and a hydrophilic polymer chain.[1]
-
The Hydrophobic Anchor (DSPE): The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion constitutes the molecule's nonpolar, hydrophobic tail. It consists of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, and a phosphate (B84403) group.[5][6] These long fatty acid chains are responsible for the molecule's lipid-like character and its tendency to avoid contact with water, driving its incorporation into the hydrophobic cores of self-assembled structures.[7]
-
The Hydrophilic Shell (PEG 2000): Covalently attached to the phosphoethanolamine headgroup of DSPE is a long, flexible chain of polyethylene (B3416737) glycol (PEG) with an average molecular weight of 2000 Daltons.[4] This PEG chain is highly water-soluble and forms a protective hydrophilic corona or shell on the exterior of nanostructures.[5] This "PEGylation" is critical for providing steric stabilization, which shields the nanoparticles from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[8][9]
Self-Assembly in Aqueous Media: The Formation of Micelles
When this compound is introduced into an aqueous solution above a certain concentration, its amphiphilic molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water. This process, driven by the hydrophobic effect, results in the formation of thermodynamically stable, core-shell nanostructures known as micelles.[10]
In these micelles, the hydrophobic DSPE tails aggregate to form a sequestered inner core, creating a microenvironment suitable for encapsulating lipophilic drugs.[4] Concurrently, the hydrophilic PEG 2000 chains orient themselves towards the aqueous exterior, forming a dense, water-soluble corona that ensures the colloidal stability of the entire assembly.[4]
Quantitative Analysis of Amphiphilicity
The self-assembly behavior of this compound can be characterized by several key quantitative parameters.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the minimum concentration of an amphiphile at which micelle formation begins. Below the CMC, this compound exists predominantly as individual monomers. Above the CMC, the addition of more molecules leads to the formation of more micelles rather than an increase in the monomer concentration. A low CMC value is highly desirable for drug delivery applications, as it ensures that the micelles remain stable and do not prematurely disassemble upon dilution in the bloodstream.[4]
The CMC of this compound is highly sensitive to the surrounding environment, particularly the ionic strength of the solvent.[11] In pure water, the CMC is significantly higher than in buffered saline solutions.[12] This is because the ions in a buffer can shield the electrostatic repulsion between the negatively charged phosphate groups, thus facilitating easier aggregation.[11][12]
| Parameter | Solvent/Medium | Reported Value (µM) | Reference(s) |
| CMC | Pure Water | ≈ 10 - 20 | [11][12] |
| CMC | HEPES Buffered Saline | 0.5 - 1.0 | [11] |
| CMC | General (Aqueous) | 0.5 - 1.5 | [13] |
| CMC | General (Aqueous) | 2.44 | [14] |
Aggregation Number (Nagg)
The aggregation number is the average number of individual this compound molecules that assemble to form a single micelle. This parameter is also heavily influenced by the solvent conditions.
| Parameter | Solvent/Medium | Reported Value | Reference(s) |
| Nagg | Saline Solution | ≈ 90 | [11] |
| Nagg | Pure Water | < 8 | [11] |
Factors Influencing Self-Assembly
The precise nature of the self-assembled structures formed by this compound depends on a variety of factors:
-
Solvent and Ionic Strength: As detailed above, the presence of ions in solution decreases the CMC and promotes the formation of larger micelles with higher aggregation numbers.[11][12]
-
Lipid Concentration: At concentrations well above the CMC, the viscosity of the solution can increase dramatically.[11] Higher concentrations generally lead to the formation of larger micelles, although excessive concentrations may cause unwanted aggregation or precipitation.[15]
-
Temperature: Temperature can influence the fluidity of the hydrophobic core and the hydration of the PEG chains, thereby affecting micelle stability and size.
-
pH: The pH of the solution can alter the charge on the phosphate headgroup, which in turn can influence electrostatic interactions and affect micelle size and stability.[15]
-
Preparation Method: The technique used to prepare the micellar solution—such as simple hydration, sonication, or freeze-thawing—can significantly impact the size, homogeneity, and type of the resulting nanostructures.[16]
Experimental Protocol: Determination of Critical Micelle Concentration
A widely used method to determine the CMC of this compound is based on fluorescence spectroscopy using a hydrophobic probe, such as N-Phenyl-1-naphthylamine or pyrene.
Principle
Hydrophobic fluorescent probes have low fluorescence intensity in polar aqueous environments but exhibit a significant increase in fluorescence when they are partitioned into the nonpolar, hydrophobic core of a micelle. By measuring the fluorescence intensity across a range of this compound concentrations, the CMC can be identified as the point where a sharp increase in intensity occurs.[11]
Detailed Methodology
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the desired aqueous medium (e.g., pure water or phosphate-buffered saline).
-
Prepare a stock solution of the fluorescent probe (e.g., 1 µM N-Phenyl-1-naphthylamine) in a suitable solvent like ethanol (B145695) or methanol.[14]
-
-
Sample Preparation:
-
Prepare a series of vials or a 96-well plate with serial dilutions of the this compound stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 µM to 100 µM).
-
Add a small, constant aliquot of the fluorescent probe stock solution to each dilution. The final concentration of the probe should be kept very low to avoid altering the micellization process.
-
-
Equilibration:
-
Gently mix the samples and allow them to equilibrate for a set period (e.g., 2-4 hours) at a constant temperature in the dark to ensure the probe has fully partitioned.[17]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence intensity of each sample. For N-Phenyl-1-naphthylamine, the excitation wavelength is typically around 340 nm and the emission is measured around 420 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
The resulting plot will typically show two linear regions: one with low, relatively constant fluorescence at low concentrations, and another with a steeply rising fluorescence at high concentrations.
-
The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.
-
Conclusion
The amphiphilicity of this compound is the fundamental property that underpins its immense utility in drug delivery and nanotechnology. The molecule's elegant design, featuring a robust hydrophobic DSPE anchor and a versatile hydrophilic PEG shield, enables the spontaneous formation of stable, core-shell micelles in aqueous solutions. A thorough understanding of its quantitative properties, such as the critical micelle concentration, and the environmental factors that influence its self-assembly is critical for the rational design and optimization of effective nanomedicines for a wide range of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. DSPE-PEG-Amine sodium salt, MW 2,000, 474922-26-4 | BroadPharm [broadpharm.com]
- 8. crodapharma.com [crodapharma.com]
- 9. DSPE-PEG2000-COOH - Echelon Biosciences [echelon-inc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to control the size of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 16. researchgate.net [researchgate.net]
- 17. abstracts.biomaterials.org [abstracts.biomaterials.org]
DSPE-PEG 2000 critical micelle concentration
An In-Depth Technical Guide on the Critical Micelle Concentration of DSPE-PEG 2000
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a phospholipid-polymer conjugate widely utilized in the fields of drug delivery and nanomedicine. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables it to self-assemble into micelles in aqueous solutions. These micelles serve as effective nanocarriers for hydrophobic drugs, enhancing their solubility and stability.
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which individual this compound monomers begin to associate and form stable micelles. A low CMC is highly desirable for drug delivery applications, as it ensures the stability of the micellar structure even upon significant dilution in the bloodstream.[1] This guide provides a comprehensive overview of the reported CMC values for this compound, details the experimental protocols for its determination, and illustrates the key factors influencing this critical parameter.
Quantitative Data Summary: CMC of this compound
The CMC of this compound is not a single, fixed value but is highly dependent on the experimental conditions. The table below summarizes quantitative data from various studies, highlighting the influence of the solvent and the measurement technique.
| CMC Value (µM) | Molar Concentration (mol L⁻¹) | Solvent / Medium | Method | Probe Used | Temperature (°C) | Reference |
| 0.5 - 1.0 | 0.5 x 10⁻⁶ - 1.0 x 10⁻⁶ | HEPES Buffered Saline (pH 7.4) | Fluorescence Spectroscopy | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | 25 | [2] |
| ~1.0 | ~1 x 10⁻⁶ | Not Specified | Not Specified | Not Specified | Not Specified | [1][3] |
| 0.5 - 1.5 | 0.5 x 10⁻⁶ - 1.5 x 10⁻⁶ | Not Specified | Fluorescence Spectroscopy | Not Specified | Not Specified | [4][5] |
| 10 - 20 | 1.0 x 10⁻⁵ - 2.0 x 10⁻⁵ | Pure Water | Fluorescence Spectroscopy | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | 25 | [2] |
| 18 | 1.8 x 10⁻⁵ | Aqueous Medium | Spectrofluorimetry | Pyrene (B120774) | 25 | [6] |
| 2.44 | 2.44 x 10⁻⁶ | Not Specified | Fluorescence Spectroscopy | N-Phenyl-1-naphthylamine | Not Specified | [7] |
A key observation is the significant difference in CMC between pure water and buffered saline solutions. The CMC in pure water is approximately 10 to 20 times higher than in a buffer with physiological ionic strength.[2] This is attributed to the presence of ions in the buffer, which screen the electrostatic repulsion between the charged phosphate (B84403) headgroups of the DSPE, thereby facilitating micelle formation at a lower concentration.[2]
Factors Influencing Critical Micelle Concentration
Several physicochemical factors can influence the self-assembly of this compound and thus alter its CMC. The diagram below illustrates the primary relationships between these factors and the resulting CMC value.
Caption: Key factors influencing the CMC of this compound.
-
Ionic Strength of Solvent: As demonstrated in the data table, increasing the ionic strength of the solvent (e.g., by using a buffered saline solution instead of pure water) significantly decreases the CMC.[2] The added ions shield the charges on the phospholipid headgroups, reducing repulsion and promoting aggregation.[2]
-
PEG Chain Length: Studies comparing DSPE-PEG with different PEG chain lengths (e.g., 2000, 3000, 5000) have shown that a longer PEG chain leads to a higher CMC.[4][5] This is because a larger hydrophilic PEG block increases the overall water solubility of the monomer, making micellization less favorable.[5]
-
Temperature: The effect of temperature is complex. It can influence both the hydration of the PEG chains and the hydrophobic interactions of the DSPE tails, leading to non-linear changes in the CMC.
-
Presence of Other Molecules: The incorporation of drugs into the micelle core or the interaction with plasma proteins like albumin can shift the monomer-micelle equilibrium, thereby altering the apparent CMC.[8]
Experimental Protocol: CMC Determination by Fluorescence Spectroscopy
Fluorescence spectroscopy using a hydrophobic probe is the most common method for determining the CMC of this compound.[2][4][6] The probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment but exhibits a significant increase in fluorescence when it partitions into the hydrophobic core of the newly formed micelles. The CMC is identified as the concentration at the inflection point of the fluorescence intensity versus lipid concentration plot.
The following diagram outlines the typical experimental workflow.
Caption: Experimental workflow for CMC determination using a fluorescent probe.
Detailed Methodology (Pyrene Probe Method)
This protocol is based on methodologies described in the literature.[6]
-
Materials and Reagents:
-
This compound
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
Aqueous buffer (e.g., 10 mM HEPES with 150 mM NaCl, pH 7.4)
-
Volumetric flasks and pipettes
-
Spectrofluorometer
-
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in acetone (e.g., 0.1 mM).
-
Prepare a concentrated stock solution of this compound in the desired aqueous buffer (e.g., 1 mM). This concentration must be well above the expected CMC.
-
-
Sample Preparation:
-
In a series of clean vials, add a small, fixed volume of the pyrene stock solution (e.g., 10 µL).
-
Gently evaporate the acetone, leaving a thin film of pyrene at the bottom of each vial. This step is crucial to avoid interference from the organic solvent.
-
Prepare a range of this compound dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Add a fixed volume of each this compound dilution to the vials containing the pyrene film. The final pyrene concentration should be very low (e.g., ~1 µM).
-
Include a control sample with only buffer and pyrene.
-
-
Equilibration:
-
Seal the vials and vortex them thoroughly to ensure the solubilization of pyrene.
-
Incubate the samples overnight at a controlled temperature (e.g., 25°C) in the dark to allow the system to reach equilibrium.[6]
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to measure pyrene fluorescence. Typically, the excitation wavelength is set around 335 nm.
-
Measure the emission intensity at two wavelengths corresponding to specific vibronic bands of pyrene, for example, I₁ at ~373 nm and I₃ at ~384 nm. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the microenvironment surrounding the pyrene probe.
-
-
Data Analysis and CMC Determination:
-
Plot the fluorescence intensity ratio (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The plot will typically show a plateau at low concentrations (pyrene in a polar aqueous environment) followed by a sharp decrease as micelles form and the pyrene probe moves into their nonpolar core.
-
The CMC is determined from the intersection of the two lines fitted to the pre- and post-micellar transition regions of the plot.
-
References
- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of DSPE-PEG2000 Derivatives
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of key 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000) derivatives. DSPE-PEG2000 is a critical component in drug delivery systems, enhancing the pharmacokinetic properties of nanocarriers like liposomes and nanoparticles.[1][2] Its functionalization allows for the attachment of targeting ligands, drugs, and imaging agents, making it a versatile tool in the development of advanced therapeutics.[3][4]
This guide details the synthetic methodologies for commonly used DSPE-PEG2000 derivatives, including those with amine, carboxyl, maleimide (B117702), and N-hydroxysuccinimide (NHS) ester terminal groups. It includes structured data on their physicochemical properties, detailed experimental protocols, and visualizations of the synthetic pathways and experimental workflows.
Core Concepts in DSPE-PEG2000 Derivative Synthesis
The synthesis of DSPE-PEG2000 derivatives typically involves the modification of the distal end of the PEG chain. The choice of the terminal functional group is dictated by the desired conjugation chemistry. For instance, amine and carboxyl groups can be used for amide bond formation, maleimide groups for reaction with thiols, and NHS esters for efficient reaction with primary amines.[1][3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for common DSPE-PEG2000 and its derivatives. Note that the molecular weight is an average due to the polydispersity of the PEG chain.[5]
| Derivative Name | Abbreviation | Average Molecular Weight ( g/mol ) | Purity | Key Application |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | DSPE-mPEG2000 | ~2805 | >95% | Stealth liposomes, nanoparticles |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | DSPE-PEG2000-Amine | ~2790 | >95% | Conjugation to carboxyl-containing molecules |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] | DSPE-PEG2000-Carboxyl | ~2780.38 | >95% | Conjugation to amine-containing molecules |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] | DSPE-PEG2000-Maleimide | ~2915 | >95% | Conjugation to thiol-containing molecules (e.g., peptides, antibodies) |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000, NHS ester] | DSPE-PEG2000-NHS | ~2877 | >95% | Efficient conjugation to primary amines |
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic routes for key DSPE-PEG2000 derivatives and a typical experimental workflow for their use in targeted drug delivery.
Synthesis of DSPE-PEG2000-Amine
Caption: Synthesis of DSPE-PEG2000-Amine.
Synthesis of DSPE-PEG2000-Carboxyl
Caption: Synthesis of DSPE-PEG2000-Carboxyl.
Synthesis of DSPE-PEG2000-Maleimide
Caption: Synthesis of DSPE-PEG2000-Maleimide.[3]
Synthesis of DSPE-PEG2000-NHS
Caption: Synthesis of DSPE-PEG2000-NHS ester.
Experimental Workflow for Targeted Liposome Development
Caption: General workflow for developing targeted liposomes.
Experimental Protocols
Detailed methodologies for the synthesis of key DSPE-PEG2000 derivatives are provided below. These protocols are synthesized from various sources and represent common laboratory practices.
Synthesis of DSPE-PEG2000-Amine
-
Materials : DSPE, Boc-NH-PEG2000-NHS, Chloroform, Triethylamine (TEA), Trifluoroacetic Acid (TFA), Dialysis membrane (MWCO 3 kDa).
-
Procedure :
-
Dissolve DSPE and a 1.2 molar excess of Boc-NH-PEG2000-NHS in anhydrous chloroform.
-
Add a 2 molar excess of TEA to the solution to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the resulting residue in a minimal amount of chloroform and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate (DSPE-PEG2000-NH-Boc) by filtration and dry under vacuum.
-
For deprotection of the Boc group, dissolve the product in TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation.
-
Dissolve the crude product in deionized water and purify by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the final product, DSPE-PEG2000-Amine.
-
Characterize the final product using ¹H NMR and MALDI-TOF mass spectrometry.
-
Synthesis of DSPE-PEG2000-Maleimide
-
Materials : DSPE-PEG2000-Amine, N-succinimidyl-3-(N-maleimido)-propionate (Maleimide-NHS ester), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), Triethylamine (TEA), Dialysis membrane (MWCO 3 kDa).[3]
-
Procedure :
-
Dissolve DSPE-PEG2000-Amine in a mixture of anhydrous CH₂Cl₂ and DMF.[3]
-
Add a 1.5 molar excess of Maleimide-NHS ester to the solution.[3]
-
Add a 2 molar excess of TEA to the reaction mixture.[3]
-
Stir the reaction under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the solution under reduced pressure.
-
Purify the product by dialysis against deionized water for 48 hours.
-
Lyophilize the purified solution to obtain DSPE-PEG2000-Maleimide as a white powder.
-
Confirm the structure and purity using ¹H NMR and MALDI-TOF mass spectrometry. The maleimide group can be detected by the characteristic peaks of its protons in the NMR spectrum.[6]
-
Synthesis of DSPE-PEG2000-NHS Ester
-
Materials : DSPE-PEG2000-Carboxylic Acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Anhydrous Chloroform or Dichloromethane.
-
Procedure :
-
Dissolve DSPE-PEG2000-Carboxylic Acid in anhydrous chloroform.
-
Add 1.2 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.[7]
-
Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by TLC or HPLC.
-
The byproduct, dicyclohexylurea (if DCC is used), can be removed by filtration.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the DSPE-PEG2000-NHS ester.
-
The product is often used immediately for conjugation reactions due to the hydrolytic instability of the NHS ester.
-
Conclusion
The synthesis of DSPE-PEG2000 derivatives is a cornerstone of modern nanomedicine, enabling the creation of sophisticated drug delivery systems. The protocols and data presented in this guide offer a foundational resource for researchers in this field. Proper characterization of these derivatives is crucial to ensure the quality and reproducibility of subsequent studies. The versatility of the functional groups allows for a wide range of conjugation strategies, paving the way for the development of highly specific and effective targeted therapies.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. crodapharma.com [crodapharma.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
DSPE-PEG 2000: A Comprehensive Technical Guide for Nanomedicine Researchers
An In-depth Guide for Scientists and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic polymer that has become a cornerstone in the field of nanomedicine.[1] Its unique properties make it an invaluable tool for researchers and drug development professionals aiming to enhance the efficacy and safety of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in various nanocarrier systems, detailed experimental protocols, and quantitative data to inform formulation development.
This compound is a phospholipid-polymer conjugate, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Daltons.[1] This amphiphilic nature allows it to be readily incorporated into lipid-based nanoparticles, such as liposomes, micelles, and solid lipid nanoparticles (SLNs).[2] The DSPE portion integrates into the lipid core of the nanoparticle, while the flexible, hydrophilic PEG chain extends into the aqueous environment, forming a protective corona.[2]
The primary role of this compound in nanomedicine is to impart "stealth" characteristics to nanocarriers.[3] This PEGylated surface creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream.[2] Opsonization is a process that marks foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4] By inhibiting opsonization, this compound significantly prolongs the circulation half-life of nanoparticles, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
Physicochemical Properties and Impact on Nanoparticle Characteristics
The incorporation of this compound into nanocarrier formulations has a profound impact on their physicochemical properties. These properties are critical determinants of the in vivo behavior and therapeutic efficacy of the drug delivery system.
Data Presentation: Quantitative Impact of this compound
The following tables summarize the quantitative effects of this compound on key nanoparticle parameters, drawn from various studies.
Table 1: Effect of this compound Concentration on Nanoparticle Size and Zeta Potential
| Nanoparticle System | This compound Concentration (mol% or w/w ratio) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| This compound / Soluplus Nanoparticles | 10:1 (w/w) | 36.5 | -28.5 | 0.900 | [5] |
| 5:1 (w/w) | 80.8 | -29.2 | 0.644 | [5] | |
| 4:1 (w/w) | 128.1 | -28.1 | 0.295 | [5] | |
| 1:1 (w/w) | 116.6 | -13.7 | 0.112 | [5] | |
| Lidocaine-loaded Nanoparticles | Without this compound | - | -41.27 ± 3.204 | - | [6] |
| With this compound | < 50 | -24.33 ± 2.654 | - | [6] | |
| DOPC-based Liposomes | Non-PEGylated | 129-162 | - | - | [7] |
| PEGylated (this compound) | 112-126 | Slight increase in negative charge | - | [7] |
Table 2: Drug Loading and Encapsulation Efficiency in this compound Formulations
| Drug | Nanoparticle System | This compound Concentration | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Ridaforolimus | This compound Micelles | Not specified | 7.194 ± 0.143 | 77.519 ± 1.658 | [8][9] |
| Doxorubicin | PEGylated PLGA Nanoparticles | Not specified | - | 94.7 ± 1.4 | [10] |
| Indocyanine Green (ICG) | DPPC:CH:this compound Liposomes | 5 mol% | - | 63.47 | [11] |
| Lidocaine | methyl-PEG2000-DSPE-PVP Nanoparticles | Not specified | 226.618 µg/mg | - | [6] |
Table 3: In Vitro Drug Release from this compound Formulations
| Drug | Nanoparticle System | Release Conditions | Time to 50% Release (t50%) | Time to 90% Release (t90%) | Reference |
| Ridaforolimus | This compound Micelles | PBS, pH 7.4, 37°C | 1.5 days | 6.5 days | [8][9] |
| Ridaforolimus | Free Drug Solution | PBS, pH 7.4, 37°C | < 20 minutes | 1 hour | [8][9] |
Core Applications in Nanomedicine
This compound is a versatile excipient used in a wide array of nanocarrier systems for various therapeutic applications.
-
Liposomes: In liposomal formulations, this compound is incorporated into the lipid bilayer. The DSPE anchor resides within the hydrophobic core of the bilayer, while the PEG chains extend from the liposome (B1194612) surface. This PEGylation strategy is famously employed in Doxil®, the first FDA-approved nanomedicine, which is a PEGylated liposomal formulation of doxorubicin.[12][13] The presence of this compound in Doxil® significantly reduces its cardiotoxicity and prolongs its circulation time compared to the free drug.[12]
-
Micelles: this compound can self-assemble in aqueous solutions to form micelles.[14] These micelles have a hydrophobic DSPE core that can encapsulate poorly water-soluble drugs, and a hydrophilic PEG corona that provides stability and stealth properties.[8] this compound micelles are particularly advantageous due to their small size, which facilitates accumulation in tumor tissues through the EPR effect.[8]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core. Incorporating this compound into SLN formulations enhances their stability, prolongs their circulation time, and can improve drug loading and release profiles.[2]
-
Targeted Drug Delivery: The terminal end of the PEG chain in this compound can be functionalized with various targeting ligands, such as antibodies, peptides, or small molecules.[2][15] This allows for active targeting of the nanocarriers to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.[15]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-containing nanoparticles.
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.[16][17][18]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids, this compound, and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.[16]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[16]
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[17]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature (Tc).[17] This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to size reduction.
-
Sonication: Use a probe sonicator to sonicate the MLV suspension intermittently.[16]
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size using a mini-extruder. This is often the preferred method for achieving a narrow size distribution.[19]
-
Protocol 2: Characterization of Nanoparticles
A. Particle Size and Zeta Potential by Dynamic Light Scattering (DLS) [3][20]
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. Zeta potential is a measure of the surface charge of the nanoparticles and is determined by measuring their electrophoretic mobility in an applied electric field.[20]
Procedure:
-
Dilute the nanoparticle suspension with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering.[3]
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Perform the measurement according to the instrument's software. The key parameters to record are the Z-average diameter (hydrodynamic size), the polydispersity index (PDI), and the zeta potential.
B. Morphology by Transmission Electron Microscopy (TEM) [21][22]
Principle: TEM provides high-resolution images of nanoparticles, allowing for the visualization of their size, shape, and morphology.[21]
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the nanoparticles to adsorb to the grid surface for a few minutes.
-
Wick away the excess liquid with a piece of filter paper.
-
(Optional) For enhanced contrast, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).
-
Allow the grid to air-dry completely before imaging with the TEM.
Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency
Principle: Drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for evaluating a drug delivery system. They are determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug associated with the nanocarriers.[23][24]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using techniques such as:
-
Centrifugal ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that retains the nanoparticles while allowing the free drug to pass through.[10]
-
Size exclusion chromatography (SEC): Pass the formulation through a column packed with a porous gel that separates the larger nanoparticles from the smaller free drug molecules.[19]
-
Dialysis: Place the formulation in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.[8]
-
-
Quantification of Encapsulated Drug:
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[19]
-
Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Drug Loading Content (DLC %): DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 4: In Vitro Drug Release Study
Principle: In vitro drug release studies are performed to predict the release profile of the drug from the nanocarrier under physiological conditions. The dialysis method is a commonly used technique.[8]
Procedure:
-
Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring to ensure sink conditions.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Mandatory Visualizations
Diagram 1: Conceptual Workflow for this compound Nanoparticle Formulation and Characterization
Caption: A typical workflow for the development of this compound-based nanomedicines.
Diagram 2: Logical Relationship of this compound's "Stealth" Effect
Caption: The mechanism of the "stealth" effect conferred by this compound.
Conclusion
This compound is a critical enabling technology in the field of nanomedicine. Its ability to improve the stability, prolong the circulation time, and enable targeted delivery of therapeutic agents has led to the development of more effective and safer nanomedicines. This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. By leveraging the information and protocols presented herein, the scientific community can continue to innovate and develop the next generation of advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Approved Nanomedicine against Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 3p-instruments.com [3p-instruments.com]
- 21. updates.reinste.com [updates.reinste.com]
- 22. microscopyinnovations.com [microscopyinnovations.com]
- 23. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
DSPE-PEG 2000: A Comprehensive Technical Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic polymer widely utilized in the development of nanocarrier-based drug delivery systems.[1] Its structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, enables the formation of stable micelles and liposomes. The PEGylated surface of these nanoparticles provides a "stealth" characteristic, shielding them from the mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[2] This extended circulation enhances the accumulation of the encapsulated therapeutic agents in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3] This technical guide provides an in-depth review of this compound, focusing on its application in drug delivery, with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Characterization
This compound-based nanoparticles, including liposomes and micelles, are characterized by several key physicochemical parameters that influence their in vivo behavior and therapeutic efficacy. These parameters are summarized in the table below.
| Formulation Type | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Micelles | This compound | 9.6 ± 0.6 | - | -2.7 ± 1.1 | [4] |
| Micelles | This compound | 52.0 | 0.952 | -38.0 | [5] |
| Micelles (Ridaforolimus-loaded) | This compound | 33 ± 15 | - | - | [6][7] |
| Liposomes | This compound / Soluplus (1:1 ratio) | 50 - 150 | - | - | [5] |
| Nanoliposomes (Quercetin/Temozolomide-loaded) | This compound, Poloxamer 188, Tween-80 | - | - | Positive | [8] |
| Liposomes (Paclitaxel-loaded) | Egg Yolk Lecithin, Cholesterol, this compound-FA | 140.5 ± 10.3 | 0.263 ± 0.061 | - | [9] |
Drug Loading and Encapsulation Efficiency
The ability of this compound formulations to efficiently encapsulate therapeutic agents is a critical determinant of their clinical utility. The drug loading content (DLC) and encapsulation efficiency (EE) are key metrics for evaluating this capacity.
| Formulation Type | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Micelles | Ridaforolimus | - | 77.519 ± 1.658 | [6] |
Pharmacokinetics and Biodistribution
The PEGylated surface of this compound nanoparticles significantly alters their pharmacokinetic profile, leading to prolonged circulation times and reduced clearance.
| Formulation | Half-life (t½) | Clearance | Area Under the Curve (AUC) | Key Findings | Reference |
| Ridaforolimus in this compound micelles | Increased by 170% | Decreased by 58% | - | Improved retention of the drug in plasma. | [6][7] |
| Quercetin (B1663063)/Temozolomide in this compound nanoliposomes | - | Delayed | Increased plasma concentrations | Significant accumulation in the brain. | [8] |
| Paclitaxel (B517696) in PEG5000-DSPE micelles | - | - | 45-fold higher in lungs | Sustained release and enhanced lung accumulation. | [1] |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing this compound-containing liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in the desired molar ratio) and the therapeutic drug in chloroform in a round-bottom flask.[10]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[10]
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.[10]
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature.[10]
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]
-
The unencapsulated drug can be removed by methods such as dialysis or size exclusion chromatography.[11]
Preparation of this compound Micelles
This protocol outlines the preparation of drug-loaded this compound micelles.
Materials:
-
This compound
-
Drug to be encapsulated
-
Methanol or other suitable organic solvent
-
Aqueous solution (e.g., pure water, buffer)
-
Stirrer
-
Bath sonicator
-
Rotary evaporator
Procedure:
-
Dissolve this compound in an organic solvent such as methanol.[8]
-
Prepare an aqueous phase, which may contain surfactants like Poloxamer 188 and Tween-80.[8]
-
Add the this compound solution dropwise to the aqueous phase while stirring rapidly.[8]
-
Sonicate the mixture in a bath sonicator until the solution becomes translucent.[8]
-
Remove the organic solvent using a rotary evaporator.[8]
Visualization of Key Processes
Experimental Workflow: Liposome (B1194612) Preparation
Caption: Workflow for preparing this compound liposomes.
Targeted Drug Delivery and Cellular Uptake
This compound can be functionalized with targeting ligands to enhance drug delivery to specific cells. The following diagram illustrates the general mechanism of receptor-mediated endocytosis of a targeted liposome.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crodapharma.com [crodapharma.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 6. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102188382A - DSPE-PEG-FA-modified nanometer paclitaxel liposome and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Preparation and Characterization of DSPE-PEG 2000 Liposomes for Drug Delivery
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology who are involved in the formulation and characterization of lipid-based drug delivery systems.
Introduction: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[1] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) into the liposome (B1194612) formulation creates a hydrophilic polymer coating on the vesicle surface.[2][3] This "stealth" characteristic allows the liposomes to evade recognition and uptake by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[2][3] This extended circulation enhances the probability of the liposome accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][4]
The most established and versatile method for preparing this compound liposomes is the thin-film hydration technique, followed by extrusion.[5][6] This method involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous medium to form multilamellar vesicles (MLVs).[7] Subsequent extrusion of these MLVs through polycarbonate membranes of a defined pore size yields unilamellar vesicles (LUVs) with a homogenous size distribution.[6][8] This document provides a detailed protocol for the preparation, drug loading, and characterization of this compound liposomes.
Data Presentation
Table 1: Example Lipid Formulations for this compound Liposomes
| Primary Phospholipid | Cholesterol | This compound | Other | Molar Ratio |
| Soy-phosphatidylcholine (SPC) | Yes | Yes | DSPE-PEG2000-R8 | 62 : 33 : 4.2 : 0.8[9] |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Yes | Yes | - | 61.56 : 19.56 : 18.8 (w/w)[10] |
| Egg Phosphatidylcholine (EPC) | Yes | Yes | - | 50 : 45 : 5[11] |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | Yes | Yes | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) | 4 : 3 : 3 (PC:Chol:PG) with 2.5 wt% this compound[12] |
Table 2: Typical Process Parameters for Liposome Extrusion
| Parameter | Value | Description |
| Membrane Material | Polycarbonate | Standard material for liposome extrusion membranes.[8] |
| Final Pore Size | ≤200 nm | Required to produce unilamellar vesicles; 100 nm is commonly used for a narrow size distribution.[8][13] |
| Number of Passes | 10-11 (minimum) | Repeated passes through the membrane ensure a homogeneous size distribution.[8] |
| Temperature | Above the lipid's phase transition temperature (Tm) | Prevents the lipid from solidifying and ensures proper vesicle formation.[1][8] |
| Pressure (example) | 125 psi (for 100 nm membrane) | Controlled pressure can ensure consistent extrusion and vesicle formation.[14] |
Table 3: Expected Physicochemical Properties of this compound Liposomes
| Parameter | Typical Value Range | Method of Analysis |
| Average Particle Size (Z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS)[15][16] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[15] |
| Zeta Potential | -13 to -30 mV | Laser Doppler Velocimetry[15][17] |
| Encapsulation Efficiency (EE) | > 85% | UV-Vis Spectrophotometry, HPLC[15][18] |
Experimental Protocols
Protocol 1: Preparation of Empty this compound Liposomes
This protocol details the thin-film hydration method followed by extrusion.[6]
Materials:
-
Primary phospholipid (e.g., DSPC, SPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., Chloroform (B151607), Methanol)[19][20]
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[9]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder[8]
-
Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)[8]
-
Gas-tight syringes
Workflow Diagram:
Caption: Workflow for preparing and characterizing this compound liposomes.
Methodology:
-
Lipid Film Formation: a. Weigh the desired amounts of lipids (e.g., DSPC, cholesterol, and this compound) and dissolve them in a suitable organic solvent like chloroform in a round-bottom flask.[9][13] b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tm) to form a thin, uniform lipid film on the flask's inner surface.[9][19] c. For complete solvent removal, further dry the film under a high vacuum for at least 2 hours.[9][13]
-
Hydration: a. Warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of the lipid mixture.[13] b. Add the warm buffer to the flask containing the dried lipid film.[13] c. Agitate the flask by hand or vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[13] This process should take at least 30 minutes.[8] d. (Optional) To improve encapsulation efficiency, the MLV suspension can be subjected to 3-5 freeze-thaw cycles by alternately placing it in a dry ice bath and a warm water bath.[8]
-
Size Reduction (Extrusion): a. Assemble the liposome extruder with a polycarbonate membrane (e.g., 100 nm pore size).[8] To prevent membrane rupture, it may be beneficial to sequentially extrude through larger pore sizes first (e.g., 400 nm, then 200 nm).[1] b. Equilibrate the extruder and syringes to a temperature above the Tm of the lipids.[8] c. Load the MLV suspension into one of the gas-tight syringes and carefully place it into the extruder.[8] d. Push the suspension from one syringe to the other through the membrane. Repeat this process for a minimum of 11 passes to ensure a uniform size distribution.[8] e. The final product is a translucent suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Protocol 2: Drug Encapsulation
A. Encapsulation of Hydrophilic Drugs: For water-soluble drugs, passive loading is achieved during the hydration step.[2]
-
Follow Step 1 of Protocol 1 to prepare the thin lipid film.
-
Dissolve the hydrophilic drug in the hydration buffer at the desired concentration.
-
Use this drug-containing buffer for the hydration step (Step 2 of Protocol 1).[2]
-
Proceed with the extrusion and purification steps as described.
B. Encapsulation of Lipophilic Drugs: For water-insoluble (lipophilic) drugs, the drug is incorporated into the lipid bilayer.[9]
-
During Step 1a of Protocol 1, dissolve the lipophilic drug along with the lipids in the organic solvent.[9]
-
Proceed with the film formation, hydration, and extrusion steps as described. The hydration buffer in this case will not contain the drug.
Protocol 3: Purification and Characterization
-
Removal of Unencapsulated Drug: a. To accurately determine encapsulation efficiency and remove untrapped drug, the liposome suspension must be purified. b. Common methods include size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.[2][13]
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS). Dilute the liposome suspension in buffer before measurement to avoid multiple scattering effects.[2] b. Zeta Potential: Determine the surface charge of the liposomes using Laser Doppler Velocimetry. The negative charge imparted by this compound contributes to colloidal stability.[15] c. Encapsulation Efficiency (EE): i. Separate the unencapsulated drug from the liposomes as described in step 1. ii. Disrupt the purified liposomes using a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.[2] iii. Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[2] iv. Calculate EE using the formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualization of Liposome Components
Caption: Key components self-assemble to form the final liposomal product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Liposome Aggregation | Insufficient PEGylation; Presence of divalent cations (Ca²⁺, Mg²⁺). | Ensure the molar percentage of DSPE-PEG is adequate (starting at 5 mol%). Use a buffer without divalent cations if possible.[13] |
| High PDI / Large Particle Size | Incomplete extrusion; Extrusion temperature is below Tm. | Ensure the minimum number of extrusion passes is performed (at least 11). Verify that the temperature of the extruder block is consistently above the lipid Tm.[1][8] |
| Low Encapsulation Efficiency | Hydrophilic Drug: Drug leakage due to increased membrane permeability from DSPE-PEG.[21] | Optimize the DSPE-PEG concentration. Perform freeze-thaw cycles prior to extrusion to improve passive loading.[8][21] |
| Lipophilic Drug: Poor solubility of the drug in the lipid bilayer. | Adjust the lipid composition (e.g., cholesterol content) to better accommodate the drug. |
References
- 1. sterlitech.com [sterlitech.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 13. benchchem.com [benchchem.com]
- 14. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Thin-Film Hydration of DSPE-PEG 2000 Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000) using the thin-film hydration method. This technique is a cornerstone in the development of nanocarriers for drug delivery, offering a straightforward and effective means of encapsulating a variety of therapeutic agents.
Introduction
The thin-film hydration method, also known as the Bangham method, is a widely used technique for the production of liposomes.[1] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[2] This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs).[3] Subsequent size reduction steps, such as extrusion or sonication, are typically employed to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[3][4]
The incorporation of this compound into the liposome (B1194612) formulation is critical for enhancing their therapeutic potential. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the surface of the liposomes, which provides steric stabilization.[5] This "stealth" characteristic helps the liposomes evade recognition and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream and increasing the likelihood of reaching the target site.[3][6]
Quantitative Data Summary
The following tables summarize typical physicochemical characteristics of this compound-containing liposomes prepared via the thin-film hydration method, as reported in various studies. These values can serve as a benchmark for formulation development.
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation Components (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | ~100-120 | < 0.2 | -10 to -30 | Drug-dependent | [3] |
| SPC:Cholesterol:DSPE-PEG2000:DSPE-PEG2000-R8 (62:33:4.2:0.8) | ~140 | < 0.2 | Negative | Drug-dependent | [7][8] |
| DSPE-mPEG2000 modified | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [9] |
| Cationic Liposomes with DSPE-mPEG2000 | ~60-70 | < 0.3 | Not specified | ~81 (Doxorubicin) | [10] |
Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), SPC (Soy Phosphatidylcholine), Cholesterol, R8 (Cell-penetrating peptide). The final characteristics are highly dependent on the specific lipids used, drug loaded, and processing parameters.
Experimental Workflow
The preparation of this compound liposomes via thin-film hydration followed by extrusion can be visualized as a sequential process.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
DSPE-PEG 2000 Nanoparticle Formulations for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a biocompatible and biodegradable amphiphilic polymer widely used in the development of nanocarriers for drug delivery.[1][2] Its structure consists of a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 chain. This amphiphilic nature allows this compound to self-assemble in aqueous solutions into nanoparticles like liposomes and micelles, which can encapsulate poorly water-soluble drugs.[3][4] The PEGylated surface provides a "stealth" characteristic, forming a protective hydrophilic layer that reduces recognition by the immune system, thereby prolonging circulation time and enhancing the potential for the nanoparticles to accumulate in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[3][4][5]
These formulations are critical in therapies for cancer and other diseases, as they can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents, leading to increased efficacy and reduced systemic toxicity.[4][6][7] This document provides an overview of the quantitative properties of this compound nanoparticles, detailed protocols for their formulation and characterization, and visualizations of key experimental workflows.
Quantitative Data Summary
The physicochemical properties of this compound nanoparticles are highly dependent on the formulation method and the ratio of their components. The following tables summarize quantitative data from various studies.
Table 1: Physicochemical Properties of this compound Nanoparticles with Soluplus
| This compound:Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 10:1 | 36.5 | 0.900 | -28.5 | [5][8] |
| 5:1 | 80.8 | 0.644 | -29.2 | [8] |
| 4:1 | 128.1 | 0.295 | -28.1 | [8] |
| 1:1 | 116.6 | 0.112 | -13.7 | [8] |
| 1:4 | 72.0 | 0.103 | -11.3 | [8] |
| 1:5 | 54.5 | 0.057 | -6.0 | [8] |
| 1:10 | 56.1 | 0.101 | -7.7 | [8] |
Table 2: Comparative Properties of Nanoparticles with this compound vs. DSPE-PEG 5000
| Property | This compound | DSPE-PEG 5000 | Reference |
| Hydrodynamic Diameter (nm) | ~125 | Larger than this compound formulations | [9] |
| Polydispersity Index (PDI) | ~0.147 | - | [9] |
| Zeta Potential (mV) | ~ -35 | More neutral than this compound formulations | [9] |
| Cellular Uptake | Generally efficient | Can be reduced compared to this compound | [9] |
| In Vivo Circulation Time | Prolonged | Potentially longer than this compound | [9] |
Table 3: Drug Loading and Pharmacokinetic Data for this compound Formulations
| Formulation | Drug | Key Quantitative Finding | Reference |
| This compound Micelles | Ridaforolimus | Increased aqueous solubility ~40x (from 200 µg/mL to 8.9 mg/mL) | [10][11] |
| This compound Micelles | Ridaforolimus | Encapsulation Efficiency (EE%) of 77.5% ± 1.6% | [10] |
| This compound Micelles | Ridaforolimus | Increased elimination half-life by 170% in rats | [10][11] |
| DSPE-mPEG 2000 Liposomes | Podophyllotoxin | Encapsulation Efficiency of 87.11% ± 1.77% | [12] |
| DSPE-mPEG 2000 Liposomes | Podophyllotoxin | Average Particle Size of 168.91 ± 7.07 nm | [12] |
Experimental Workflows and Key Concepts
Visualizing the formulation and characterization processes is crucial for understanding and executing the experimental plans.
Caption: Workflow for nanoparticle formulation via the thin-film hydration method.
Caption: Key characterization techniques for this compound nanoparticles.
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Thin-Film Hydration
This method is widely used for preparing liposomes and other lipid-based nanoparticles, especially for encapsulating hydrophobic drugs.[4][13][14]
Principle: Lipids, including this compound, and a hydrophobic drug are dissolved in an organic solvent. The solvent is evaporated to create a thin lipid film, which is then hydrated with an aqueous buffer to allow for the self-assembly of nanoparticles.[9][14]
Materials:
-
This compound
-
Structural lipids (e.g., HSPC, DPPC, Cholesterol)[14]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[13]
-
Round-bottom flask, rotary evaporator, water bath sonicator or extruder.
Procedure:
-
Dissolution: Weigh and dissolve this compound, other lipids, and the drug in the organic solvent within a round-bottom flask.[4] The molar ratios should be predetermined based on desired nanoparticle characteristics.[13]
-
Film Formation: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a temperature above the lipid transition temperature to form a thin, uniform film on the flask's inner wall.[4][9]
-
Drying: Dry the film under a high vacuum for at least 2-4 hours to remove any residual solvent.[4]
-
Hydration: Add the aqueous buffer to the flask and hydrate the film by gentle agitation or vortexing at a temperature above the lipid's phase transition temperature.[9][13] This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain a more uniform size distribution, subject the MLV suspension to sonication using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[13]
-
Purification: Remove the unencapsulated free drug from the nanoparticle suspension using techniques such as dialysis against a fresh buffer, size exclusion chromatography, or ultracentrifugation.[14]
-
Sterilization and Storage: Sterilize the final nanoparticle solution by filtering it through a 0.22 µm syringe filter and store at 4°C.[3]
Protocol 2: Characterization of Particle Size and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles. Zeta potential analysis measures the surface charge, which is an indicator of the stability of the colloidal suspension.[5]
Materials:
-
Nanoparticle suspension from Protocol 1
-
Deionized water or the same buffer used for hydration
-
DLS instrument with a zeta potential measurement capability
-
Appropriate cuvettes (disposable for DLS, specialized electrode cuvette for zeta potential)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the buffer to an appropriate concentration to avoid multiple scattering effects.[5][14]
-
DLS Measurement (Size and PDI):
-
Zeta Potential Measurement:
-
Transfer the diluted sample to the specialized electrode-containing cuvette.
-
Place it in the instrument. The instrument will apply an electric field and measure the particle velocity to determine the zeta potential.
-
Record the zeta potential in millivolts (mV).[5]
-
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading Content
Principle: Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated within the nanoparticles. Drug Loading Content (DLC%) is the weight percentage of the drug relative to the total weight of the nanoparticle.[5]
Materials:
-
Drug-loaded nanoparticle suspension
-
Method for separating free drug (e.g., ultracentrifuge, size exclusion chromatography columns)
-
Method for quantifying drug concentration (e.g., HPLC, UV-Vis Spectrophotometer)
-
Reagent to disrupt nanoparticles (e.g., Triton X-100 or an appropriate organic solvent like methanol)[14]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. For example, centrifuge the sample at high speed to pellet the nanoparticles, leaving the free drug in the supernatant.[5][9]
-
Quantification of Free Drug (for EE%): Measure the concentration of the drug in the supernatant (W_free) using a pre-validated analytical method like HPLC.[9]
-
Quantification of Total Drug (for DLC%):
-
Take a known volume of the nanoparticle suspension (before separation).
-
Disrupt the nanoparticles by adding a surfactant or solvent to release the encapsulated drug.[14]
-
Measure the total drug concentration in this disrupted sample (W_total).
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
Drug Loading Content (DLC %): DLC (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] * 100
-
Protocol 4: In Vitro Drug Release Study
Principle: The dialysis method is commonly used to study the release of a drug from nanoparticles into a release medium under conditions that mimic a physiological environment (e.g., specific pH and temperature). This helps predict the drug's release profile in vivo.[5][9]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing/device with a molecular weight cut-off (MWCO) that retains nanoparticles but allows the free drug to diffuse.[9]
-
Release medium (e.g., PBS at pH 7.4 or an acidic buffer like pH 5.5 to simulate tumor microenvironments).
-
Shaking water bath or incubator set to 37°C.
-
Analytical instrument for drug quantification (HPLC, UV-Vis).
Procedure:
-
Preparation of Dialysis Setup: Place a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/device.[9]
-
Release Study: Immerse the sealed dialysis bag in a larger, known volume of the release medium in a beaker or flask. Place the setup in a shaking incubator at 37°C.[9]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.[9]
-
Maintain Sink Conditions: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions (i.e., the concentration of drug in the release medium is kept low).[9]
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. What are the results of the clinical trials of DSPE - PEG2000 - based products? - Blog [shochem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Encapsulation of Hydrophobic Drugs Using DSPE-PEG 2000: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the encapsulation of hydrophobic drugs using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000). This compound is an amphiphilic polymer widely utilized in drug delivery systems to enhance the solubility, stability, and pharmacokinetic profiles of poorly water-soluble drugs.[1] The hydrophobic distearoyl (DSPE) portion forms the core of a micelle or the lipid bilayer of a liposome, creating a suitable environment for encapsulating hydrophobic molecules. The hydrophilic polyethylene (B3416737) glycol (PEG) chain forms an outer shell, providing a "stealth" characteristic that helps evade the immune system and prolong circulation time.[1]
This guide covers three common encapsulation methods: thin-film hydration, nanoprecipitation, and solvent evaporation. Each protocol is accompanied by a visual workflow diagram and a summary of expected quantitative outcomes to aid in the design and execution of experiments.
Core Concepts: this compound Micelles and Liposomes
In an aqueous environment, this compound molecules self-assemble into core-shell structures. The hydrophobic DSPE tails form the inner core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG chains form the outer corona. This structure improves drug solubility and protects the drug from degradation.[1][2] The PEGylated surface also reduces clearance by the mononuclear phagocyte system, leading to longer circulation times in the body.[3][4]
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This widely used technique is straightforward for preparing drug-loaded this compound micelles or liposomes.[1][5]
Methodology
-
Dissolution: Dissolve this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask. The drug-to-lipid ratio can be varied to optimize drug loading.[1][5]
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask's inner surface.[1]
-
Drying: Dry the film under a high vacuum for at least 4 hours to eliminate any residual solvent.[1]
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline (PBS) or deionized water) by gentle rotation or sonication. This process facilitates the self-assembly of this compound into drug-loaded micelles or liposomes.[1][2]
-
Sizing (Optional): To obtain a uniform particle size distribution, the resulting suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Protocol 2: Nanoprecipitation (Solvent Displacement) Method
Nanoprecipitation is a rapid and straightforward method for preparing this compound-based nanoparticles.[6][7]
Methodology
-
Organic Phase Preparation: Dissolve this compound and the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the non-solvent.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the drug and this compound as nanoparticles.[8]
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension to remove any unencapsulated drug and residual solvent, for example, by dialysis or centrifugation.
Protocol 3: Solvent Evaporation/Extraction Technique
This method is particularly suitable for encapsulating highly hydrophobic drugs.[3][9]
Methodology
-
Organic Phase Preparation: Dissolve the this compound and the hydrophobic drug in a volatile organic solvent that is immiscible with water (e.g., chloroform, dichloromethane).[5]
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (if necessary) and emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation/Extraction: Remove the organic solvent from the emulsion by evaporation under reduced pressure or by extraction. This causes the this compound and drug to precipitate, forming solid nanoparticles.[5]
-
Purification: Collect and purify the nanoparticles by centrifugation or filtration, followed by washing to remove any remaining surfactant and unencapsulated drug.
Data Presentation: Quantitative Analysis of this compound Formulations
The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems. These values can serve as a benchmark for researchers developing new formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Method | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Thin-Film Hydration | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | [10] |
| Solvent Extraction | Ridaforolimus | 33 ± 15 | Not Reported | Not Reported | [3][9] |
| Hydration Method | (Drug not specified) | 52.0 | 0.952 | -38.0 | [2] |
| Microfluidics | (Drug not specified) | < 100 | < 0.2 | Not Reported | [11][12] |
| Thin-Film Hydration | (Drug not specified) | ~125 | ~0.147 | ~ -35 | [13] |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Method | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Solvent Extraction | Ridaforolimus (10% w/w) | 7.19 ± 0.14 | 77.52 ± 1.66 | [3][9] |
| Thin-Film Hydration | Podophyllotoxin | Not Reported | 87.11 ± 1.77 | [10] |
| Thin-Film Hydration | Timosaponin AIII | Varies with molar ratio | Varies with molar ratio | [14] |
| Nanoprecipitation | 9-Nitrocamptothecin | Not Reported | 97.6 | [15] |
Characterization of Drug-Loaded Nanoparticles
After preparation, it is crucial to characterize the physicochemical properties of the drug-loaded this compound nanoparticles.
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and the width of the size distribution (PDI). A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[11][12]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. Nanoparticles with a zeta potential greater than ±30 mV are generally considered stable.
-
Drug Loading and Encapsulation Efficiency: These parameters are critical for determining the therapeutic potential of the formulation. They can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy after separating the encapsulated drug from the free drug.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Conclusion
This compound is a versatile and effective polymer for the encapsulation of hydrophobic drugs. The choice of encapsulation method will depend on the specific properties of the drug and the desired characteristics of the final nanoparticle formulation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, fabricate, and characterize this compound-based drug delivery systems for a wide range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crodapharma.com [crodapharma.com]
- 5. How does the drug loading method affect the performance of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microfluidic Manufacturing of Liposomes: Development and Optimization by Design of Experiment and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Functionalizing DSPE-PEG 2000 with Targeting Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug delivery. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 chain, facilitates the formation of sterically stabilized nanoparticles, such as liposomes and micelles. This "stealth" characteristic imparted by the PEG layer reduces clearance by the mononuclear phagocyte system, prolonging circulation time and promoting passive tumor accumulation via the enhanced permeability and retention (EPR) effect.[1]
To further enhance therapeutic efficacy and minimize off-target effects, the distal end of the PEG chain can be functionalized with targeting ligands.[1] This active targeting strategy enables the specific recognition and binding of nanoparticles to receptors overexpressed on the surface of diseased cells, leading to enhanced cellular uptake and intracellular drug delivery.[1] This document provides detailed application notes and protocols for the covalent conjugation of various targeting ligands to this compound-terminated nanoparticles.
Common Targeting Ligands and Their Receptors
A variety of targeting moieties can be conjugated to this compound to direct nanoparticles to specific cell types. The choice of ligand depends on the target cell's surface receptor profile.
| Targeting Ligand | Target Receptor | Overexpressed in (Examples) |
| Antibodies (e.g., Trastuzumab) | Human Epidermal Growth Factor Receptor 2 (HER2) | Breast cancer, Gastric cancer[1] |
| Peptides (e.g., RGD) | Integrins (e.g., αvβ3) | Tumor neovasculature, various cancer cells |
| Aptamers (e.g., AS1411) | Nucleolin | Various cancer cells |
| Small Molecules (e.g., Folic Acid) | Folate Receptor (FR) | Ovarian, lung, and breast cancer[1] |
| Transferrin | Transferrin Receptor | Glioma, various cancer cells[2] |
Signaling Pathways of Key Receptors
Understanding the signaling pathways activated upon ligand-receptor binding is crucial for designing effective targeted therapies.
HER2 Signaling Pathway
HER2, a member of the epidermal growth factor receptor (EGFR) family, does not have a known ligand but is activated through heterodimerization with other ligand-bound EGFR family members.[3] This leads to the autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are pivotal in promoting cell proliferation, survival, differentiation, and invasion.[3][4]
Caption: HER2 receptor activation and downstream signaling pathways.
Folate Receptor Signaling Pathway
Folate receptor 1 (FOLR1 or FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that binds folic acid and its derivatives.[5] Beyond its role in folate uptake for one-carbon metabolism, recent evidence suggests FOLR1 is involved in signal transduction.[6][7][8] Upon folate binding, FOLR1 can activate signaling pathways such as the JAK-STAT3 and ERK1/2 pathways, which can influence cell proliferation and survival.[6][7][8][9]
Caption: Folate receptor-mediated signaling pathways.
Experimental Protocols
Conjugation Chemistries
The choice of conjugation chemistry depends on the functional groups available on the targeting ligand and the desired linkage.
Caption: General workflow for ligand conjugation to DSPE-PEG2000.
Protocol 1: Amine-Reactive Conjugation using this compound-NHS Ester
This protocol is suitable for conjugating ligands with primary amine groups (e.g., antibodies, peptides, amine-modified aptamers). The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond.[4][10]
Materials:
-
This compound-NHS
-
Amine-containing targeting ligand (e.g., antibody, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography (SEC) column)
Procedure:
-
Preparation of Ligand: Dissolve the amine-containing ligand in the amine-free buffer to a desired concentration (e.g., 1-2 mg/mL for antibodies).
-
Preparation of this compound-NHS: Immediately before use, dissolve the this compound-NHS in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS to the ligand solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound-NHS and quenching agent by dialysis against PBS or using an SEC column.
-
Characterization: Confirm the conjugation and determine the conjugation efficiency using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Protocol 2: Thiol-Reactive Conjugation using this compound-Maleimide
This protocol is ideal for conjugating ligands containing free sulfhydryl (thiol) groups (e.g., cysteine-containing peptides). The maleimide group reacts specifically with thiols to form a stable thioether bond.[3][6][8][11]
Materials:
-
This compound-Maleimide
-
Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Optional: Reducing agent (e.g., TCEP) if the ligand has disulfide bonds
-
Purification system (e.g., dialysis, SEC)
Procedure:
-
Preparation of Ligand: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand contains disulfide bonds, pre-treat with a reducing agent like TCEP to expose the free thiols, followed by removal of the reducing agent.
-
Preparation of this compound-Maleimide: Dissolve this compound-Maleimide in the reaction buffer. It may be necessary to first dissolve it in a small amount of an organic solvent like DMSO and then add it to the buffer.
-
Conjugation Reaction: Add the dissolved this compound-Maleimide to the ligand solution at a desired molar ratio (e.g., 1.2:1 to 3:1 of maleimide to thiol).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Purification: Purify the conjugate to remove unreacted starting materials using dialysis or SEC.
-
Characterization: Analyze the conjugate by techniques such as TLC, HPLC, or MALDI-TOF mass spectrometry to confirm successful conjugation.[8][12]
Protocol 3: Bioorthogonal "Click Chemistry" using this compound-DBCO
This protocol utilizes copper-free click chemistry for highly efficient and specific conjugation. It is suitable for ligands modified with an azide (B81097) group. The dibenzocyclooctyne (DBCO) group on the this compound reacts spontaneously with the azide group without the need for a copper catalyst.
Materials:
-
This compound-DBCO
-
Azide-modified targeting ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, SEC)
Procedure:
-
Preparation of Reactants: Dissolve the this compound-DBCO and the azide-modified ligand separately in the reaction buffer.
-
Conjugation Reaction: Mix the solutions of this compound-DBCO and the azide-modified ligand at a desired molar ratio (e.g., 3:1 of DBCO to azide).
-
Incubation: Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.
-
Purification: Purify the resulting conjugate using dialysis or SEC to remove any unreacted components.
-
Characterization: Confirm the formation of the conjugate using appropriate analytical methods.
Data Presentation
The following tables summarize key quantitative data for this compound-functionalized nanoparticles from various studies.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Formulation | Targeting Ligand | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-mPEG2000/DSPE-PEG2000-DTPA Micelles | DTPA | ~10 | - | -2.7 ± 1.1 | |
| Folate-conjugated Liposomes | Folic Acid | ~100 | < 0.2 | ~ -30 | [5] |
| DSPE-PEG2000/Soluplus (1/1 ratio) | None | 116.6 | 0.112 | -13.7 | |
| RGD-PEG-DSPE Micelles | c(RGDyK) | 15.6 ± 0.3 | 0.15 ± 0.02 | - | - |
| Tf/TAT-liposomes | Transferrin & TAT | 105.4 ± 4.2 | 0.18 ± 0.03 | -15.6 ± 1.8 | [2] |
Table 2: Conjugation Efficiency and In Vitro/In Vivo Performance
| Nanoparticle System | Targeting Ligand | Conjugation Method | Conjugation Efficiency (%) | Key In Vitro/In Vivo Finding | Reference |
| P435-PEG-DSPE Micelles | P435 peptide | Maleimide-Thiol | Up to 100% | Induced strong CTL response in a breast cancer model. | [8] |
| c(RGDfE)-functionalized Liposomes | c(RGDfE) peptide | SPAAC (Click Chemistry) | 83 ± 1.5% | - | [9] |
| Apt-CUR-NPs | EpCAM Aptamer | EDC/NHS | - | Enhanced cellular uptake and cytotoxicity in colorectal cancer cells. | |
| APTEDB-PEG2000/PEG1000 LS (Dox) | APTEDB peptide | Maleimide-Thiol | - | Retarded tumor growth by ~90% in a U87MG xenograft model. | |
| Tf/TAT-lip-DOX | Transferrin & TAT | Maleimide-Thiol & NHS-Amine | - | Median survival time prolonged to 50 days in GBM-bearing rats. | [2] |
Conclusion
The functionalization of this compound with targeting ligands is a powerful strategy to enhance the therapeutic index of nanomedicines. The choice of conjugation chemistry and targeting ligand should be carefully considered based on the specific application and the biological target. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design and synthesize effectively targeted nanoparticle systems for a wide range of diseases. Rigorous characterization of the resulting conjugates and nanoparticle formulations is essential to ensure reproducibility and optimal in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. αVβ3-integrin expression through ERK activation mediates cell attachment and is necessary for production of tumor necrosis factor alpha in monocytic THP-1 cells stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. A signaling pathway from the alpha5beta1 and alpha(v)beta3 integrins that elevates bcl-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG2000-Maleimide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide). These guidelines are intended to assist in the successful conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to lipid nanoparticles and liposomes for targeted drug delivery and other biomedical applications.
Introduction to DSPE-PEG2000-Maleimide
DSPE-PEG2000-Maleimide is a heterobifunctional lipid-polymer conjugate widely utilized in the development of targeted drug delivery systems.[1][2] It consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.[3][]
-
Polyethylene Glycol (PEG) 2000: A hydrophilic polymer linker that provides a "stealth" characteristic to nanoparticles, reducing non-specific protein binding and uptake by the reticuloendothelial system, thereby prolonging circulation half-life.[1][5]
-
Maleimide (B117702): A reactive group at the terminus of the PEG chain that specifically and efficiently reacts with sulfhydryl (thiol) groups of cysteine residues in peptides and proteins to form a stable thioether bond.[6][7]
This unique structure makes DSPE-PEG2000-Maleimide an invaluable tool for the surface functionalization of nanocarriers, enabling the attachment of targeting ligands to direct them to specific cells or tissues.[8][9]
Maleimide-Thiol Conjugation Chemistry
The conjugation of DSPE-PEG2000-Maleimide to a thiol-containing molecule relies on the Michael addition reaction. In this reaction, the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[6][7]
Reaction Mechanism and Specificity
The maleimide-thiol reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[3][7][10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10] This specificity allows for the targeted conjugation of molecules via cysteine residues without significant side reactions with other nucleophilic groups like lysine (B10760008) amines.
However, at pH values above 7.5, the competitive reaction with primary amines can occur.[10] Therefore, careful control of the reaction pH is crucial for achieving high yields of the desired conjugate and minimizing side products.
Factors Affecting the Reaction
Several factors can influence the efficiency and outcome of the maleimide-thiol conjugation:
-
pH: As mentioned, a pH range of 6.5-7.5 is optimal for selective and efficient conjugation.[3][10] Higher pH levels can lead to hydrolysis of the maleimide ring, rendering it unreactive towards thiols.[10][11]
-
Presence of Reducing Agents: Thiols can form disulfide bonds, which are unreactive with maleimides. To ensure the availability of free thiol groups for conjugation, a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often included in the reaction mixture.[12]
-
Oxygen: The presence of oxygen can promote the oxidation of thiols to disulfides. It is therefore recommended to perform the conjugation reaction under an inert atmosphere, such as nitrogen or argon.[12]
-
Stability of the Conjugate: While the thioether bond formed is generally stable, the thiosuccinimide product can undergo a retro-Michael reaction, potentially leading to payload migration.[7] Additionally, with N-terminal cysteine peptides, a side reaction leading to thiazine (B8601807) rearrangement can occur, particularly at neutral to basic pH.[6][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to DSPE-PEG2000-Maleimide and its conjugation chemistry.
| Parameter | Value/Range | Reference(s) |
| Molecular Weight | ~2941.6 g/mol | [8] |
| Purity | ≥90% - ≥95% | [2][14] |
| Optimal Reaction pH | 6.5 - 7.5 | [3][10] |
| Storage Temperature | -20°C | [8][14] |
| Solubility | Chloroform (B151607), Ethanol (with gentle warming) | [8][14] |
Table 1: Physicochemical Properties of DSPE-PEG2000-Maleimide
| Condition | Observation | Reference(s) |
| pH 7.0 (24h) | ~100% maleimide activity retained | [11] |
| pH 9.5 (5h) | Maleimide activity decreased to ~18% | [11] |
| pH 9.5 (24h) | Maleimide activity decreased to ~26% | [11] |
| Pre-insertion liposome (B1194612) preparation | ~63% active maleimide groups remaining | [11] |
| Pre-insertion + purification | ~32% active maleimide groups remaining | [11] |
| Post-insertion liposome preparation | ~76% active maleimide groups remaining | [11] |
Table 2: Stability and Reactivity of DSPE-PEG2000-Maleimide
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG2000-Maleimide
This protocol describes the general procedure for conjugating a peptide with a free cysteine residue to DSPE-PEG2000-Maleimide in solution.
Materials:
-
DSPE-PEG2000-Maleimide
-
Thiol-containing peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.8-7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic Solvent: Chloroform or Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., glass vial)
-
Stirring equipment
Procedure:
-
Dissolve DSPE-PEG2000-Maleimide: Accurately weigh the required amount of DSPE-PEG2000-Maleimide and dissolve it in a minimal amount of chloroform or DMSO. For subsequent aqueous reaction, the organic solvent should be removed by evaporation under a stream of inert gas to form a thin lipid film.
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer. If the peptide may have formed disulfide bonds, pre-incubate it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.
-
Initiate Conjugation Reaction: Rehydrate the DSPE-PEG2000-Maleimide lipid film with the peptide solution. A typical molar ratio of DSPE-PEG2000-Maleimide to peptide is 1.2:1 to 3:1.[15][16]
-
Incubate: Flush the reaction vessel with an inert gas, seal it, and allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring.[12][15] The reaction time may need to be optimized depending on the specific peptide.
-
Quench the Reaction (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol (B42355) can be added to the reaction mixture and incubated for an additional 1-2 hours.
-
Purification: The resulting DSPE-PEG2000-peptide conjugate can be purified from unreacted components using techniques such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).[16]
-
Characterization: Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the peptide to the DSPE-PEG2000-Maleimide.[17] The disappearance of the maleimide peak in 1H NMR can also be used for confirmation.[18]
Protocol 2: Preparation of Peptide-Functionalized Liposomes via Post-Insertion
This protocol describes the preparation of liposomes and the subsequent insertion of a pre-formed DSPE-PEG2000-peptide conjugate into the liposome bilayer. The post-insertion method is often preferred as it minimizes the hydrolysis of the maleimide group that can occur during liposome formation.[11][19]
Materials:
-
Lipid components (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
DSPE-PEG2000-peptide conjugate (prepared as in Protocol 1)
-
Hydration Buffer (e.g., PBS, pH 7.4)
-
Chloroform
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm)
-
Water bath
Procedure:
-
Prepare Plain Liposomes:
-
Dissolve the lipid components (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG2000 of 50:45:4) in chloroform in a round-bottom flask.[12][20]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.[21]
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the lipid transition temperature (e.g., 65°C for DSPC).[21] This will form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) at a temperature above the lipid transition temperature to form small unilamellar vesicles (SUVs).[20][21]
-
-
Prepare DSPE-PEG2000-Peptide Micelles:
-
Dissolve the DSPE-PEG2000-peptide conjugate in the hydration buffer to form a micellar solution.[19]
-
-
Post-Insertion:
-
Add the DSPE-PEG2000-peptide micellar solution to the pre-formed plain liposomes. The amount to be added will depend on the desired final concentration of the targeting ligand on the liposome surface (e.g., 1 mol%).
-
Incubate the mixture at a temperature above the lipid transition temperature (e.g., 60-65°C) for 1 hour with gentle stirring.[11] During this incubation, the DSPE-PEG2000-peptide conjugate will spontaneously insert into the liposome bilayer.
-
-
Purification: Remove any non-inserted micelles by dialysis or size exclusion chromatography.
-
Characterization: Characterize the final functionalized liposomes for size, zeta potential, and ligand density.
Visualizations
References
- 1. labinsights.nl [labinsights.nl]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. HSPC/Chol/DSPE-mPEG2000/DSPE-mPEG2000-maleimide (50/45/4/1, mol/mol) Liposomes — LipExoGen [lipexogen.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. encapsula.com [encapsula.com]
- 20. benchchem.com [benchchem.com]
- 21. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG 2000 in siRNA and mRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The incorporation of this compound into LNPs offers several advantages, primarily by creating a hydrophilic shield that sterically stabilizes the nanoparticles, reduces aggregation, and prolongs circulation time in the bloodstream by minimizing interactions with blood proteins and uptake by the reticuloendothelial system.[1] This extended circulation allows for more effective targeting of tissues beyond the liver.
These application notes provide detailed protocols for the formulation, characterization, and in vitro and in vivo evaluation of this compound-containing LNPs for both siRNA and mRNA delivery.
Data Presentation: Physicochemical Properties of this compound-Containing LNPs
The following tables summarize typical quantitative data for LNPs formulated with this compound for siRNA and mRNA delivery. The exact values can vary based on the specific formulation parameters, such as the type of ionizable lipid, lipid molar ratios, and the manufacturing process.
Table 1: Typical Physicochemical Characteristics of siRNA-LNPs with this compound
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 50 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 mV to -20 mV | Electrophoretic Light Scattering (ELS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Molar Ratio (Ionizable lipid:DSPC:Cholesterol:this compound) | 50:10:38.5:1.5 | - |
Table 2: Typical Physicochemical Characteristics of mRNA-LNPs with this compound
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -3 mV to -15 mV | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 95% | RiboGreen Assay |
| Molar Ratio (Ionizable lipid:DSPC:Cholesterol:this compound) | 50:10:38.5:1.5 | - |
Experimental Protocols
Protocol 1: Formulation of siRNA/mRNA LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating siRNA or mRNA using a microfluidic mixing device, a method that allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.[2]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
siRNA or mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase is typically between 10-20 mM.
-
Ensure all lipids are completely dissolved by gentle vortexing or warming.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the siRNA or mRNA in 50 mM citrate buffer (pH 4.0).
-
The concentration of the nucleic acid will depend on the desired final concentration and the lipid-to-nucleic acid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Set the total flow rate (e.g., 12 mL/min).[3]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette.
-
Perform dialysis overnight at 4°C with at least two buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Characterization of LNPs
2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument software will provide the Z-average particle size and the PDI.
2.2. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Procedure:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.
-
Load the diluted sample into a specialized zeta potential cell.
-
Place the cell in the ELS instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
2.3. Quantification of Encapsulation Efficiency using RiboGreen Assay
The RiboGreen assay is a sensitive method to quantify the amount of encapsulated nucleic acid.[4] The principle is to measure the fluorescence of the RiboGreen dye, which significantly increases upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.
Procedure:
-
Prepare a standard curve of the free siRNA or mRNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Sample preparation:
-
Total RNA (A): Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs.
-
Free RNA (B): Dilute the LNP sample in TE buffer without Triton X-100.
-
-
Add the RiboGreen working solution to each standard and sample well of a 96-well plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the concentration of total RNA and free RNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.
-
Protocol 3: In Vitro Transfection and Efficacy Assessment
3.1. siRNA-LNP Transfection and Gene Knockdown Quantification in HeLa Cells
Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
Transfection Protocol:
-
Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA-LNPs in serum-free medium to the desired final siRNA concentration (e.g., 10-50 nM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted siRNA-LNP solution to the cells.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, add complete medium containing serum.
-
Incubate for an additional 24-48 hours.
Quantification of Gene Knockdown by RT-qPCR:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.
3.2. mRNA-LNP Transfection and Protein Expression Analysis
Cell Culture:
-
Culture cells (e.g., HEK293T or HepG2) in appropriate complete medium.
Transfection Protocol:
-
Follow the same seeding and transfection procedure as for siRNA-LNPs, adjusting the mRNA concentration as needed (e.g., 100-500 ng/well for a 24-well plate).
Analysis of Protein Expression:
-
For reporter proteins (e.g., Luciferase, GFP):
-
Luciferase: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.
-
-
For other proteins:
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the expressed protein.
-
Protocol 4: In Vivo Biodistribution Study
This protocol describes a non-invasive method to assess the biodistribution of LNPs in small animals using an in vivo imaging system (IVIS).
Materials:
-
LNPs labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy5 or DiR encapsulated within the LNP).
-
Mice (e.g., BALB/c or C57BL/6).
-
In Vivo Imaging System (IVIS).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Administer the fluorescently labeled LNPs to the mice via intravenous (tail vein) injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice.
-
Place the anesthetized mice in the IVIS imaging chamber.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.
-
After the final imaging time point, euthanize the mice and excise major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Image the excised organs ex vivo to quantify the fluorescence signal in each organ.
-
Analyze the images using the accompanying software to quantify the fluorescence intensity in different regions of interest (ROI), representing different organs.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in locally administered nucleic acid therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
Application Notes and Protocols for the Creation of Stealth Liposomes with DSPE-PEG 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and application of stealth liposomes utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000). The inclusion of this compound in liposomal formulations imparts "stealth" characteristics, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time, and enhancing drug delivery to target tissues.[1][2][3]
Core Principles of Stealth Liposome (B1194612) Technology
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[1][3] However, conventional liposomes are rapidly cleared from circulation by the reticuloendothelial system (RES).[3] The incorporation of this compound, an amphiphilic polymer-lipid conjugate, into the liposome membrane creates a hydrophilic protective layer.[4][5] This "PEGylation" sterically hinders the binding of opsonin proteins, rendering the liposomes "invisible" to macrophages and prolonging their systemic circulation.[3][5] This extended circulation time increases the probability of liposome accumulation in pathological sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][6]
Experimental Protocols
The following protocols outline the standard procedures for the preparation and characterization of stealth liposomes incorporating this compound. The most common method for preparation is the thin-film hydration technique followed by extrusion for size homogenization.[1][7]
Protocol 1: Preparation of Stealth Liposomes by Thin-Film Hydration
This protocol describes the formation of unilamellar stealth liposomes.
Materials:
-
Main structural lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)[8][9]
-
Organic solvent: Chloroform or a chloroform:methanol mixture
-
Hydration buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer[7]
-
Drug for encapsulation (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in the organic solvent in a round-bottom flask.[1][7] For lipophilic drugs, the drug is co-dissolved with the lipids at this stage.[7]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[7]
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer.[1] For hydrophilic drugs intended for passive loading, the drug is dissolved in this buffer.[1]
-
The hydration is typically performed above the phase transition temperature (Tc) of the main lipid component (for DSPC, Tc is ~55°C). Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).[10]
-
-
Size Reduction (Extrusion):
-
To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.[1]
-
This is achieved by passing the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. The extrusion should also be performed above the lipid's Tc.
-
Caption: Workflow for preparing stealth liposomes.
Protocol 2: Characterization of Stealth Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. Zeta potential measures the surface charge of the liposomes, which is a key indicator of colloidal stability.[11]
-
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.[1]
-
Transfer the sample to a cuvette and perform the measurement using a DLS instrument at a controlled temperature (e.g., 25°C).[1]
-
Record the Z-average diameter, PDI, and zeta potential. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[12]
-
2. Encapsulation Efficiency (EE) and Drug Loading Content (LC):
-
Principle: EE and LC are determined by separating the unencapsulated ("free") drug from the liposomes and then quantifying the drug associated with the vesicles.[1]
-
Procedure:
-
Separate the free drug from the liposomal formulation using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or ultrafiltration.[1]
-
Disrupt the purified liposomes using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.[1]
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
-
Calculate EE and LC using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
Data Presentation
The following tables summarize typical quantitative data for stealth liposomes formulated with this compound from various studies.
Table 1: Physicochemical Properties of this compound Stealth Liposomes
| Formulation / Study | Molar Ratio (e.g., PC:Chol:this compound) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lc-PTOX-Lps | Not Specified | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [12] |
| Camptothecin Liposomes | Not Specified | ~150-200 | < 0.2 | -16.8 to -27.05 | 79.00 ± 0.4 | [13] |
| ICG-Loaded Liposomes | DSPC:CH:DSPE-PEG2K (55:40:5) | 94.68 ± 3.12 | Not Specified | Not Specified | 83.15 | [14] |
| Doxorubicin (B1662922) Micelles | This compound only | 16.5 - 20 | Not Specified | Not Specified | Not Applicable | [6] |
| Ridaforolimus Micelles | This compound only | 33 ± 15 | Not Specified | Not Specified | 77.52 ± 1.66 | [15] |
Table 2: Influence of this compound on Liposome Characteristics
| This compound Concentration (mol%) | Effect on Particle Size | Effect on Zeta Potential | Effect on Stability | Reference |
| Increasing amounts | Reduced liposome size | Absolute value decreased (e.g., from -19 to -8 mV) | Increased stability, preventing aggregation | [16][17] |
| 5% (in Doxil®) | Not specified | Not specified | Prolonged circulation | [8] |
| 0.3% (in Onivyde®) | Not specified | Not specified | Prolonged circulation | [8] |
Visualization of Key Concepts
Caption: Diagram of a stealth liposome.
Applications and Considerations
-
Drug Delivery: Stealth liposomes are extensively used for the delivery of anticancer agents (e.g., doxorubicin in Doxil®), anti-inflammatory drugs, and nucleic acids.[8][18][19] The prolonged circulation allows for passive targeting to tumors via the EPR effect.[6]
-
Targeted Delivery: The distal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting to specific cells or tissues.[16]
-
Stability: The inclusion of this compound generally enhances the stability of liposomal formulations, preventing aggregation during storage.[4][13] Formulations are often stored at refrigerated temperatures (2-8 °C) for optimal stability.[13]
-
Accelerated Blood Clearance (ABC) Phenomenon: It has been observed that repeated injections of PEGylated liposomes can sometimes lead to an accelerated clearance from the bloodstream, a phenomenon that should be considered in dosing schedules.[20]
These notes provide a foundational understanding and practical protocols for the development of stealth liposomes using this compound. Researchers should optimize formulations and characterization methods based on the specific therapeutic agent and intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. crodapharma.com [crodapharma.com]
- 3. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize the formulation of DMPE - PEG2000 for gene delivery? - Blog [shochem.com]
- 12. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study | MDPI [mdpi.com]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 20. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfluidic Preparation of DSPE-PEG 2000 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a widely utilized phospholipid-polymer conjugate in the development of nanomedicines. Its amphiphilic nature, comprising a hydrophobic distearoyl lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables the self-assembly into nanoparticle structures such as micelles and liposomes. The PEGylated surface of these nanoparticles provides a "stealth" characteristic, which helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[1]
Microfluidics has emerged as a powerful technique for the production of this compound nanoparticles, offering precise control over particle size, a narrow size distribution (low polydispersity index - PDI), and high reproducibility.[2] This technology utilizes micro-scale channels to achieve rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase, leading to nanoprecipitation and the formation of nanoparticles.[3] Key parameters influencing the final nanoparticle characteristics include the flow rate ratio (FRR) of the aqueous to organic phase, the total flow rate (TFR), the lipid concentration, and the choice of organic solvent.[2][4]
This document provides detailed protocols for the preparation of this compound-containing nanoparticles using microfluidics, summarizes key quantitative data, and offers insights into the characterization and underlying principles of their formation.
Data Presentation
The following tables summarize quantitative data on the influence of formulation and process parameters on the characteristics of this compound-containing nanoparticles.
Table 1: Effect of this compound to Soluplus Weight Ratio on Nanoparticle Characteristics (Prepared by Hydration Method)
| This compound:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on this compound/Soluplus nanoparticles prepared by the hydration method.[5][6]
Table 2: Illustrative Effect of Microfluidic Flow Rate Ratio (FRR) on the Size of DSPC:Chol:this compound Liposomes
| Formulation | Flow Rate Ratio (Aqueous:Organic) | Average Particle Size (nm) |
| DSPC:Chol:this compound | 2:1 | ~120 |
| DSPC:Chol:this compound | 2.5:1 | ~100 |
| DSPC:Chol:this compound | 3:1 | ~80 |
| DSPC:Chol:this compound | 4:1 | ~70 |
Illustrative data based on trends observed in microfluidic production of liposomal formulations containing this compound.
Experimental Protocols
Protocol 1: Microfluidic Preparation of this compound Nanoparticles
This protocol describes a general method for preparing this compound nanoparticles using a microfluidic device, such as a staggered herringbone micromixer.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Ethanol (or other suitable water-miscible organic solvent such as methanol (B129727) or isopropanol)[4]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Microfluidic system (including syringe pumps, microfluidic chip, and tubing)
Methodology:
-
Solution Preparation:
-
Organic Phase: Dissolve this compound in the chosen organic solvent (e.g., ethanol) to the desired concentration (e.g., 1-10 mg/mL). Ensure complete dissolution.
-
Aqueous Phase: Prepare the aqueous buffer.
-
-
Microfluidic System Setup:
-
Load the organic phase and aqueous phase into separate syringes and mount them onto the syringe pumps.
-
Connect the syringes to the respective inlets of the microfluidic chip (e.g., a staggered herringbone micromixer) using appropriate tubing.[2]
-
-
Nanoparticle Formation:
-
Set the desired flow rates for both syringe pumps. The Flow Rate Ratio (FRR) of the aqueous phase to the organic phase is a critical parameter for controlling nanoparticle size.[7] A common starting point is an FRR of 3:1.
-
The Total Flow Rate (TFR) will influence the mixing time and can also affect nanoparticle characteristics. A typical TFR can range from 1 to 20 mL/min.
-
Initiate the flow from both pumps simultaneously. The rapid mixing of the two phases within the microchannels will induce nanoprecipitation and the self-assembly of this compound into nanoparticles.[3]
-
-
Collection and Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
To remove the organic solvent and any un-encapsulated material, the collected suspension can be purified by methods such as dialysis against the aqueous buffer or tangential flow filtration.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in the aqueous buffer to an appropriate concentration to avoid multiple scattering effects.
-
Measure the hydrodynamic diameter (particle size) and PDI using DLS.
-
Measure the zeta potential using ELS to assess the surface charge and predict colloidal stability.
-
2. Nanoparticle Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) For enhanced contrast, negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).
-
Allow the grid to air-dry completely.
-
Image the grid using a TEM to visualize the shape and morphology of the nanoparticles.
-
3. Encapsulation Efficiency (for drug-loaded nanoparticles):
-
Procedure:
-
Separate the nanoparticles from the aqueous phase containing the un-encapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of drug in the supernatant (un-encapsulated) and/or in the nanoparticle pellet after lysis (encapsulated).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Visualization of Workflows and Concepts
Caption: Experimental workflow for the microfluidic synthesis and characterization of this compound nanoparticles.
Caption: Logical relationship of key microfluidic parameters influencing final nanoparticle characteristics.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large and/or Polydisperse Nanoparticles | - Inefficient mixing.- Flow rate ratio (FRR) is too low.- Lipid concentration is too high. | - Increase the Total Flow Rate (TFR).- Increase the FRR (higher aqueous to organic phase ratio).- Decrease the lipid concentration in the organic phase. |
| Channel Clogging (Fouling) | - Precipitation of lipids in the microfluidic channels. | - Ensure complete dissolution of lipids in the organic solvent.- Consider using a different organic solvent with higher lipid solubility.- Filter the lipid solution before use.- Modify the surface chemistry of the microfluidic channels if the problem persists. |
| Inconsistent Results | - Unstable flow from syringe pumps.- Temperature fluctuations. | - Ensure syringe pumps are functioning correctly and providing a stable, pulse-free flow.- Control the temperature of the solutions and the microfluidic chip, especially for lipids with high phase transition temperatures. |
References
- 1. Influence of preparation path on the formation of discs and threadlike micelles in DSPE-PEG(2000)/lipid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Microfluidic Preparation of Nanoparticles Using Poly(ethylene Glycol)-distearoylphosphatidylethanolamine for Solubilizing Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG 2000 in Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is a phospholipid-polymer conjugate that has become a critical component in the development of targeted drug delivery systems for cancer therapy. Its amphiphilic nature, biocompatibility, and ability to improve the pharmacokinetic properties of nanoparticles make it an invaluable tool in oncology research. When incorporated into liposomes, micelles, or other nanocarriers, this compound forms a hydrophilic stealth coating that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time. This extended circulation enhances the accumulation of nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]
Furthermore, the terminal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies, peptides (e.g., cRGD, iRGD), and small molecules (e.g., folate), to facilitate active targeting of cancer cells that overexpress specific receptors.[1][2][3] This targeted approach enhances the intracellular delivery of cytotoxic agents, leading to improved therapeutic efficacy and minimized off-target toxicity.[1]
These application notes provide an overview of the key applications of this compound in targeted cancer therapy, detailed experimental protocols for the formulation and evaluation of this compound-based nanoparticles, and a summary of relevant quantitative data.
Key Applications
This compound is utilized in a variety of nanoparticle formulations for targeted cancer therapy:
-
Stealth Liposomes: Incorporation of this compound into the lipid bilayer of liposomes creates a hydrophilic shield, preventing opsonization and recognition by the immune system. This leads to a longer circulation half-life and increased accumulation at the tumor site.[1]
-
Targeted Micelles: this compound can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic anticancer drugs within their core. The PEG chains form a protective corona, and the distal end can be conjugated with targeting moieties.[4]
-
Active Targeting: The terminal methoxy (B1213986) group of this compound can be replaced with a reactive functional group (e.g., amine, carboxyl, maleimide) to allow for the covalent attachment of targeting ligands. This enables the nanoparticles to specifically bind to and be internalized by cancer cells overexpressing the corresponding receptors, such as the folate receptor or HER2.[1]
-
Co-delivery Systems: this compound-based nanoparticles can be engineered to co-deliver multiple therapeutic agents, such as a combination of chemotherapy drugs or a drug and a sensitizing agent, to enhance synergistic antitumor effects and overcome drug resistance.[5]
Data Presentation
The following tables summarize key quantitative data from various studies on this compound-based targeted drug delivery systems.
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| This compound / DPPC / Cholesterol Liposomes | Doxorubicin (B1662922) | 96.0 | 0.10 | -10.2 | 100 | [6] |
| This compound Micelles | Ridaforolimus | 33 ± 15 | - | - | 77.5 | [3][7] |
| This compound / Vitamin E-TPGS Micelles | Paclitaxel (B517696) | - | - | - | >95 | [8] |
| This compound-Folate / Lecithin / PLGA Nanoparticles | Paclitaxel | 75 ± 10 | - | -35 ± 5 | - | [4] |
| This compound / Soluplus (1:1 w/w) Nanoparticles | - | 116.6 | 0.112 | -13.7 | - | [5] |
| This compound / SPC / Cholesterol / this compound-R8 Liposomes (molar ratio 33:62:4.2:0.8) | Paclitaxel | - | - | - | - | [9] |
Table 1: Physicochemical Properties of this compound Nanoparticles.
| Formulation | Drug | Cell Line | IC50 (µg/mL) | Reference(s) |
| Doxorubicin-loaded Micelles | Doxorubicin | MCF-7 | 1.8 | [10] |
| Free Doxorubicin | Doxorubicin | MCF-7 | 1.1 | [10] |
| Doxorubicin-loaded Micelles | Doxorubicin | MDA-MB-231 | 0.9 | [10] |
| Free Doxorubicin | Doxorubicin | MDA-MB-231 | 1.38 | [10] |
| Paclitaxel and Parthenolide Co-loaded Micelles | Paclitaxel & Parthenolide | A549 | 64.15 nM | [8] |
| Free Paclitaxel | Paclitaxel | A549 | 108.6 nM | [8] |
| Free Parthenolide | Parthenolide | A549 | 21 µM | [8] |
| Doxorubicin-loaded Folate-PEG-Liposomes | Doxorubicin | KB | 86x lower than non-targeted | [11] |
Table 2: In Vitro Cytotoxicity (IC50 values) of this compound Nanoparticles.
| Formulation | Animal Model | Tumor Type | Outcome | Reference(s) |
| Folate-Targeted Liposomes | Mice | M109 Carcinoma | Similar tumor localization to non-targeted liposomes. | [12] |
| Resveratrol (B1683913) Nanosuspensions with DSPE-PEG-FA | Mice | A549 Xenograft | Tumor inhibition ratio of 64.61 ± 21.13% | [1] |
| Folate-Targeted LPD-PEG-TK Complexes | Immunocompetent Mice | Breast Adenocarcinoma | Significant decrease in tumor volume and growth rate. | [13] |
Table 3: In Vivo Antitumor Efficacy of this compound Nanoparticles.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, HSPC)
-
Cholesterol
-
This compound
-
Targeting ligand-PEG-DSPE (optional, e.g., Folate-PEG-DSPE)
-
Drug to be encapsulated (hydrophobic or hydrophilic)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, this compound, and optional targeting ligand-PEG-DSPE in the desired molar ratio) and the hydrophobic drug in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer (containing the dissolved hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated drug and other impurities by dialysis or size exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound-based nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
This compound nanoparticle formulation (drug-loaded and empty)
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[4]
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo therapeutic efficacy of targeted this compound nanoparticles.
Materials:
-
Immunodeficient mice (e.g., nude mice, SCID mice)
-
Cancer cell line for tumor induction
-
This compound nanoparticle formulation (targeted and non-targeted)
-
Control solutions (e.g., saline, free drug)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign the mice to different treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles). Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves and compare the tumor growth inhibition among the different treatment groups.[14]
Visualizations
Signaling Pathways
The therapeutic agents delivered by this compound nanoparticles often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often targeted in cancer therapy.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflows
Caption: Experimental workflow for the preparation of this compound-based nanoparticles.
Caption: General experimental workflow for in vitro and in vivo evaluation of targeted nanoparticles.
References
- 1. In vitro and in vivo evaluation of targeting tumor with folate-based amphiphilic multifunctional stabilizer for resveratrol nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Mixed micelles of PEG(2000)-DSPE and vitamin-E TPGS for concurrent delivery of paclitaxel and parthenolide: enhanced chemosenstization and antitumor efficacy against non-small cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jrmds.in [jrmds.in]
- 11. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving DSPE-PEG 2000 Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of DSPE-PEG 2000-containing liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in liposome (B1194612) formulations?
This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid-polymer conjugate incorporated into liposome formulations to enhance their stability and in vivo performance. The DSPE portion anchors the molecule within the lipid bilayer, while the hydrophilic PEG (polyethylene glycol) chain extends from the liposome surface. This PEG layer provides a "stealth" characteristic by creating a hydrophilic shield.[1][2] This shield imparts steric stabilization, a physical barrier that prevents liposomes from aggregating.[1][2] Furthermore, it reduces the binding of opsonin proteins, which in turn decreases clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the body.[3]
Q2: How does the concentration of this compound affect liposome size and stability?
Generally, increasing the molar ratio of this compound in a liposome formulation leads to a decrease in vesicle size.[4] This is attributed to the steric hindrance from the hydrated PEG chains, which can promote the formation of smaller, unilamellar vesicles.[5] Higher concentrations of this compound are also associated with increased colloidal stability, minimizing aggregation during storage and in the presence of divalent cations like Mg²⁺ and Ca²⁺.[2][4][6] However, at very high concentrations (e.g., above 33 mol%), this compound can induce a transition from liposomes to discoidal or spherical micelles.[7]
Q3: What is the function of cholesterol in this compound liposome formulations?
Cholesterol is a critical component for modulating the fluidity, rigidity, and stability of the lipid bilayer.[8] Its incorporation into this compound liposomes generally increases membrane rigidity and reduces permeability, which helps to prevent the leakage of encapsulated drugs.[9] Finding the optimal phospholipid-to-cholesterol ratio is crucial, as this significantly impacts liposome stability, particle size, and drug release characteristics.[8] However, excessive amounts of cholesterol can sometimes decrease the encapsulation efficiency of certain drugs by competing for space within the bilayer.[9]
Q4: How do pH and temperature impact the stability of this compound liposomes?
Both pH and temperature can significantly affect the stability of this compound liposomes, primarily through the hydrolysis of the phospholipid esters.[10] Acidic or basic conditions can catalyze the breakdown of phospholipids (B1166683) into lysolipids and fatty acids, which can destabilize the liposomal membrane, leading to drug leakage and changes in morphology.[10] Temperature also plays a crucial role. Storing liposomes near their lipid phase transition temperature (Tm) can cause instability and aggregation.[9] For thermosensitive liposomes, temperature is intentionally used to trigger a phase transition and subsequent drug release at a target site.[11][12] For stable formulations, it is recommended to store them at temperatures well below the Tm of the lipid mixture.[9] A melting transition in the lipid core of this compound micelles has been observed at 12.8°C, below which the micelles are in a more stable glassy phase.[13][14]
Troubleshooting Guides
Problem 1: My liposomes are aggregating.
Liposome aggregation is a common issue that can compromise the efficacy and safety of a formulation. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Surface Charge | Ensure the zeta potential of your liposomes is sufficiently high (typically > ±20 mV) to induce electrostatic repulsion.[9] If the zeta potential is too low, consider incorporating a small percentage of a charged lipid (e.g., cationic or anionic lipid) into your formulation. |
| Inadequate PEGylation | The molar percentage of this compound may be too low to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized for your specific lipid composition and drug.[9] |
| Improper Storage Temperature | Storing liposomes near their phase transition temperature can lead to instability and aggregation.[9] Ensure storage is well below the Tm of your lipid mixture. |
| High Ionic Strength of Buffer | High concentrations of ions can screen the surface charge of liposomes, reducing electrostatic repulsion and leading to aggregation. Consider using a buffer with a lower ionic strength. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can disrupt liposome structure and cause aggregation, although it can also be used to fragment multilamellar vesicles into smaller unilamellar ones.[5] If not part of the protocol, avoid freeze-thaw cycles or use appropriate cryoprotectants. |
Problem 2: My drug encapsulation efficiency is low.
Low encapsulation efficiency can be a significant hurdle in developing a potent drug delivery system.
| Potential Cause | Recommended Solution |
| Inefficient Loading Method | For hydrophilic drugs, passive loading often results in low encapsulation.[9] Consider switching to an active loading method, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to significantly improve encapsulation efficiency.[9] |
| Drug Physicochemical Properties | The solubility, pKa, and partitioning behavior of your drug will greatly influence its encapsulation.[9] Ensure the chosen loading method is appropriate for your drug's properties. |
| Suboptimal Lipid Composition | The composition of the lipid bilayer, including the main phospholipid and cholesterol content, can affect drug partitioning and retention.[9] Experiment with different lipid ratios to find the optimal formulation for your drug. |
| Issues with Liposome Formation | Incomplete hydration of the lipid film or inefficient size reduction can lead to heterogeneous liposomes with poor encapsulation.[9] Ensure your thin-film is evenly formed and fully hydrated, and that your extrusion or sonication process is optimized. |
| High this compound Concentration | Higher concentrations of this compound can lead to the formation of smaller vesicles, which have a smaller internal aqueous volume for encapsulating hydrophilic drugs.[4] Optimize the this compound concentration to balance stability and encapsulation capacity. |
Problem 3: My encapsulated drug is leaking from the liposomes.
Premature drug leakage can reduce the therapeutic efficacy and increase systemic toxicity.
| Potential Cause | Recommended Solution |
| High Membrane Fluidity | Insufficient cholesterol in the formulation can lead to a more fluid membrane that is more permeable to the encapsulated drug. Optimize the cholesterol concentration to increase membrane rigidity.[9] |
| Phospholipid Hydrolysis | Storage at inappropriate pH or temperature can lead to the degradation of phospholipids, compromising membrane integrity.[10] Store liposomes in a pH-stable buffer and at a recommended temperature (typically 4°C). |
| Drug-Lipid Interactions | The encapsulated drug may interact with the lipid bilayer in a way that destabilizes the membrane. Consider modifying the lipid composition to improve compatibility with the drug. |
| Osmotic Imbalance | A significant difference in osmolarity between the interior and exterior of the liposomes can lead to swelling or shrinking, causing leakage. Ensure the osmolarity of the external buffer is matched to the internal buffer. |
| High this compound Concentration | The incorporation of this compound can alter the packing of the lipid bilayer and increase its permeability, potentially leading to leakage of encapsulated drugs.[4] Adjust the this compound concentration as needed. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of formulation parameters on this compound liposome properties.
Table 1: Effect of Cholesterol on Liposome Physical Properties
| Phospholipid:Cholesterol (Mass Ratio) | Mean Particle Diameter (nm) | Zeta Potential (mV) |
| 150:7.5 | 313 | -18.2 |
| 150:15 | 355 | -20.5 |
| 150:22.5 | 389 | -22.8 |
| 150:30 | 411 | -25.1 |
| 150:37.5 | 422 | -23.7 |
Data adapted from a study on the influence of cholesterol on liposome properties.[8] Note that as cholesterol mass increases, the mean particle diameter also tends to increase. The negative zeta potential increases up to a certain point, after which it may decrease, suggesting potential aggregation at very high cholesterol concentrations.[8]
Table 2: Effect of DSPE-PEG Molar Ratio on Liposome Stability in the Presence of Divalent Cations
| DSPE-PEG Molar Ratio | Ion Solution (200 mM) | Survival Rate (Day 3) |
| 0 mol% (POPC only) | Mg²⁺ | ~8% |
| 5 mol% | Mg²⁺ | ~65% |
| 20 mol% | Mg²⁺ | >70% |
| 0 mol% (POPC only) | Ca²⁺ | ~10% |
| 5 mol% | Ca²⁺ | ~50% |
| 20 mol% | Ca²⁺ | >60% |
Data synthesized from a study on the long-term stability of PEGylated liposomes.[6] The presence of DSPE-PEG significantly enhances liposome stability in high concentrations of divalent cations.[6]
Experimental Protocols
Liposome Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and size distribution of the liposome population.
Methodology:
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration using the same buffer in which they are suspended. The optimal concentration depends on the instrument but should provide sufficient scattering intensity without causing multiple scattering effects. A 20-fold dilution is a common starting point.[15]
-
Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer).[16] Set the temperature to 25°C.
-
Measurement:
-
Transfer the diluted sample to a suitable cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[17]
-
-
Data Analysis: The instrument's software calculates the autocorrelation function of the intensity fluctuations to determine the translational diffusion coefficient. This is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The PDI, a measure of the width of the size distribution, is also calculated. A PDI value below 0.3 is generally considered acceptable for liposomal drug products.[15]
Zeta Potential Measurement
Objective: To determine the surface charge of the liposomes, which is an indicator of their colloidal stability.
Methodology:
-
Sample Preparation: Dilute the liposome sample in a low-conductivity buffer (e.g., 10 mM NaCl or PBS) to an appropriate concentration for the instrument.[18] A 1 in 10 dilution with PBS is a common practice.[16]
-
Instrument Setup: Use an instrument capable of measuring zeta potential, such as a Malvern Zetasizer.[16][19]
-
Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.[18]
-
Place the cell into the instrument.
-
The instrument applies an electric field across the sample.[16]
-
The charged liposomes migrate towards the oppositely charged electrode at a velocity proportional to their zeta potential.[19] This electrophoretic mobility is measured using laser Doppler velocimetry.[16]
-
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. A zeta potential greater than ±20 mV is generally indicative of good electrostatic stability.[9]
Encapsulation Efficiency (EE) Determination
Objective: To quantify the percentage of the initial drug that is successfully encapsulated within the liposomes.
Methodology:
-
Separation of Free Drug from Liposomes:
-
The first step is to separate the unencapsulated (free) drug from the liposome-encapsulated drug.[20][] Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a porous gel (e.g., Sephadex). The larger liposomes will elute first, followed by the smaller free drug molecules.
-
Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.
-
-
-
Quantification of Drug:
-
Total Drug (Drug_total): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes to release the encapsulated drug (e.g., by adding a suitable solvent like methanol (B129727) or a detergent like Triton X-100). Measure the total drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Free Drug (Drug_free): Measure the drug concentration in the filtrate or the later fractions from the separation step.
-
-
Calculation of Encapsulation Efficiency:
-
The Encapsulation Efficiency (EE) is calculated using the following formula: EE (%) = [(Drug_total - Drug_free) / Drug_total] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: Key factors influencing the stability of this compound liposomes.
Caption: A decision tree for troubleshooting liposome aggregation issues.
References
- 1. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Materials characterization of the low temperature sensitive liposome (LTSL): effects of the lipid composition (lysolipid and DSPE-PEG2000) on the thermal transition and release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 16. azonano.com [azonano.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. creative-biostructure.com [creative-biostructure.com]
how to increase drug loading in DSPE-PEG 2000 micelles
Welcome to the technical support center for DSPE-PEG 2000 micelle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing drug loading in this compound micelles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for drug delivery?
A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is an amphiphilic polymer.[1] Its structure consists of a hydrophobic DSPE (diacyl lipid) tail and a hydrophilic PEG (polyethylene glycol) head.[1] In an aqueous environment, these molecules self-assemble into core-shell structures called micelles.[1][2] The hydrophobic DSPE core is ideal for encapsulating poorly water-soluble drugs, while the hydrophilic PEG shell forms a protective layer.[1][2] This "stealth" characteristic helps the micelles evade the immune system, prolonging their circulation time in the body and enhancing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3]
Q2: What are the common methods for loading drugs into this compound micelles?
A2: The most common methods for loading hydrophobic drugs into this compound micelles include the thin-film hydration method, the solvent evaporation method, and the dialysis method.[1][4] The thin-film hydration technique is widely used and is particularly suitable for encapsulating hydrophobic drugs.[1][2]
Q3: What factors influence the drug loading capacity of this compound micelles?
A3: Several factors can significantly impact drug loading. These include the physicochemical properties of the drug (especially its hydrophobicity), the drug-to-polymer weight ratio, the choice of organic solvent used during preparation, and the potential for interactions between the drug and the polymer.[2][5][6] Lipophilic drugs are generally most suitable for loading into these micelles.[7]
Q4: Can co-solvents or other excipients be used to improve drug loading?
A4: Yes, the addition of co-solvents or other polymers can enhance drug loading and micelle stability. For instance, using a mixture of this compound and D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been shown to improve encapsulation efficiency.[8][9] Similarly, incorporating Soluplus with this compound can form stable mixed micelles.[10] The choice of co-solvent during preparation, such as acetone (B3395972) or acetonitrile, can also influence micelle size and loading efficiency.[5]
Q5: Does pH affect drug loading and release?
A5: Yes, pH can be a critical factor, particularly for pH-sensitive drugs or micelle formulations. For instance, mixed micelles incorporating poly(l-histidine) (PHIS) with DSPE-PEG can exhibit pH-dependent drug release, with faster release at lower pH values, which is advantageous for targeting the acidic microenvironment of tumors or endosomes.[3][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading Efficiency | Poor drug solubility in the organic solvent: The drug and this compound must be fully dissolved in the initial solvent system. | - Test different organic solvents (e.g., chloroform, methanol, or a mixture) to find one that effectively dissolves both the drug and the polymer.[1] |
| Inappropriate drug-to-polymer ratio: An excess of the drug relative to the polymer can lead to precipitation and low encapsulation. | - Systematically vary the weight ratio of the drug to this compound to find the optimal balance for maximum loading.[2] | |
| Suboptimal hydration conditions: The temperature and method of hydration of the lipid film are crucial for efficient micelle formation and drug encapsulation. | - Ensure hydration is performed above the phase transition temperature of the lipid.[2] - Use sonication or vortexing to ensure complete dispersion of the lipid film.[2] | |
| Micelle Aggregation or Instability | High this compound concentration: This can sometimes lead to the formation of larger aggregates instead of well-defined micelles. | - Optimize the this compound concentration. While higher concentrations can improve stability in some cases, there is an optimal range.[12] |
| Ionic strength of the buffer: The presence of certain ions can destabilize the micelles. | - Consider using a buffer with a lower ionic strength if instability is observed.[12] | |
| Poor Drug Retention/Burst Release | Weak interaction between drug and micelle core: If the drug is not strongly sequestered within the hydrophobic core, it can be released prematurely. | - Consider using mixed micelles with other polymers (e.g., TPGS) that may enhance the interaction with the drug and provide a more sustained release.[8][9] |
| High drug loading leading to instability: Overloading the micelles can compromise their structural integrity. | - Find the optimal drug loading that does not sacrifice micelle stability. This may require a trade-off between loading capacity and release profile. |
Data on Drug Loading Optimization
The following table summarizes quantitative data from various studies on improving drug loading in this compound-based micelles.
| Drug | Formulation Strategy | Key Findings | Reference |
| Ridaforolimus | Encapsulation in this compound micelles | Increased aqueous solubility by approximately 40-fold (from 200 µg/mL to 8.9 mg/mL). | [13][14] |
| Paclitaxel | Mixed micelles with PHIS-PEG/DSPE-PEG | Achieved an encapsulation efficiency of 88% and a drug loading content of 5%. | [3][11] |
| Asulacrine (ASL) | Hybrid micelles of this compound and TPGS (1:1 w/w) | Resulted in a high encapsulation efficiency of approximately 94.12%. | [8][9] |
| Doxorubicin (DOX) | DSPE-b-PEG-b-PAE-b-PEG-b-DSPE pentablock copolymer micelles | Achieved a high drug loading content of 15.9% and an entrapment efficacy of 60.4%. | [15] |
Experimental Protocols
Protocol 1: Thin-Film Hydration for Drug-Loaded Micelles
This method is a robust technique for encapsulating hydrophobic drugs.[1][2]
Materials:
-
This compound
-
Hydrophobic drug
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[1]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined weight ratio in the selected organic solvent in a round-bottom flask.[2]
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[2]
-
Drying: Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.[2]
-
Hydration: Hydrate the thin film with a predetermined volume of the aqueous buffer. This is typically done at a temperature above the phase transition temperature of the lipid.[2]
-
Micelle Formation: Agitate the mixture by vortexing or sonicating in a water bath until the lipid film is completely dispersed and a clear micellar solution is formed.[2]
-
Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-dissolved aggregates or larger particles.[1]
Visualizations
Experimental Workflow for Thin-Film Hydration
Caption: Workflow for the Thin-Film Hydration method.
Factors Influencing Drug Loading in this compound Micelles
Caption: Key factors influencing drug loading efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does the drug loading method affect the performance of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 5. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Optimizing DSPE-PEG 2000 Concentration
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address specific issues encountered during the optimization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) in nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in lipid-based formulations?
A1: this compound is an amphiphilic polymer conjugate widely used in drug delivery systems.[1][2] Its primary role is to form a hydrophilic shell (PEG) around a hydrophobic core (DSPE).[3] This "stealth" characteristic reduces recognition by the mononuclear phagocyte system, which can prolong the systemic circulation time of nanoparticles and enhance accumulation at target sites like tumors through the enhanced permeability and retention (EPR) effect.[4][5] Additionally, it improves the stability of formulations.[1]
Q2: How does increasing the this compound concentration generally affect nanoparticle size?
A2: Typically, increasing the molar ratio of this compound in a liposomal formulation leads to a decrease in vesicle size.[3][6] This is attributed to the steric repulsion between the large hydrophilic PEG head groups, which increases the curvature of the lipid bilayer.[6] However, some studies have noted an anomalous peak in liposome (B1194612) size at concentrations around 7 ± 2 mol% DSPE-PEG.[7]
Q3: What is a typical molar percentage range for this compound in liposome formulations?
A3: The optimal concentration can vary significantly based on the other lipids and the drug being encapsulated. However, common formulations often use this compound in the range of 2 to 10 mol%. For instance, a formulation of DSPC/DSPE-PEG2000 at a 95:5 molar ratio has been used effectively.[8] It's crucial to empirically determine the optimal percentage for each specific application.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
A4: The CMC of this compound is low, approximately 1 x 10⁻⁶ M, due to the strong hydrophobic driving force from its two 18-carbon acyl chains.[9] The CMC can be influenced by the solvent; it is about 10 times higher in pure water than in a buffered saline solution.[10] The low CMC contributes to the stability of the micelles, even upon dilution in the bloodstream.[5]
Q5: Can this compound affect drug encapsulation efficiency?
A5: Yes. For hydrophilic drugs, high concentrations of this compound can reduce loading efficiency. This may be due to an increase in the permeability of the lipid bilayer, leading to drug leakage, or the formation of smaller vesicles which have a reduced internal aqueous volume for drug encapsulation.[7] For hydrophobic drugs sequestered in the core, the formulation method and drug-to-lipid ratio are critical.[11]
Troubleshooting Guide
| Problem | Potential Cause Related to this compound | Suggested Solution |
| High Polydispersity Index (PDI) / Heterogeneous Sample | Incomplete formation of unilamellar vesicles or presence of aggregates. | Increasing the this compound concentration can promote the formation of more uniform vesicles.[7] Ensure the formulation process (e.g., extrusion, sonication) is optimized and that the temperature is kept above the lipid's phase transition temperature during these steps.[7] |
| Nanoparticle Aggregation (especially during storage or in saline) | Insufficient steric stabilization to overcome attractive forces between particles. This compound alone in solution can also show aggregation.[4] | Increase the molar percentage of this compound. The PEG chains provide a steric barrier that mitigates inter-particle interactions, enhancing stability, particularly in solutions with divalent cations like Mg²⁺ and Ca²⁺.[7] |
| Unexpectedly Large Particle Size | Formulation may be near the anomalous size peak observed around 7 ± 2 mol% DSPE-PEG.[7] Aggregation can also occur if the proportion of this compound is too high in certain co-polymer systems.[4] | Adjust the this compound concentration to be either below or above the ~7 mol% range.[7] Systematically test a range of concentrations (e.g., 2, 5, 10 mol%) to find the optimal ratio for the desired size.[7] |
| Poor Loading of Hydrophilic Drugs | Increased membrane permeability or reduced internal aqueous volume due to high this compound concentration.[7] | Optimize the this compound concentration to find a balance between stability and encapsulation capacity.[7] Consider adjusting the lipid composition to improve bilayer packing or using a higher concentration of the drug in the hydration buffer.[7] |
| Phase Separation or Precipitation During Formulation | Solubility issues of this compound or other lipid components. | Ensure all components are fully dissolved in the organic solvent. Using heat and/or sonication can aid dissolution.[12] For aqueous solutions, warming to 60°C with ultrasonication can help dissolve this compound.[12][13] |
Quantitative Data Summary
Table 1: Effect of this compound / Soluplus Weight Ratio on Nanoparticle Properties
This table summarizes the findings from a study preparing nanoparticles using a hydration method with this compound and Soluplus.
| This compound : Soluplus (w/w Ratio) | Average Particle Size (d50, nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Stability Notes |
| 10:1 | 36.5 | -28.5 | 0.900 | - |
| 5:1 | 80.8 | -29.2 | 0.644 | - |
| 4:1 | 128.1 | -28.1 | 0.295 | - |
| 2:1 | - | - | - | Particle aggregation confirmed.[4] |
| 1:1 | - | - | - | Stable for five days; no dissociation or aggregation confirmed.[4] |
| 1:4 | 72.0 | -11.3 | 0.103 | - |
| 1:5 | 54.5 | -6.0 | 0.057 | - |
| 1:10 | 56.1 | -7.7 | 0.101 | - |
| Data extracted from a study by Imamura et al., which provides a detailed analysis of DSPE-PEG2000 and Soluplus nanoparticles.[4] |
Experimental Protocols & Visualizations
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This method is a robust technique for preparing drug-loaded liposomes with varying this compound concentrations.[7][11][14]
1. Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform)[14]
-
Aqueous hydration buffer (e.g., PBS, pH 7.4)[11]
2. Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and the desired molar percentage of this compound (e.g., 2, 5, 10 mol%) in the organic solvent.[7]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask's inner surface.[11] Further dry the film under vacuum for at least 1-2 hours to remove residual solvent.[7]
-
Hydration: Add the aqueous buffer to the flask. Hydrate the film by gently agitating or vortexing the flask at a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., >55°C for DSPC).[7][11] This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To create unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through a lipid extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[7] This should also be performed at a temperature above the lipid Tm. Typically, 11-21 passes are recommended.[7]
-
Sterilization & Storage: For sterile applications, filter the final liposome solution through a 0.22 µm syringe filter.[11] Store the formulation at 4°C.[11]
Troubleshooting Logic for Formulation Optimization
The following diagram illustrates a logical approach to troubleshooting common issues encountered when optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
DSPE-PEG 2000 Batch-to-Batch Variability: A Technical Support Center
Welcome to the technical support center for DSPE-PEG 2000. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot issues arising from the inherent batch-to-batch variability of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the consistency and reproducibility of your nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle formulations?
A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid-polymer conjugate. It consists of a lipid anchor (DSPE) that integrates into the lipid bilayer of nanoparticles, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This PEG chain forms a protective hydrophilic layer on the surface of nanoparticles, providing steric hindrance. This "stealth" characteristic helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the nanoparticles in the body and enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.
Q2: What causes batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can stem from several factors related to its synthesis and purification. The most significant sources of variability include:
-
Polydispersity of the PEG chain: The "2000" in this compound represents an average molecular weight. In reality, each batch contains a distribution of PEG chain lengths. Variations in this distribution between batches can affect the thickness of the protective layer and, consequently, nanoparticle properties.
-
Impurity Profile: Different manufacturing lots may have varying levels and types of impurities. These can include unreacted starting materials or by-products from the synthesis process. Such impurities can influence the stability, charge, and in vivo behavior of the final nanoparticle formulation. A recent study highlighted significant differences in the impurity profiles and PEG chain length distributions of DSPE-mPEG from different vendors.[1]
-
Purity: The overall purity of the this compound can differ between batches, with typical purities ranging from 90% to over 99%.[1]
Q3: How can this compound batch-to-batch variability affect my experiments?
A3: Inconsistent batches of this compound can lead to a lack of reproducibility in your experimental results.[2] This can manifest in several ways:
-
Inconsistent Nanoparticle Size and Polydispersity Index (PDI): Variations in PEG chain length and purity can alter the self-assembly process, leading to different nanoparticle sizes and broader size distributions.[3][4]
-
Variable Drug Encapsulation Efficiency: Changes in the properties of the this compound can affect the integrity and fluidity of the lipid bilayer, which in turn can impact the amount of drug successfully encapsulated.[2]
-
Altered In Vivo Performance: Differences in PEG chain length and impurity profiles can affect the "stealth" properties of your nanoparticles, leading to variations in circulation time, biodistribution, and ultimately, therapeutic efficacy and toxicity.[2]
-
Stability Issues: The presence of certain impurities or variations in the PEG density can lead to nanoparticle aggregation over time.[4][5]
Q4: What are the key quality attributes I should look for in a this compound Certificate of Analysis (CoA)?
A4: When evaluating a new batch of this compound, pay close attention to the following parameters on the CoA:
-
Purity: Typically determined by HPLC, this should be as high as possible (ideally >95%).[6][7]
-
Identity Confirmation: Usually confirmed by ¹H NMR and Mass Spectrometry to ensure the correct chemical structure.[6][8][9]
-
Polydispersity Index (PDI) of the PEG: While not always reported, a lower PDI indicates a more uniform PEG chain length distribution.
Troubleshooting Guides
Issue 1: Inconsistent Nanoparticle Size and/or High Polydispersity Index (PDI)
If you observe significant variations in nanoparticle size or a high PDI (>0.2) between experiments using different batches of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for inconsistent nanoparticle size.
Detailed Steps:
-
Compare Certificates of Analysis (CoA): Scrutinize the CoAs from the different batches of this compound. Look for any stated differences in purity, molecular weight, or other reported specifications.
-
Characterize Incoming Raw Material: If possible, perform your own characterization of the different this compound batches.
-
HPLC Analysis: Use HPLC to assess the purity and identify any differences in the impurity profile between batches.
-
Mass Spectrometry: This can provide information on the distribution of PEG chain lengths.
-
-
Adjust this compound Concentration: Generally, increasing the molar percentage of this compound can lead to a decrease in nanoparticle size.[3][4] If a new batch is resulting in larger particles, a slight increase in its concentration during formulation may help to achieve the desired size. Conversely, for smaller than expected particles, a reduction may be necessary.
-
Optimize Formulation Process Parameters:
-
Extrusion: Ensure a sufficient number of passes (typically 11-21) through the extruder membrane to achieve a uniform size distribution.[4][10]
-
Sonication: Optimize sonication time and power, as inconsistent energy input can lead to a broad size distribution.[5]
-
Microfluidics: If using a microfluidic system, ensure stable flow rates and check for any obstructions in the channels.[4]
-
-
Evaluate Other Lipid Components: The ratio of other lipids, such as cholesterol, can significantly influence particle size and stability.[4] Ensure the quality and consistency of all other formulation components.
| Parameter | Typical Range for Liposomes | Significance | Troubleshooting Focus |
| Size (Z-average) | 50 - 200 nm | Affects circulation time, biodistribution, and cellular uptake.[5] | Sizing method (extrusion, sonication), lipid composition, this compound concentration.[4] |
| Polydispersity Index (PDI) | < 0.2 | Indicates the width of the size distribution. A lower PDI signifies a more homogenous population. | Number of extrusion passes, sonication parameters, quality of lipid components.[4] |
| Zeta Potential | -10 mV to +10 mV (for neutral stealth liposomes) | Indicates surface charge and colloidal stability. Values close to neutral suggest good PEGylation.[5] | Molar percentage of charged lipids, buffer pH, this compound quality. |
Table 1: Critical Quality Attributes for Liposomal Formulations and Troubleshooting Focus.
Issue 2: Low or Inconsistent Drug Loading/Encapsulation Efficiency
Variations in this compound can impact the packing of the lipid bilayer, leading to inconsistent drug encapsulation.
Troubleshooting Steps:
-
Re-evaluate Lipid Film Quality: Ensure the lipid film formed during the hydration step is thin and uniform. An uneven film can lead to incomplete hydration and a heterogeneous liposome (B1194612) population, affecting encapsulation.
-
Optimize Drug-to-Lipid Ratio: The optimal drug-to-lipid ratio may shift with different batches of this compound. Experiment with slightly different ratios to find the new optimum for the current batch.
-
Check for Drug Precipitation: Ensure that the drug is fully dissolved in the hydration buffer. For poorly soluble drugs, consider using a co-solvent or adjusting the pH. For active loading methods, ensure the transmembrane gradient is properly established.[11][12]
-
Assess Liposome Stability during Loading: Some this compound batches might lead to less stable liposomes that could leak the drug during the loading process. Monitor drug leakage during and after loading.
Experimental Protocols
Protocol 1: Characterization of this compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound raw material.
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
Reverse-phase C8 or C18 column
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in an appropriate solvent (e.g., ethanol) to a final concentration of 1 mg/mL.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Column: C8 or C18, e.g., Hypersil GOLD C8 (1.9 µm, 2.1 x 50 mm).[1]
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the this compound and separate impurities.
-
Detector: CAD or ELSD.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Protocol 2: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a standard method for producing unilamellar liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, this compound)
-
Chloroform (B151607) or chloroform:methanol mixture
-
Hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the lipids in the desired molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into a syringe and pass it through the extruder fitted with the desired pore size membrane for an odd number of passes (e.g., 11-21 times).[10] This produces small unilamellar vesicles (SUVs).
-
-
Storage: Store the prepared liposomes at 4°C.
Protocol 3: Nanoparticle Size and Zeta Potential Measurement by DLS
Procedure:
-
Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the Dynamic Light Scattering (DLS) instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Perform the measurement according to the instrument's software. Record the Z-average diameter, PDI, and zeta potential.[10]
Impact of this compound Variability on Formulation Outcomes
The following diagram illustrates how variations in the raw material can cascade through the formulation process to affect the final product's characteristics.
Caption: Logical relationship of this compound variability and its impact.
By implementing rigorous characterization of incoming this compound batches and systematically troubleshooting formulation inconsistencies, researchers can mitigate the impact of batch-to-batch variability and enhance the reproducibility of their nanoparticle-based drug delivery systems.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What is the batch - to - batch consistency of DMPE - PEG2000? - Blog [shochem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG 2000 Technical Support Center: Troubleshooting Hydrolysis and Degradation
Welcome to the technical support center for DSPE-PEG 2000. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolysis and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through two primary pathways:
-
Hydrolysis of the ester bonds: The ester linkages in the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor are susceptible to acid and base-catalyzed hydrolysis. This results in the generation of lysolipids and free fatty acids.[1][2][3]
-
Oxidative degradation of the PEG chain: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidative degradation, leading to chain scission and the formation of byproducts such as formates.[4]
Q2: What factors accelerate the hydrolysis of this compound?
A2: The rate of this compound hydrolysis is significantly influenced by:
-
pH: Hydrolysis is minimized around pH 6.5 and is accelerated at both lower (acidic) and higher (alkaline) pH.[2]
-
Temperature: Elevated temperatures increase the rate of hydrolysis.[2] For instance, heating DSPE-PEG in unbuffered water to 60°C significantly accelerates the loss of the stearic acid molecules compared to room temperature.[2]
-
Presence of certain enzymes: While not a primary focus of many studies, enzymes capable of cleaving ester bonds can also contribute to degradation.
Q3: How does this compound hydrolysis affect liposomal formulations?
A3: The accumulation of hydrolysis byproducts, such as lysolipids and fatty acids, can have detrimental effects on the stability and performance of liposomes.[1][3] These effects include:
-
Increased membrane permeability, leading to drug leakage.
-
Changes in liposome (B1194612) morphology, including fusion and structural transformations.[1][3]
-
In some cases, partial hydrolysis can lead to the disintegration of liposomes into membrane discs.[1]
Q4: What are the recommended storage conditions for this compound and its formulations?
A4: To minimize degradation, this compound should be stored as a powder at -20°C, protected from moisture and light.[5][6] Liposomal formulations are typically stored at 4°C to reduce aggregation and hydrolysis.[7] Freezing of liposome suspensions should be avoided as it can disrupt the vesicle structure.[7]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Unexpected Particle Aggregation
Q: My liposomes/nanoparticles formulated with this compound are aggregating. What could be the cause and how can I fix it?
A: Particle aggregation is a common issue that can arise from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient PEGylation | The PEG chains on the surface provide a steric barrier that prevents particles from getting too close and aggregating.[7][8] If the concentration of this compound is too low, this barrier is insufficient. | Increase the molar percentage of this compound in your formulation. A concentration of 5-10 mol% is commonly used for optimal stability.[9] |
| Inappropriate pH or Ionic Strength | The surface charge of your particles, which contributes to stability, can be affected by the pH and salt concentration of the buffer. High salt concentrations can shield surface charges, leading to aggregation.[7] | Optimize the pH and ionic strength of your buffer. For neutral liposomes, a zeta potential greater than ±30 mV is generally required for good electrostatic stability.[7] |
| Improper Storage | Storing liposome suspensions at inappropriate temperatures can lead to aggregation over time.[7] | Store liposome suspensions at 4°C and avoid freezing. For long-term storage, consider lyophilization with a cryoprotectant.[7] |
| Presence of Divalent Cations | Divalent cations like Mg²⁺ and Ca²⁺ can interact with the lipid headgroups and reduce the repulsive forces between particles, promoting aggregation.[10][11] | If possible, use buffers with low concentrations of divalent cations. The inclusion of DSPE-PEG can improve stability in the presence of these ions.[10][11] |
Issue 2: Premature Drug Leakage from Liposomes
Q: I am observing rapid release of my encapsulated drug from my this compound-containing liposomes. What is causing this and what can I do?
A: Premature drug leakage can compromise the efficacy of your formulation. Consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Lipid Hydrolysis | Hydrolysis of the DSPE anchor leads to the formation of lysolipids, which can create defects in the lipid bilayer and increase its permeability.[3][9] | Ensure you are using high-purity lipids. Prepare and store your formulation in a buffer with a pH that minimizes hydrolysis (around pH 6.5-7.4).[2][9] Avoid high temperatures during formulation and storage. |
| High Drug-to-Lipid Ratio | An excessive amount of encapsulated drug can disrupt the packing of the lipid bilayer, leading to instability and leakage.[9] | Reduce the drug-to-lipid ratio during the formulation process. |
| Inappropriate Formulation Method | The chosen method of liposome preparation may not be optimal for your specific drug and lipid composition. | Experiment with different formulation techniques, such as thin-film hydration, ethanol (B145695) injection, or microfluidics, to find the most suitable method for your application.[9] |
| Interaction with Serum Proteins | In vivo, serum proteins like albumin can interact with liposomes, leading to their destabilization and premature drug release.[9][12] | Optimize the PEG chain length and density on the liposome surface. Longer PEG chains (e.g., PEG2000 or greater) provide a more effective steric barrier against protein opsonization.[9] |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrolysis by HPLC
This protocol outlines a method to quantify the hydrolysis of this compound in a liposomal formulation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Liposome suspension containing this compound
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol (B129727) with 0.1% formic acid
-
This compound reference standard
-
Lysolipid and fatty acid standards (optional)
Methodology:
-
Sample Preparation:
-
Take an aliquot of your liposome suspension at different time points (e.g., 0, 24, 48, 72 hours) under the storage/stress conditions you are testing (e.g., different pH, temperature).
-
Disrupt the liposomes to release the lipids. This can be achieved by adding a solvent like methanol or isopropanol.
-
Centrifuge the sample to pellet any precipitated material.
-
Transfer the supernatant containing the lipids to an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution to separate the intact this compound from its hydrolysis products (lysolipid and fatty acids). A typical gradient might start with a lower concentration of Mobile Phase B and gradually increase to elute the more hydrophobic components.
-
Monitor the elution profile using the CAD or ELSD detector.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound by comparing its retention time with that of the reference standard.
-
If available, use lysolipid and fatty acid standards to identify the degradation product peaks.
-
Quantify the amount of intact this compound remaining at each time point by measuring the peak area.
-
Calculate the rate of hydrolysis by plotting the percentage of remaining this compound against time.
-
Protocol 2: Monitoring Particle Size and Aggregation by Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to monitor changes in particle size and detect aggregation in your this compound formulation.
Materials:
-
Liposome/nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes for the DLS instrument
-
Buffer for sample dilution
Methodology:
-
Sample Preparation:
-
If necessary, dilute a small aliquot of your particle suspension with the same buffer it is formulated in to achieve an appropriate scattering intensity for the DLS instrument. Avoid using water for dilution as it can alter the ionic strength and pH, potentially inducing aggregation.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature and the refractive index and viscosity of the dispersant (your buffer).
-
Perform the measurement. The instrument will provide the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Data Analysis:
-
Monitor the Z-average and PDI of your formulation over time. An increase in the Z-average is indicative of particle aggregation.
-
A high PDI value (typically > 0.3) suggests a broad size distribution, which could be a sign of aggregation or the presence of multiple particle populations.
-
Analyze the size distribution report provided by the DLS software to look for the appearance of a second, larger population of particles, which is a clear indicator of aggregation.
-
Visualizations
Caption: this compound Hydrolysis Pathway.
Caption: Troubleshooting Particle Aggregation.
References
- 1. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
controlling particle size and polydispersity of DSPE-PEG 2000 nanoparticles
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size and polydispersity of DSPE-PEG 2000 nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the size and polydispersity (PDI) of this compound nanoparticles?
A1: The size and PDI of this compound nanoparticles are primarily influenced by two main categories of factors:
-
Formulation Parameters: These include the concentration of this compound, the molar ratio of other lipids (e.g., structural lipids like DSPC, cholesterol), and the type and concentration of the encapsulated drug.[1]
-
Process Parameters: The manufacturing method and its specific parameters play a crucial role. Key methods include thin-film hydration followed by extrusion or sonication, and microfluidics. Critical parameters include the hydration temperature, sonication time and power, extrusion pore size and number of passes, and flow rates in microfluidic systems.[1][2]
Q2: How does the concentration of this compound affect nanoparticle size?
A2: Generally, increasing the concentration of this compound can lead to a decrease in nanoparticle size.[1][3] The PEGylation provides a "stealth" layer that sterically hinders aggregation and can influence the particle formation process.[1][3][4] However, the effect can be formulation-dependent. One study on prodrug self-assembly nanoparticles showed that the addition of this compound significantly decreased both particle size and the polydispersity index (PDI).[1] It is important to find an optimal concentration, as excessively high concentrations may lead to increased viscosity and potential aggregation.[2]
Q3: What is the role of other lipids, like cholesterol, in controlling nanoparticle size?
A3: Other lipids are critical components that influence the packing, rigidity, and fluidity of the nanoparticle structure, thereby affecting its size and stability.[1][5] For instance, cholesterol is known to increase the rigidity and stability of the lipid bilayer.[6] The molar ratio of cholesterol to other lipids can significantly alter particle size. Low cholesterol content has been shown to result in larger particles with a high PDI.[1]
Q4: Which manufacturing method offers the most precise control over nanoparticle size and PDI?
A4: Microfluidics is widely regarded as a method that offers highly precise, reproducible, and scalable control over nanoparticle size and PDI.[1] By manipulating parameters such as the flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR), researchers can finely tune the resulting particle size.[1]
Q5: How do sonication and extrusion affect the final particle size?
A5: Both sonication and extrusion are post-formation processing steps used to reduce the size and PDI of nanoparticles, typically after the initial formation of multilamellar vesicles (MLVs) during hydration.
-
Sonication uses high-frequency sound waves to break down large particles into smaller ones. The final particle size is dependent on the sonication time and power.[1][2]
-
Extrusion involves forcing the nanoparticle suspension through a membrane with a defined pore size. This process reduces the size of the nanoparticles to be closer to the pore size of the membrane and results in a more uniform size distribution. Repeating the extrusion process with membranes of progressively smaller pore sizes can achieve smaller particle sizes.
Troubleshooting Guides
Issue 1: Nanoparticle size is too large.
| Possible Causes | Solutions & Optimization |
| Improper Lipid Film Formation | Ensure the lipid film is thin and evenly distributed in the round-bottom flask before hydration. A thick or uneven film can lead to the formation of large, multilamellar vesicles.[1] |
| Inadequate Hydration | Hydrate the lipid film with a buffer heated above the phase transition temperature of the lipids.[1] Ensure adequate agitation (e.g., vortexing or gentle swirling) to fully disperse the lipid film. |
| Insufficient Size Reduction | * Sonication: Increase the sonication time or power. Be cautious of overheating, which can degrade lipids. Use a pulsed sonication method in an ice bath.[2] * Extrusion: Ensure an adequate number of passes through the extruder (typically 11-21 times).[1] Consider using a membrane with a smaller pore size. |
| Suboptimal Formulation | * This compound Concentration: Try increasing the molar ratio of this compound in your formulation.[1] * Lipid Composition: Adjust the ratios of other lipids, such as cholesterol. |
| Drug Encapsulation Issues | The physicochemical properties of the encapsulated drug can influence particle size. You may need to adjust the drug-to-lipid ratio. |
Issue 2: High Polydispersity Index (PDI) - Nanoparticle size is highly variable.
| Possible Causes | Solutions & Optimization |
| Uneven Lipid Film | As with large particle size, a non-uniform lipid film can lead to a heterogeneous population of nanoparticles. Ensure even and thin film formation.[1] |
| Incomplete Hydration | Incomplete hydration can result in a mix of different vesicle types and sizes. Ensure the hydration buffer is at the correct temperature and that there is sufficient agitation for the entire lipid film to be hydrated.[1] |
| Inconsistent Size Reduction | * Sonication: Ensure the sonication probe is properly immersed and that the sample is mixed well during the process. * Extrusion: Check for any leaks in the extruder and ensure the membrane is properly seated. Consistent pressure and number of passes are crucial. |
| Aggregation | Nanoparticles may be aggregating after formation. Measure the zeta potential to assess colloidal stability. A zeta potential with a magnitude greater than 20-30 mV generally indicates good stability.[7] If the zeta potential is low, consider adjusting the pH of the buffer or increasing the this compound concentration. |
Issue 3: Nanoparticles are aggregating during storage.
| Possible Causes | Solutions & Optimization |
| Inadequate PEGylation | The surface density of PEG may be insufficient to provide steric stabilization. Consider increasing the molar percentage of this compound in your formulation. |
| Storage Temperature | Storing lipid nanoparticle formulations at 4°C is often preferable to freezing, which can induce phase separation and aggregation upon thawing.[6] |
| Cryodamage | If freezing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to protect the nanoparticles.[6] |
| Buffer Composition | High salt concentrations in the buffer can sometimes screen the surface charge and reduce repulsive forces, leading to aggregation. Consider using a buffer with a lower ionic strength for long-term storage. |
Data Presentation
Table 1: Effect of this compound to Soluplus Weight Ratio on Nanoparticle Properties
The following table presents data on nanoparticles prepared by the hydration method, demonstrating how the ratio of this compound to Soluplus affects particle size, PDI, and zeta potential.
| This compound:Soluplus (w/w) | Average Particle Size (nm) | PDI | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on this compound/Soluplus nanoparticles.[7]
Table 2: Illustrative Effect of Sonication Parameters on Nanoparticle Size
This table presents illustrative data on how sonication time and power can affect the size of nanoparticles. While this specific data is for polylactic-co-glycolic acid polymers, the general principles are applicable to this compound based systems.[1]
| Sonication Time (min) | Sonication Power (W) | Resulting Particle Size (nm) |
| 2 | 70 | 514.5 ± 53.1 |
| 5 | 70 | 478.6 ± 60.2 |
| 5 | 130 | 234.0 ± 20.1 |
| 10 | 130 | 427.5 ± 16.4 |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Thin-Film Hydration followed by Extrusion
-
Lipid Film Preparation:
-
Dissolve this compound and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[1][8]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[1][9]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Extrusion:
-
Assemble a handheld or benchtop extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.[1]
-
Protocol 2: Nanoparticle Formulation by Nanoprecipitation (Solvent Displacement)
-
Solution Preparation:
-
Dissolve this compound and any other lipids or hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, acetone).
-
Prepare the aqueous phase, which is typically a buffer solution (e.g., deionized water or PBS).
-
-
Nanoprecipitation:
-
Rapidly inject the organic phase into the aqueous phase under constant stirring.
-
The rapid solvent displacement causes the lipids to self-assemble into nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent, typically by rotary evaporation under reduced pressure or through dialysis/diafiltration.
-
Purify the nanoparticle suspension to remove any unentrapped drug or excess lipids, for example, by dialysis or size exclusion chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for this compound nanoparticle synthesis and size control.
Caption: Influence of key parameters on this compound nanoparticle size and properties.
References
- 1. benchchem.com [benchchem.com]
- 2. How to control the size of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG 2000 Formulations
Welcome to the technical support center for DSPE-PEG 2000 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scaling up of this compound-based nanoparticles, such as liposomes and micelles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when scaling up this compound formulations for in vivo studies?
A1: The main stability challenges include premature drug release, aggregation of nanoparticles, and rapid clearance by the mononuclear phagocyte system (MPS).[1] Interactions with serum proteins, like albumin, can destabilize micelles, leading to their disassembly and premature release of the encapsulated drug.[1] Additionally, a phenomenon known as "Accelerated Blood Clearance (ABC)" can occur upon repeated injections of PEGylated liposomes, causing their rapid removal from circulation.[1]
Q2: How does the concentration of this compound affect the size and stability of nanoparticles?
A2: The molar percentage of this compound is a critical parameter. Generally, increasing the this compound concentration can lead to a decrease in nanoparticle size.[2][3] For liposomal formulations, a concentration of 5-10 mol% is commonly used to provide optimal stability and prolonged circulation.[1] Concentrations below 4 mol% may offer insufficient steric protection, leading to a "mushroom" configuration of the PEG chains, while excessively high concentrations can favor the formation of micelles over liposomes.[1][4] One study observed that for liposomes, increasing this compound from 4 to 8 mol% increased the diameter, but further increases beyond 8 mol% led to a reduction in size.[4]
Q3: What factors influence the drug loading efficiency of this compound formulations?
A3: Drug loading efficiency is influenced by several factors, including the properties of the drug (solubility, molecular size, charge), the properties of the this compound formulation, and the loading conditions.[5] For instance, the charge of the drug can significantly impact loading; a negatively charged drug will have an electrostatic attraction to the positively charged amino group on this compound-NH2, enhancing loading efficiency.[5] Conversely, drugs with a similar charge will experience electrostatic repulsion, hindering the loading process.[5] A high drug-to-lipid ratio can also disrupt the lipid bilayer or micelle core, leading to instability and reduced loading.[1]
Q4: What are the critical quality attributes to assess for a this compound formulation before in vivo studies?
A4: Before proceeding to in vivo studies, it is crucial to characterize the formulation for several key attributes. These include particle size and polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and in vitro drug release profile. Ensuring these parameters are within the desired specifications is essential for predictable in vivo performance.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During Scale-Up
Visible precipitates or cloudiness in the nanoparticle dispersion are signs of aggregation.
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient PEGylation | The concentration of this compound may be too low to provide adequate steric hindrance to prevent particle aggregation. | Increase the molar percentage of this compound in the formulation (typically 5-10 mol% for liposomes).[1] |
| Suboptimal pH or Ionic Strength | The pH and ionic strength of the buffer can affect the surface charge and stability of the nanoparticles, leading to aggregation. | Prepare and store the formulation in a buffer with a pH and ionic strength that are optimal for the stability of both the lipids and the encapsulated drug.[1] |
| High Drug-to-Lipid Ratio | An excessive amount of encapsulated drug can disrupt the structure of the liposome (B1194612) or micelle, leading to instability and aggregation.[1] | Reduce the drug-to-lipid ratio during the formulation process.[1] |
| Inconsistent Manufacturing Process | Variations in process parameters during scale-up, such as inconsistent sonication or unstable flow rates in microfluidics, can lead to a wide particle size distribution and aggregation.[3] | Ensure consistent and optimized process parameters. For sonication, ensure proper probe immersion and uniform sample cooling.[3] For microfluidics, maintain stable flow rates.[3] |
Troubleshooting Workflow for Nanoparticle Aggregation
References
impact of DSPE-PEG 2000 purity on experimental results
For researchers, scientists, and drug development professionals utilizing DSPE-PEG 2000 in their formulations, its purity is a critical factor that can significantly influence experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues related to this compound purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid-polymer conjugate.[1][2] It's an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) PEG tail and a fat-loving (hydrophobic) DSPE anchor.[1] This structure makes it ideal for use in drug delivery systems like liposomes and nanoparticles. The DSPE portion integrates into the lipid bilayer of these carriers, while the PEG chains form a protective hydrophilic layer on the surface.[3] This "stealth" coating helps to reduce recognition by the immune system, prolonging circulation time in the bloodstream and improving the chances of the drug reaching its target.[1][4][5]
Q2: What are the common impurities found in this compound and how do they arise?
A2: Impurities in this compound can originate from the synthesis process or from degradation.[6] Common impurities include:
-
Unreacted starting materials: Such as un-PEGylated DSPE.[7]
-
Side products from synthesis: For example, DSPE-PEG(2000)-DSPE dimers.[7][8]
-
Free PEG: Polyethylene glycol that has not conjugated to DSPE.
-
Degradation products: Resulting from hydrolysis of the lipid component.[6]
-
Variations in PEG chain length (Polydispersity): The "2000" in this compound represents an average molecular weight; in reality, there is a distribution of PEG chain lengths.[7]
Q3: How does the purity of this compound impact nanoparticle characteristics?
A3: The purity of this compound can significantly affect the physicochemical properties of nanoparticles:
-
Particle Size and Stability: The concentration of this compound can influence vesicle size.[9][10] Impurities can lead to particle aggregation or instability. For instance, an insufficient amount of PEGylation due to impurities may not provide adequate steric hindrance to prevent aggregation.[3]
-
Encapsulation Efficiency: The presence of impurities can interfere with the formation of a stable lipid bilayer, potentially reducing the encapsulation efficiency of drugs.[11] Conversely, a higher concentration of this compound can sometimes decrease the available volume for drug loading.[11]
-
Surface Charge (Zeta Potential): While this compound itself is neutral, impurities can introduce charged species, altering the zeta potential of the nanoparticles. This can affect stability and interactions with biological systems.[12]
Q4: What are the potential consequences of using low-purity this compound in in vivo studies?
A4: Using low-purity this compound can lead to several in vivo issues:
-
Altered Pharmacokinetics and Biodistribution: Impurities can affect how long nanoparticles circulate in the bloodstream and where they accumulate in the body.[13][14] For example, insufficient PEGylation can lead to rapid clearance by the mononuclear phagocyte system (MPS).[15]
-
Immunogenicity: Certain impurities or degradation products could trigger an immune response, including the "accelerated blood clearance (ABC) phenomenon" upon repeated injections.[14][15]
-
Reduced Efficacy: If the drug carrier is unstable or is cleared too quickly, the therapeutic agent may not reach the target site in sufficient concentrations, leading to diminished efficacy.[2]
-
Toxicity: Impurities could have their own toxicological profiles, potentially leading to unforeseen side effects.[14]
Troubleshooting Guide
This guide addresses common experimental problems that may be linked to this compound purity.
| Problem | Potential Cause Related to this compound Purity | Recommended Action |
| Inconsistent batch-to-batch results (e.g., particle size, encapsulation efficiency) | Variation in the purity and polydispersity of this compound lots from the supplier.[7] | 1. Request a Certificate of Analysis (CoA) for each new lot of this compound. 2. Perform in-house quality control on incoming material using techniques like HPLC or NMR to verify purity and consistency.[8] 3. If possible, purchase a larger single lot for the entire study. |
| Particle aggregation during formulation or storage | Insufficient steric stabilization due to a lower than expected concentration of this compound or the presence of impurities that interfere with its function.[15] | 1. Verify the purity of the this compound. 2. Increase the molar percentage of this compound in the formulation (typically 5-10 mol%).[15] 3. Ensure proper storage conditions (e.g., -20°C) to prevent degradation. |
| Low drug encapsulation efficiency | Impurities disrupting the integrity of the lipid bilayer.[11] The PEG chains may also restrict the available volume for drug loading.[11] | 1. Use high-purity this compound.[15] 2. Optimize the drug-to-lipid ratio. 3. For hydrophilic drugs, ensure the remote loading method (e.g., pH gradient) is optimized. |
| Rapid clearance of nanoparticles in vivo | Inadequate "stealth" properties due to low PEG density on the nanoparticle surface, which can be a result of impure this compound.[15] | 1. Confirm the purity and concentration of this compound used. 2. Ensure adequate incorporation of this compound (typically 5-10 mol%).[15] 3. Characterize the PEG density on the nanoparticle surface if possible. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound.[8][16]
-
Objective: To separate and quantify this compound from potential impurities.
-
Methodology:
-
Column: A reverse-phase column (e.g., C18) is typically used.[16]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water is commonly employed.[16]
-
Detector: Since this compound lacks a strong UV chromophore, a non-UV detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7][8]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., chloroform (B151607) or ethanol/water mixture).
-
Analysis: Inject the sample into the HPLC system. The retention time of the main peak should correspond to a this compound standard. The presence of other peaks indicates impurities.[16] Purity is calculated by the relative area of the main peak to the total area of all peaks.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of this compound and can help identify impurities.[8][16]
-
Objective: To confirm the chemical structure of this compound and detect any structural impurities.
-
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Experiment: A proton (¹H) NMR spectrum is typically acquired.[16]
-
Analysis: The spectrum will show characteristic peaks for the different protons in the this compound molecule (e.g., fatty acid chains, glycerol (B35011) backbone, PEG chain).[8] The presence of unexpected peaks can indicate impurities.[16] The ratio of the integrals of the PEG protons to the DSPE protons can confirm the approximate PEG chain length.[8]
-
Protocol 3: Molecular Weight Determination by Mass Spectrometry (MS)
MS is used to determine the molecular weight distribution of this compound.[7][16]
-
Objective: To confirm the average molecular weight and assess the polydispersity of the PEG chain.
-
Methodology:
-
Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS are commonly used.[16]
-
Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a DSPE molecule conjugated to a PEG chain of a different length. The center of this distribution should be around the expected molecular weight of this compound. A broad distribution indicates high polydispersity. Additional peaks outside of this distribution can indicate impurities.[16]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the side - effects of DSPE - PEG2000? - Blog [shochem.com]
- 15. benchchem.com [benchchem.com]
- 16. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
Technical Support Center: Sterile Filtration of DSPE-PEG 2000 Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sterile filtration of DSPE-PEG 2000 liposomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sterile filtration of this compound liposomes in a question-and-answer format.
Issue 1: Rapid Filter Clogging or Blockage
-
Question: My 0.22 µm filter is clogging almost immediately when I try to sterile filter my this compound liposome (B1194612) formulation. What could be the cause and how can I fix it?
-
Answer: Premature filter blocking is a common challenge with liposomal formulations.[1][2] The primary causes are often related to the liposome characteristics and the filtration parameters.
-
Liposome Size and Polydispersity: If your liposome population has a significant fraction of particles close to or larger than the filter pore size, rapid clogging will occur. A high polydispersity index (PDI) can also contribute to this issue.
-
Presence of Aggregates: Liposomes can aggregate due to formulation instability, leading to large clusters that block the filter pores.
-
High Liposome Concentration: A high concentration of lipids can increase the viscosity and the particle load on the filter, leading to faster clogging.[3]
-
Inappropriate Filter Choice: The material and structure of the filter membrane play a crucial role. Some materials may have higher binding affinity for lipids.
Troubleshooting Steps:
-
Characterize Your Liposomes: Before filtration, ensure your liposome size is well below 200 nm with a low PDI. Dynamic Light Scattering (DLS) is a standard method for this.
-
Pre-filtration: Use a pre-filter with a larger pore size (e.g., 0.45 µm or 0.8 µm) to remove larger particles and aggregates before the final sterilizing filtration step.[1][2]
-
Optimize Filtration Pressure: While counterintuitive, for some liposome formulations, increasing the differential pressure can enhance throughput.[1][2] However, this should be done cautiously as excessive pressure can deform or rupture the liposomes.
-
Select an Appropriate Filter: Polyethersulfone (PES) membranes are commonly recommended for liposome filtration due to their low protein binding and good flow characteristics.[1][4] Dual-layer PES filters, often with a larger pore size pre-filter layer integrated with a 0.2 µm sterilizing layer, can also improve performance.[1]
-
Adjust Formulation Temperature: Filtering at a temperature above the lipid phase transition temperature (Tm) can increase the flexibility of the liposomes, potentially aiding their passage through the filter pores.
-
Issue 2: Low Liposome Recovery Post-Filtration
-
Question: I am losing a significant amount of my liposomal product after sterile filtration. What are the potential reasons and solutions?
-
Answer: Low recovery is typically due to the retention of liposomes within the filter housing or on the membrane itself.
-
Adsorption to the Membrane: Liposomes can adsorb to the surface of the filter membrane, especially if there are unfavorable electrostatic or hydrophobic interactions.
-
Liposome Deformation and Entrapment: High filtration pressures can deform the liposomes, causing them to become lodged within the pore structure of the filter.
-
Filter "Dead Volume": The design of the filter holder can lead to a significant hold-up volume, trapping a portion of your formulation.
Troubleshooting Steps:
-
Filter Material Selection: As mentioned, PES membranes often exhibit low liposome binding. It may be beneficial to test filters from different manufacturers to find one with the lowest product adsorption for your specific formulation.
-
Controlled Filtration Pressure: Use the lowest effective pressure to minimize liposome deformation and entrapment. A peristaltic pump can provide a more controlled and gentle flow compared to manual syringe pressure.
-
Filter Flushing: After filtering the entire batch, a gentle flush of the filter with a small volume of sterile buffer can help recover liposomes held up in the filter and housing.
-
Minimize Dead Volume: Use filter housings with a low dead volume design, especially for smaller batches.
-
Issue 3: Changes in Liposome Size, PDI, or Encapsulation Efficiency After Filtration
-
Question: My liposomes have a larger average size and PDI after filtration, and the encapsulation efficiency of my drug has decreased. Why is this happening?
-
Answer: Changes in the physicochemical properties of your liposomes post-filtration are often a sign of filtration-induced stress.
-
Liposome Fusion/Aggregation: High shear stress during filtration, especially at high pressures or through tortuous filter pores, can induce liposome fusion or aggregation, leading to an increase in size and PDI.
-
Liposome Rupture and Drug Leakage: Excessive pressure or shear forces can cause the liposomes to rupture, leading to the leakage of the encapsulated drug.[5] This will decrease the encapsulation efficiency.
-
Selective Filtration: The filter might be selectively retaining a sub-population of your liposomes (e.g., the larger ones), which can alter the size distribution of the filtrate.
Troubleshooting Steps:
-
Gentle Filtration Conditions: Employ a lower, constant pressure or a controlled, slow flow rate to minimize shear stress.
-
Optimize Liposome Formulation: Ensure your liposome formulation is robust. The inclusion of this compound generally enhances stability, but factors like lipid composition and cholesterol content can also play a role.
-
Post-Filtration Analysis: Always characterize your liposomes for size, PDI, and encapsulation efficiency after filtration to ensure the process is not adversely affecting your product.
-
Consider Alternative Sterilization Methods: If sterile filtration consistently compromises your product's integrity, other methods like aseptic manufacturing might need to be considered, although they are more complex and costly.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended filter pore size for sterile filtering this compound liposomes?
-
Q2: Which filter membrane materials are best suited for liposome filtration?
-
A2: Polyethersulfone (PES) is a widely recommended material due to its low protein and lipid binding properties, which helps to maximize recovery and minimize filter fouling.[1][4] Other materials like polyvinylidene fluoride (B91410) (PVDF) have also been used, but performance can vary depending on the specific liposome formulation.
-
-
Q3: Can I use a syringe filter for sterile filtering my liposomes?
-
A3: Yes, syringe filters are commonly used for small, lab-scale batches. However, it is important to apply gentle and consistent pressure to avoid damaging the liposomes. For larger volumes or more controlled filtration, a filter capsule with a pump is recommended.
-
-
Q4: How does the concentration of this compound affect sterile filtration?
-
A4: The inclusion of this compound in liposome formulations creates a hydrophilic layer on the surface, which provides steric stabilization.[8] This can reduce liposome aggregation and interactions with the filter membrane, potentially improving filterability. However, very high concentrations of PEGylated lipids can lead to the formation of micelles, which could interfere with the filtration process.
-
-
Q5: Is it necessary to perform a filter validation study?
-
A5: For clinical applications and manufacturing, a filter validation study is a regulatory requirement.[7] This study confirms that the filtration process effectively removes bacteria from the specific liposomal formulation without negatively impacting the product's quality attributes.
-
Data Presentation
Table 1: Recommended Filter Parameters for this compound Liposome Sterile Filtration
| Parameter | Recommendation | Rationale |
| Filter Pore Size | 0.22 µm or 0.2 µm | Standard for sterilizing grade filtration to remove bacteria. |
| Filter Membrane | Polyethersulfone (PES) | Low liposome binding, good flow rates. |
| Filter Type | Dual-layer (e.g., 0.8/0.2 µm) | Pre-filter layer protects the sterilizing layer from clogging.[1] |
| Liposome Size | < 150 nm (ideally < 100 nm) | Provides a good margin to prevent filter blockage. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, reducing the risk of larger particles clogging the filter. |
Table 2: Effect of Process Parameters on Filtration Throughput
| Parameter Change | Effect on Volumetric Throughput | Reference |
| Decrease liposome size from 179 nm to 127 nm | > 40-fold increase | [2] |
| Increase differential pressure from 0.7 to 4.1 bar | > 18-fold increase | [2] |
| Increase differential pressure from 0.3 to 2.1 bar | > 10-fold increase | [2] |
Experimental Protocols
Protocol: Sterile Filtration of this compound Liposomes (Lab-Scale)
1. Materials and Equipment:
-
This compound liposome suspension
-
Sterile syringe filters (e.g., 0.22 µm PES membrane)
-
Sterile pre-filters (e.g., 0.45 µm or 0.8 µm PES membrane), optional
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Spectrophotometer or HPLC for encapsulation efficiency determination
2. Pre-Filtration Characterization:
-
Before filtration, obtain a sample of the unfiltered liposome suspension.
-
Measure the mean particle size and Polydispersity Index (PDI) using DLS.
-
Determine the initial drug encapsulation efficiency using an appropriate assay.
3. Filtration Procedure:
-
Perform all steps in a laminar flow hood to maintain sterility.
-
Carefully unpackage the sterile syringe filter. If using a pre-filter, attach it to the inlet of the final sterilizing filter.
-
Draw the liposome suspension into a sterile syringe.
-
Attach the syringe to the filter inlet.
-
Place a sterile collection vial under the filter outlet.
-
Apply gentle, constant pressure to the syringe plunger to start the filtration. Avoid excessive force.
-
Collect the filtered liposome suspension in the sterile vial.
-
Optional Recovery Step: After the entire volume has been filtered, you can pass a small amount of sterile buffer through the filter to recover any product retained in the filter housing.
4. Post-Filtration Analysis:
-
Measure the mean particle size and PDI of the filtered liposome suspension using DLS.
-
Determine the final drug encapsulation efficiency.
-
Calculate the product recovery by comparing the final volume and concentration to the initial values.
5. Acceptance Criteria:
-
The filtered product should show no significant increase in particle size or PDI.
-
The loss of encapsulated drug should be within an acceptable range (e.g., <10%).
-
Product recovery should be high (e.g., >90%).
Mandatory Visualization
Caption: Experimental workflow for sterile filtration of this compound liposomes.
Caption: Troubleshooting decision tree for sterile filtration issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cobetter.com [cobetter.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Sterilizing filtration of liposome and related lipid-containing solutions: enhancing successful filter qualification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does DSPE - PEG2000 improve the stability of liposomes? - Blog [shochem.com]
Validation & Comparative
DSPE-PEG 2000 vs. DSPE-PEG 5000: A Comparative Guide for Drug Delivery
The selection of an appropriate polyethylene (B3416737) glycol (PEG) length for lipid-based nanoparticle formulations is a critical factor that dictates their stability, pharmacokinetic profile, and overall therapeutic efficacy. Among the most prevalent PEGylated phospholipids (B1166683) are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) and its longer-chain analogue, DSPE-PEG 5000. This guide offers a detailed comparison of these two excipients, supported by experimental data, to assist researchers in making an informed decision for their drug delivery systems.
The fundamental trade-off between this compound and DSPE-PEG 5000 lies in balancing circulation time against cellular uptake.[1] While the longer PEG chain of DSPE-PEG 5000 offers enhanced steric hindrance, potentially leading to longer circulation times, it may also impede the interaction of the nanoparticle with target cells.[1][2] Conversely, this compound often provides a more balanced profile of good stability and effective cellular uptake.[1]
Key Performance Indicators: A Tabular Comparison
The choice between these two polymers significantly impacts the physicochemical and biological properties of the resulting nanoparticles. The following tables summarize the key quantitative and qualitative differences observed in formulations.
Table 1: Physicochemical Properties
| Property | This compound | DSPE-PEG 5000 | Key Insights |
|---|---|---|---|
| Hydrodynamic Diameter (nm) | Typically smaller (e.g., ~125 nm)[1] | Generally larger than this compound formulations[1][2] | The longer PEG chain increases the hydrodynamic radius of the nanoparticle.[1] |
| Polydispersity Index (PDI) | Often low (e.g., ~0.147), indicating uniform size distribution[1] | Can be slightly higher but generally indicates good uniformity | Both can produce stable and uniform nanoparticles.[3] |
| Zeta Potential (mV) | More negative (e.g., ~ -35 mV)[1] | More neutral compared to this compound formulations[1] | The longer PEG chain shields the surface charge more effectively. |
| Colloidal Stability | Provides good stability[3] | Offers excellent stability, potentially superior for long-term storage[4] | this compound provides a higher surface binding and superior colloidal stability in some nanocrystal formulations.[3] |
Note: Absolute values can vary significantly based on the core material, lipid composition, and formulation method.[1]
Table 2: In Vitro & In Vivo Performance
| Parameter | This compound | DSPE-PEG 5000 | Key Insights |
|---|---|---|---|
| Drug Encapsulation Efficiency (%) | Generally High[1] | High, but may be slightly lower due to the larger PEG chain[2] | The bulky PEG chain can sometimes interfere with drug loading.[2] |
| In Vitro Drug Release | Sustained Release[1] | Potentially slower initial release compared to this compound[1] | The thicker PEG layer in DSPE-PEG 5000 can act as a more significant barrier to drug diffusion.[3] |
| Cellular Uptake | Generally efficient[1] | Can be significantly reduced compared to this compound[1][5] | The "stealth" effect of the longer PEG chain can hinder interaction with cell surface receptors.[5][6] |
| In Vivo Circulation Time | Prolonged[7] | Potentially longer than this compound[1][2] | The longer PEG chain provides a more effective steric barrier, reducing opsonization and clearance by the mononuclear phagocyte system (MPS).[2][8] |
| Tumor Accumulation (EPR Effect) | Effective | Potentially enhanced due to longer circulation time[1][9] | Longer circulation generally leads to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1] |
Visualizing Key Concepts and Workflows
To better understand the practical implications of choosing between this compound and DSPE-PEG 5000, the following diagrams illustrate a standard nanoparticle preparation workflow and the influence of PEG length on in vivo behavior.
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing nanoparticle formulations. Below are protocols for liposome (B1194612) preparation and the evaluation of cellular uptake.
Protocol 1: Liposome Preparation via Thin-Film Hydration
This method is widely used for preparing liposomes incorporating DSPE-PEG.[10][11]
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and either this compound or DSPE-PEG 5000, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[10]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.[11]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.[11] This process results in the formation of multilamellar vesicles (MLVs).
-
For passive drug loading, the therapeutic agent can be dissolved in the hydration buffer.[10]
-
-
Size Reduction (Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.[10]
-
Load the suspension into a gas-tight syringe and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) housed in an extruder assembly.[10]
-
This process should be repeated for an odd number of passes (e.g., 11 or 21 times) to ensure consistency.[10]
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against a fresh buffer.[10]
-
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the quantitative comparison of nanoparticle internalization by target cells.[1]
-
Nanoparticle Labeling:
-
Prepare liposomes as described in Protocol 1, incorporating a fluorescently labeled lipid (e.g., Rhodamine-PE or NBD-PE) into the lipid mixture during the film preparation step.
-
-
Cell Culture:
-
Plate the target cells (e.g., a cancer cell line) in multi-well plates at an appropriate density and allow them to adhere overnight in a cell culture incubator.[1]
-
-
Incubation with Nanoparticles:
-
Treat the cells with the fluorescently labeled liposomes (formulated with either this compound or DSPE-PEG 5000) at a specific concentration.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) under standard culture conditions.[1]
-
-
Cell Harvesting and Analysis:
-
After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.[1]
-
Detach the cells from the plate using a suitable detaching agent (e.g., trypsin-EDTA).
-
Resuspend the cells in a buffer suitable for flow cytometry (e.g., FACS buffer). A viability dye can be included to exclude dead cells from the analysis.[1]
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized nanoparticles.
-
Conclusion and Recommendations
The decision to use this compound or DSPE-PEG 5000 is a strategic one that must be aligned with the specific therapeutic objective.[1]
-
This compound is often the preferred choice for applications where a balance between prolonged circulation and efficient cellular internalization is required.[1] It has been extensively used and provides a robust platform for many drug delivery systems.[7][12]
-
DSPE-PEG 5000 is advantageous when maximizing circulation time is the primary goal, such as in passive tumor targeting via the EPR effect.[1][2] Its superior steric protection can significantly reduce clearance by the immune system.[2] However, this comes at the cost of potentially reduced cellular uptake, which may be detrimental for therapies requiring direct cell interaction.[1][5]
Ultimately, the optimal PEG length should be determined empirically for each specific nanoparticle formulation and therapeutic application. Researchers should consider the drug's mechanism of action, the target tissue, and the desired pharmacokinetic profile when making their selection.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 3. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to DSPE-PEG 2000: A Comparative Analysis of PEGylated Lipids in Nanoparticle Drug Delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanoparticle's therapeutic efficacy. Among the most pivotal of these are PEGylated lipids, which impart "stealth" characteristics to nanoparticles, prolonging their circulation time and enhancing their accumulation at target sites. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) with other commonly used PEGylated lipids, supported by experimental data to inform rational formulation design.
The structure of the PEGylated lipid, specifically the length of the polyethylene (B3416737) glycol (PEG) chain and the nature of the lipid anchor, significantly influences the physicochemical properties and in vivo performance of lipid-based nanoparticles. This compound is a widely utilized PEGylated phospholipid due to its biocompatibility, biodegradability, and ability to improve the stability and pharmacokinetic profile of nanocarriers.[1]
The Critical Role of the Lipid Anchor and PEG Chain Length
The lipid anchor determines the stability of the PEGylated lipid within the nanoparticle's lipid bilayer. DSPE possesses two saturated C18 stearoyl chains, which result in a high phase transition temperature. This contributes to a more rigid and less permeable lipid membrane, enhancing the stability and drug retention of the nanoparticle.[2] In contrast, lipids with shorter or unsaturated acyl chains, such as DMPC (C14, saturated), DPPE (C16, saturated), and DOPE (C18, unsaturated), create more fluid membranes, which can affect drug leakage and circulation half-life.[3]
The PEG 2000 moiety provides an optimal balance between hydrophilicity and lipophilicity.[3] This balance allows for effective steric hindrance, which reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3] While longer PEG chains (e.g., PEG 5000) can offer even greater steric protection, they may also hinder cellular uptake of the nanoparticle.[4] Conversely, shorter PEG chains (e.g., PEG 1000) may provide insufficient steric stabilization, leading to faster clearance from the bloodstream.[3]
Comparative Performance Data
The following tables summarize the key performance indicators of nanoparticles formulated with this compound compared to other PEGylated lipids. It is important to note that absolute values can vary depending on the overall lipid composition, drug cargo, and formulation method.
Table 1: Physicochemical Properties of PEGylated Lipid Nanoparticles
| PEGylated Lipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| This compound | ~125 | ~0.147 | ~ -35 | [4] |
| DSPE-PEG 5000 | Larger than this compound formulations | - | More neutral than this compound formulations | [4] |
| DMPE-PEG 2000 | - | - | - | - |
| DOPE-PEG 2000 | - | - | - | [3] |
Data for DMPE-PEG 2000 and DOPE-PEG 2000 in a directly comparable format is limited in the searched literature.
Table 2: In Vitro and In Vivo Performance of PEGylated Lipid Nanoparticles
| PEGylated Lipid | Encapsulation Efficiency (%) | In Vitro Drug Release | Cellular Uptake | In Vivo Circulation Half-life | Reference(s) |
| This compound | High | Sustained Release | Generally efficient | Prolonged | [4][5] |
| DSPE-PEG 5000 | Generally High | Potentially slower initial release | Can be reduced compared to this compound | Potentially longer than this compound | [4] |
| DMPE-PEG 2000 | - | - | - | - | - |
| DOPE-PEG 2000 | - | Faster drug release may occur due to higher membrane fluidity | - | Shorter than this compound | [3][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of nanoparticle formulations.
Liposome (B1194612) Preparation using the Thin-Film Hydration Method
This is a common method for preparing PEGylated liposomes.
-
Lipid Film Formation: Dissolve the lipids (e.g., primary phospholipid, cholesterol, and this compound) and the lipophilic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Characterization of Physicochemical Properties
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.
-
Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects. The sample should be free of aggregates and dust.
-
Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter and the PDI, which is a measure of the size distribution's width.
Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[1]
-
Measurement: An electric field is applied to the sample, and the velocity of the particles (electrophoretic mobility) is measured by laser Doppler velocimetry. The instrument's software then calculates the zeta potential using the Henry equation.[7]
Determination of Encapsulation Efficiency
This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include size exclusion chromatography (SEC), dialysis, or ultracentrifugation.
-
Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.
-
Analysis: Quantify the concentration of the drug in the disrupted liposome fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[][9]
-
Calculation: The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Visualizing Key Concepts and Workflows
Caption: Experimental workflow for the preparation and characterization of PEGylated liposomes.
Caption: Influence of PEGylated lipid properties on key nanoparticle performance metrics.
Conclusion
This compound remains a gold standard in the formulation of long-circulating nanoparticles due to the stability conferred by its saturated distearoyl lipid anchor and the effective steric shielding provided by the 2000 Da PEG chain. This combination results in nanoparticles with high drug encapsulation efficiency, sustained release profiles, and prolonged in vivo circulation. While other PEGylated lipids may be advantageous for specific applications—for instance, a longer PEG chain like in DSPE-PEG 5000 might be preferable for maximizing circulation time for passive tumor targeting—this often comes at the cost of reduced cellular uptake.[4] Conversely, lipids with unsaturated or shorter acyl chains, such as DOPE or DMPC, may be employed when a more fluid membrane or faster drug release is desired, but this can compromise nanoparticle stability and circulation longevity.[3] Ultimately, the choice of PEGylated lipid should be a data-driven decision, carefully considering the therapeutic objective and the desired pharmacokinetic and pharmacodynamic profile of the nanoparticle drug delivery system.
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DSPE-PEG 2000 in Targeted Drug Delivery: An In Vitro Efficacy Comparison
A comprehensive guide for researchers and drug development professionals on the in vitro validation of DSPE-PEG 2000-functionalized nanoparticles for targeted drug delivery. This guide provides an objective comparison of its performance against alternative targeting strategies, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a widely utilized phospholipid-polymer conjugate in the development of targeted nanoparticle drug delivery systems. Its amphiphilic nature, biocompatibility, and the presence of a polyethylene (B3416737) glycol (PEG) chain make it an ideal anchor for attaching targeting ligands to the surface of nanoparticles, such as liposomes. The PEG component provides a "stealth" characteristic, reducing clearance by the mononuclear phagocyte system and prolonging circulation time, while the terminal end of the PEG chain can be functionalized with various moieties to actively target specific cells or tissues. This guide delves into the in vitro validation of this compound's targeting efficiency, offering a comparative analysis with other targeting strategies and providing detailed experimental methodologies.
Comparative Analysis of Targeting Efficiency
The targeting efficiency of this compound-functionalized nanoparticles is critically dependent on the choice of the targeting ligand and the overall formulation of the nanoparticle. Below is a summary of in vitro studies comparing the cellular uptake and cytotoxicity of nanoparticles functionalized with different targeting moieties.
| Targeting Ligand | Nanoparticle System | Cell Line(s) | Key Findings |
| APTEDB Peptide | Liposomes | U87MG and SCC-7 | Liposomes with APTEDB-PEG2000 paired with a shorter methoxy-capped PEG1000 showed the highest cellular uptake.[1][2] |
| RGD Peptide | Liposomes | Human retinal pigment epithelial cells | RGD-modified liposomes exhibited approximately a four-fold increase in siRNA delivery compared to non-targeted PEGylated liposomes.[3] |
| Lactoferrin | PEGylated Liposomes | HepG2, BEL7402, and SMMC7721 | Lactoferrin-modified liposomes showed significantly higher cellular uptake in asialoglycoprotein receptor-positive liver cancer cells compared to non-targeted liposomes. |
| TAT Peptide | Liposomes | C26 and B16F0 | The optimal number of TAT peptides per liposome (B1194612) for effective tumor growth suppression varied between different tumor models.[4] |
| Folate | PEGylated Magnetoliposomes | B16F10 | Folate-targeted magnetoliposomes demonstrated enhanced retention and chemotherapeutic action in folate receptor-rich areas.[5] |
| Transferrin and TAT Peptide (Dual-Targeting) | Liposomes | U87 | Dual-functionalized liposomes with Transferrin and TAT peptide showed superior cytotoxicity against cancer cells compared to single-ligand modified liposomes.[6] |
Cytotoxicity Comparison of Doxorubicin-Loaded Liposomes with Different Targeting Moieties
The enhanced cellular uptake of targeted nanoparticles often translates to increased cytotoxicity of the encapsulated drug. The following table compares the half-maximal inhibitory concentration (IC50) values of doxorubicin-loaded liposomes functionalized with different targeting ligands.
| Targeting Ligand | Cell Line | IC50 (µM) of Doxorubicin-Loaded Liposomes | IC50 (µM) of Free Doxorubicin |
| APTEDB-PEG2000/PEG1000 | U87MG | 0.29[1][2] | Not Reported |
| APTEDB-PEG2000/PEG1000 | SCC-7 | 0.42[1][2] | Not Reported |
| Lactoferrin | HepG2 (72h) | 0.49[7] | 0.15[7] |
| Transferrin and TAT (Dual) | U87 (48h) | Lower than single-targeted liposomes | Not Reported |
| RGD Peptide | Not specified | 1.05 ± 0.04 µg/ml | 1.84 ± 0.10 µg/ml |
| ALCAM Antibody | Osteosarcoma cell lines | 12-fold more cytotoxic than conventional PEG-liposomal doxorubicin | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro targeting efficiency studies. Below are standardized protocols for key experiments.
Cellular Uptake Assay via Flow Cytometry
This protocol describes the quantitative analysis of nanoparticle uptake by cells using flow cytometry.
Materials:
-
Fluorescently labeled nanoparticles (e.g., with Rhodamine-PE or a fluorescent dye).
-
Target cells in culture.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Nanoparticle Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at a predetermined concentration. Incubate for a specific period (e.g., 1-4 hours) at 37°C. Include a control group of cells incubated with non-targeted nanoparticles.
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralization and Collection: Add complete culture medium to neutralize the trypsin and transfer the cell suspension to a flow cytometry tube.
-
Centrifugation and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of drug-loaded nanoparticles using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Drug-loaded targeted and non-targeted nanoparticles.
-
Free drug solution.
-
Target cells in culture.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment group.
Visualizing the Mechanism: Receptor-Mediated Endocytosis
The primary mechanism by which ligand-targeted nanoparticles enter cells is through receptor-mediated endocytosis. The following diagrams illustrate the key steps in this process.
Experimental Workflow for In Vitro Targeting Efficiency Validation
Caption: Workflow for in vitro validation of targeted nanoparticles.
Signaling Pathway of Receptor-Mediated Endocytosis
Caption: Clathrin-mediated endocytosis of a targeted nanoparticle.
References
- 1. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 2. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transferrin and cell-penetrating peptide dual-functioned liposome for targeted drug delivery to glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Assessing the In Vivo Biodistribution of DSPE-PEG 2000 Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the in vivo biodistribution of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) nanoparticles. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the selection of appropriate techniques and to offer insights into the biodistribution profiles of these widely used nanocarriers compared to alternative formulations.
Overview of Biodistribution Assessment Techniques
The in vivo fate of nanoparticles is a critical determinant of their efficacy and safety. A variety of techniques are employed to track the biodistribution of nanoparticles, each with its own set of advantages and limitations. Commonly used methods include:
-
Fluorescence Imaging (IVIS): This technique utilizes fluorescently labeled nanoparticles to visualize their distribution in real-time or ex vivo in dissected organs. It is a relatively high-throughput and non-invasive method for longitudinal studies.[1][2]
-
Radiolabeling and Scintigraphic Imaging (SPECT/PET): Nanoparticles are labeled with radioactive isotopes, and their distribution is tracked using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This method offers high sensitivity and quantitative data.[3][4][5]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This highly sensitive elemental analysis technique can quantify the amount of an inorganic element present in a nanoparticle core (e.g., gold, cadmium) within various tissues, providing precise quantitative biodistribution data.
-
Histology and Microscopy: Tissue sections are examined to visualize the localization of nanoparticles at a cellular and subcellular level.
Comparative Biodistribution of this compound Nanoparticles
The PEGylation of nanoparticles with this compound is a widely adopted strategy to prolong their circulation time in the bloodstream and reduce their uptake by the reticuloendothelial system (RES), primarily the liver and spleen.[6] This "stealth" effect allows for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Below is a summary of quantitative data from studies comparing the biodistribution of this compound nanoparticles with other formulations. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Nanoparticle Formulation | Liver (%ID/g) | Spleen (%ID/g) | Tumor (%ID/g) | Blood (%ID at time point) | Reference |
| Cationic Liposomes (DOPC:Chol:DOTAP) | ~80 | ~25 | - | 6% at 240 min | [7] |
| This compound Liposomes (DOPC:Chol:DSPE-PEG2000) | ~45 | ~25 | - | 18% at 240 min | [7] |
| "Rigid" this compound Liposomes (DSPC:Chol:DSPE-PEG2000) | High | High | ~5 | - | [7] |
| Lipid-Calcium-Phosphate (LCP) NPs with 20% this compound | ~30-50 | ~10 | ~5 | ~40% at 4h | [8] |
| Non-PEGylated pH-sensitive Liposomes | High | High | High | Similar to PEGylated | [6] |
| This compound pH-sensitive Liposomes | High | High | High | Similar to non-PEGylated | [6] |
Key Observations:
-
The inclusion of this compound in liposome (B1194612) formulations significantly reduces liver uptake and prolongs blood circulation compared to cationic, non-PEGylated liposomes.[7]
-
The rigidity of the lipid bilayer in this compound liposomes can influence their biodistribution and tumor accumulation.[7]
-
High-density PEGylation on Lipid-Calcium-Phosphate nanoparticles also leads to significant liver and spleen accumulation, but with a notable fraction remaining in circulation at 4 hours post-injection.[8]
-
In some pH-sensitive liposome formulations, the addition of this compound did not significantly alter the blood clearance or tumor accumulation compared to their non-PEGylated counterparts, suggesting that the base liposome composition plays a crucial role in their in vivo fate.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments in assessing the biodistribution of this compound nanoparticles.
In Vivo Fluorescence Imaging using IVIS
This protocol outlines the general steps for assessing nanoparticle biodistribution using an in vivo imaging system (IVIS).
Workflow Diagram:
Caption: Workflow for in vivo biodistribution analysis using fluorescence imaging.
Materials:
-
This compound nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR, ICG).
-
Animal model (e.g., tumor-bearing mice).
-
In Vivo Imaging System (IVIS) or similar.
-
Anesthesia (e.g., isoflurane).
-
Homogenization buffer (e.g., 10 mM Tris pH 7.4, 0.5% Triton X-100).[9]
Procedure:
-
Nanoparticle Administration: Administer the fluorescently labeled this compound nanoparticles to the animal model via the desired route (e.g., intravenous injection).
-
In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using the IVIS.[10]
-
Ex Vivo Imaging: At the final time point, euthanize the animals and dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor).
-
Organ Imaging: Arrange the excised organs in the imaging chamber and acquire fluorescence images.[2]
-
Quantification:
-
Define regions of interest (ROIs) around each organ in the ex vivo images.
-
Quantify the fluorescence intensity (e.g., average radiance, total flux) within each ROI using the instrument's software.[2]
-
To obtain a more quantitative measure, a standard curve can be generated by imaging known concentrations of the fluorescent dye in tissue homogenates.[9]
-
Radiolabeling of Nanoparticles for SPECT Imaging
This protocol describes a common method for radiolabeling nanoparticles with Technetium-99m (99mTc) for SPECT imaging.
Workflow Diagram:
Caption: Workflow for radiolabeling nanoparticles and subsequent in vivo SPECT imaging.
Materials:
-
This compound nanoparticles.
-
Bifunctional chelating agent (e.g., DTPA-anhydride).
-
Technetium-99m (99mTc) pertechnetate.
-
Reducing agent (e.g., stannous chloride, SnCl2).[11]
-
Purification system (e.g., size exclusion chromatography).
-
Instant thin-layer chromatography (ITLC) strips.
-
SPECT/CT scanner.
Procedure:
-
Chelator Conjugation: Functionalize the this compound nanoparticles with a chelating agent. This can be achieved by incorporating a lipid-chelator conjugate (e.g., DSPE-PEG-DTPA) during nanoparticle formulation.
-
Radiolabeling Reaction:
-
Purification: Remove any unbound 99mTc from the radiolabeled nanoparticles using a suitable purification method like size exclusion chromatography.
-
Quality Control: Determine the radiolabeling efficiency by ITLC. A high labeling efficiency (>95%) is desirable.[11]
-
In Vivo Imaging and Biodistribution:
-
Administer a known activity of the purified radiolabeled nanoparticles to the animal model.
-
Acquire SPECT/CT images at various time points.
-
After the final imaging session, euthanize the animals, dissect the organs, and measure the radioactivity in each organ using a gamma counter to determine the %ID/g.
-
Signaling Pathways and Logical Relationships
The accumulation of this compound nanoparticles in tumors is primarily a passive process driven by the EPR effect. The following diagram illustrates the logical relationship between nanoparticle properties and their biodistribution.
Caption: Factors influencing the tumor accumulation of this compound nanoparticles.
This guide provides a foundational understanding of the methods used to assess the in vivo biodistribution of this compound nanoparticles. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting biodistribution studies. It is crucial to select the most appropriate methodology based on the specific research question and the nature of the nanoparticle being investigated. Careful consideration of the potential artifacts and limitations of each technique is essential for accurate data interpretation.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanomedicinelab.com [nanomedicinelab.com]
- 8. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Drug Release from DSPE-PEG 2000 Formulations
Introduction to DSPE-PEG 2000 in Drug Delivery
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a widely utilized phospholipid-polymer conjugate in the development of nanoparticle-based drug delivery systems.[1] Its amphiphilic nature allows it to self-assemble into micelles or to be incorporated into the bilayer of liposomes. The hydrophilic PEG 2000 chain creates a "stealth" coating on the nanoparticle surface, which hinders clearance by the immune system, thereby prolonging circulation time in the body.[2][3]
The performance of these drug carriers is critically dependent on their ability to release the encapsulated therapeutic agent at a desired rate. Therefore, in vitro drug release studies are essential for characterizing formulation performance, ensuring product quality, and predicting in vivo behavior.[4][5][6] These studies help elucidate how formulation components and physicochemical properties influence the release kinetics of the encapsulated drug.
Comparative Analysis: this compound vs. Alternative Formulations
The choice of the PEGylated lipid is a critical determinant of a nanoparticle's physicochemical properties and its subsequent biological performance. This compound is often compared with other PEGylated lipids, such as those with longer PEG chains (e.g., DSPE-PEG 5000), to optimize drug delivery systems. The selection involves a trade-off between stability, circulation time, and cellular interaction.[7]
Table 1: Comparison of Nanoparticle Properties Based on PEG Chain Length [7]
| Property | This compound | DSPE-PEG 5000 | Rationale & Impact |
| Hydrodynamic Diameter (nm) | Typically smaller (e.g., ~125 nm) | Larger than this compound formulations | The longer PEG chain creates a thicker hydrophilic corona, increasing the overall particle size. |
| Zeta Potential (mV) | More negative (e.g., ~ -35 mV) | More neutral than this compound formulations | The extended PEG chain can mask more of the underlying surface charge of the nanoparticle core. |
| Drug Encapsulation Efficiency (%) | Generally High | Generally High | The core of the nanoparticle is the primary determinant of encapsulation, which may not be significantly affected by the PEG chain length. |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release | A denser, thicker PEG layer may create a more significant barrier to drug diffusion from the nanoparticle. |
| Cellular Uptake | Generally efficient | Can be reduced compared to this compound | The longer PEG chain can sterically hinder interactions between the nanoparticle and the cell membrane, a phenomenon known as the "PEG dilemma".[8] |
| In Vivo Circulation Time | Prolonged | Potentially longer than this compound | The superior steric protection offered by the longer PEG chain can lead to more effective evasion of the immune system. |
Note: Absolute values can vary significantly based on the core composition, drug properties, and formulation method.
Performance Data of this compound Formulations
The drug release profile from this compound formulations is influenced by the specific drug being encapsulated and the overall composition of the nanoparticle. The following table summarizes key performance indicators from published studies.
Table 2: Summary of Performance Data for Drug-Loaded this compound Formulations
| Drug | Formulation Details | Particle Size (nm) | Encapsulation Efficiency (EE%) | Drug Release Characteristics | Reference |
| Ridaforolimus | This compound micelles | 33 ± 15 | 77.5% ± 1.66% | Sustained release observed; t50% improved from <20 min (free drug) to 1.5 days. t90% increased from 1h to 6.5 days. | [9][10] |
| Quercetin (B1663063) & Temozolomide | This compound polymeric liposomes | Not specified | Not specified | The formulation led to a significant accumulation of the drugs in the brain and delayed clearance compared to free drug. | [11] |
| Indocyanine Green (ICG) | Liposomes with DSPC:CH:DSPE-PEG2K (55:40:5 molar ratio) | 94.7 ± 3.1 | 83.2% ± 2.3% | Showed sustained release of ICG from the PEGylated liposomes. | [12] |
| Curcumin | DSPE-PEG micelles | Not specified | Not specified | Release is expected to follow diffusion-controlled kinetics. | [9] |
Experimental Protocols
A standardized and well-documented protocol is crucial for obtaining reliable and reproducible in vitro drug release data. The dialysis method is one of the most common techniques employed for liposomes, micelles, and other nanoparticle systems.[4][5][6]
Key Experiment: In Vitro Drug Release Using the Dialysis Method
Objective: To determine the rate and extent of drug release from a this compound formulation over time under simulated physiological conditions.
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Dialysis tubing or cassette with a specific Molecular Weight Cut-Off (MWCO). The MWCO must be large enough to allow free passage of the released drug but small enough to retain the nanoparticles.[7]
-
Release Medium: Phosphate-Buffered Saline (PBS, pH 7.4) is commonly used to simulate physiological pH.[7][10]
-
Constant temperature water bath or incubator (set to 37°C)
-
Stirring mechanism (e.g., magnetic stirrer or orbital shaker)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Dialysis Setup:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/cassette.[7]
-
Securely seal the dialysis bag, ensuring no leakage.
-
-
Initiation of Release Study:
-
Immerse the sealed dialysis bag into a larger vessel containing a defined volume of pre-warmed (37°C) release medium (e.g., 500 mL of PBS, pH 7.4).[7] The volume should be sufficient to ensure "sink conditions," where the concentration of the drug in the release medium does not exceed 10-30% of its saturation solubility. This prevents the drug concentration in the medium from limiting the release rate.[5]
-
Begin gentle and constant stirring of the release medium to ensure uniform drug distribution.[7]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium.[7]
-
Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and preserve sink conditions.[7]
-
-
Sample Analysis:
-
Quantify the concentration of the drug in each collected sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling and for volume replacement.
-
-
Data Presentation:
-
Plot the cumulative percentage of drug released as a function of time to generate the drug release profile.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships governing drug release from this compound formulations.
Caption: Experimental workflow for the dialysis-based in vitro drug release assay.
Caption: Factors influencing the in vitro drug release kinetics from this compound formulations.
References
- 1. How does the drug loading method affect the performance of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
A Researcher's Guide to Characterizing DSPE-PEG 2000 Nanoparticles: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of DSPE-PEG 2000 nanoparticles is paramount to ensuring their quality, stability, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate techniques for your specific research needs.
Physicochemical Characterization: The Foundation of Nanoparticle Analysis
A fundamental aspect of nanoparticle analysis involves determining their size, size distribution, surface charge, and morphology. These parameters critically influence the biological fate, cellular uptake, and overall performance of the nanocarrier.
Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the industry standard for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a colloidal suspension.[1] The PDI value indicates the uniformity of the nanoparticle population, with a value below 0.3 generally considered acceptable for drug delivery applications. Zeta potential, a measure of the surface charge, is determined by Electrophoretic Light Scattering (ELS) and is a key predictor of colloidal stability.[1] Nanoparticles with a zeta potential greater than ±20 mV are generally considered stable due to electrostatic repulsion.[2]
Table 1: Comparison of Physicochemical Properties of this compound Nanoparticles with Different Formulations.
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | [2] |
| DSPE-PEG2000:Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 | [2] |
| DSPE-PEG2000:Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [2] |
| DSPE-PEG2000 with Lidocaine | < 50 (dominant fraction ~10) | - | -24.33 ± 2.654 | [3][4] |
| DSPE-mPEG2000 Micelles | 9.6 ± 0.6 | - | -2.7 ± 1.1 | [5] |
| Ridaforolimus-loaded DSPE-PEG2000 Micelles | 33 ± 15 | - | - | [6] |
Morphology
Direct visualization of nanoparticle morphology is crucial to confirm their size, shape, and to identify any aggregation or structural anomalies.
Table 2: Comparison of Morphological Analysis Techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| Transmission Electron Microscopy (TEM) | High-resolution 2D images of nanoparticle size, shape, and internal structure. | Provides direct visualization. | Requires sample dehydration which can introduce artifacts; provides information on a small sample population. |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualizes nanoparticles in their native, hydrated state. | "Golden standard" for observing size, morphology, and drug loading.[7] | Requires specialized equipment and expertise; sample preparation can be challenging.[7] |
| Scanning Electron Microscopy (SEM) | Provides information on the surface topography and morphology of nanoparticles. | Can analyze a larger sample area than TEM. | Lower resolution than TEM. |
Delving Deeper: Advanced Characterization Techniques
Beyond the basic physicochemical properties, a comprehensive understanding of this compound nanoparticles requires the application of more advanced analytical methods to assess their composition, drug loading, stability, and in vitro performance.
Molecular Weight and Purity
Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) are powerful techniques for determining the molecular weight, polydispersity, and purity of the this compound conjugate and the final nanoparticle formulation.[6][7] These methods separate molecules based on their hydrodynamic volume, with larger molecules eluting first.[7]
Surface Chemistry and PEGylation
The density and conformation of the PEG chains on the nanoparticle surface are critical for their "stealth" properties and in vivo circulation time.
Table 3: Techniques for Surface PEGylation Analysis.
| Technique | Information Provided | Key Findings | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the nanoparticle surface. | Can quantify the amount of PEG on the outmost 10 nm of the surface.[8] | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information at the atomic level, including the organization of the hydrophilic shell and the mobility of the PEG tail. | Can achieve atomic resolution to study drug-lipid interactions in micelles with molecular weights above 180 kDa.[9] | [9] |
Drug Loading and Encapsulation Efficiency
Determining the amount of drug successfully incorporated into the nanoparticles is a critical quality attribute. The two key parameters are Drug Loading (DL) and Encapsulation Efficiency (EE).
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [10]
DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
The general workflow involves separating the nanoparticles from the unencapsulated drug, followed by quantification of the drug in each fraction.
Table 4: Methods for Determining Drug Loading and Encapsulation Efficiency.
| Separation Method | Quantification Method | Advantages of Separation Method |
| Ultracentrifugation | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | Simple and effective for dense nanoparticles. |
| Size Exclusion Chromatography (SEC) | HPLC, UV-Vis Spectroscopy | Provides separation based on size and can also give information on nanoparticle stability. |
| Dialysis | HPLC, UV-Vis Spectroscopy | Suitable for removing small molecule drugs. |
For example, for CPT-11/DSPE-mPEG2000 micelles, an encapsulation efficiency of 90.0% ± 1.0% was achieved using a centrifugation method for separation.[11] Another study with a lidocaine-loaded nanomaterial reported a drug-loading capacity of 226.62 µg LDC/mg of nanoparticle material.[4]
In Vitro Drug Release and Stability
Predicting the in vivo performance of a drug delivery system requires an understanding of its drug release profile and stability under physiological conditions.
In Vitro Drug Release: The dialysis method is a commonly used technique to assess the in vitro release profile of a drug from nanoparticles.[10] A known concentration of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is then immersed in a release medium, and aliquots are withdrawn at predetermined time intervals to quantify the released drug.[10]
Stability: The stability of this compound nanoparticles is typically assessed by monitoring their size, PDI, and drug leakage over time at different storage conditions (e.g., 4°C and room temperature).[12] For instance, a study on a water-based DSPE-PEG2000 formulation showed no increase in diameter after 7 days of storage at 4°C, but an increase in PDI was observed after 6 weeks.[12]
Experimental Protocols
Nanoparticle Formulation by the Hydration Method
The hydration method is a common technique for preparing lipid-based nanoparticles.[10]
-
Lipid Film Formation: Dissolve this compound, other lipids (e.g., phospholipids, cholesterol), and the therapeutic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[10]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[10]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the lipid phase transition temperature. This process leads to the spontaneous self-assembly of nanoparticles.[10]
-
Sonication: To reduce the particle size and polydispersity, the nanoparticle suspension is typically sonicated using a probe or bath sonicator.[10]
Workflow for preparing this compound nanoparticles via the hydration method.
Characterization of Physicochemical Properties using DLS and ELS
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for analysis to avoid multiple scattering effects.[10]
-
DLS Measurement: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the hydrodynamic diameter and PDI.[10]
-
Zeta Potential Measurement: For zeta potential analysis, the sample is placed in a specialized electrode-containing cuvette. An electric field is applied, and the velocity of the nanoparticles is measured to determine their surface charge.[10]
Workflow for DLS and ELS analysis of nanoparticles.
Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles using a suitable technique such as ultracentrifugation or size exclusion chromatography.[10]
-
Quantification of Free Drug: Analyze the supernatant or the collected fractions containing the free drug using a validated analytical method like HPLC or UV-Vis spectroscopy to determine its concentration.[10]
-
Calculation of Encapsulation Efficiency: Calculate the EE (%) using the formula mentioned previously.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 8. Surface analysis of PEGylated nano-shields on nanoparticles installed by hydrophobic anchors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Quantifying DSPE-PEG 2000 in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) in biological matrices is a cornerstone of pharmacokinetic studies, formulation development, and understanding the in vivo fate of lipid-based drug delivery systems. This guide provides an objective comparison of the primary analytical methods for this compound quantification, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research.
The landscape of this compound quantification is dominated by two primary methodologies: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and advanced Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Each approach presents a unique balance of sensitivity, selectivity, throughput, and accessibility. More recently, fluorescence-based assays have also emerged as a viable alternative.[1] The selection of an appropriate method is contingent on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation.[1]
Method Comparison: HPLC vs. LC-MS/MS vs. Fluorescence-Based Assays
The choice between these analytical techniques hinges on a trade-off between performance and practicality. While LC-MS/MS often provides the gold standard in terms of sensitivity and specificity, HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) offers a more accessible alternative. Fluorescence-based assays, on the other hand, can provide high throughput for certain applications.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for various methods used to quantify this compound and related lipid components.
| Parameter | HPLC-ELSD | HPLC-CAD | UHPLC-TQMS (LC-MS/MS) | Fluorescence-Based Assay |
| Principle | Separation by chromatography followed by light scattering detection of non-volatile analytes. | Separation by chromatography, nebulization of eluent, charging of aerosol particles, and detection by an electrometer. | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.[1] | Enzymatic or chemical reaction generates a fluorescent product proportional to the amount of phospholipid.[1] |
| Specificity | Moderate. Can be susceptible to interference from other non-volatile matrix components. | Moderate to High. Less dependent on analyte chromophores than UV detection. | Very High. Can distinguish between different lipid species and their fragments.[1] | Moderate to High. Can be prone to interference from other phospholipids (B1166683) or sample matrix components.[1] |
| Sensitivity (LOD/LOQ) | LOQ: ~0.1 µg on-column[2] | LOD: <1.85 µg/ml, LOQ: <6.16 µg/ml[3] | Very High. MDL: 0.39 ng/g.[4] Typically in the low ng/mL to pg/mL range.[1] | High. Generally in the low µg/mL to high ng/mL range.[1] |
| Linearity Range | 20-200 mg/L[2] | 9.375 to 1000 μg/ml[3] | Wide. Typically 3-4 orders of magnitude.[1] 2 to 400 ng/g for this compound.[4] | Narrower than chromatographic methods. |
| Precision (%RSD) | Intra-day: <2%[3] | <3% for repeated injections[5] | High precision is achievable with appropriate internal standards. | Dependent on assay conditions. |
| Throughput | Moderate. | Moderate. | High, especially with modern UHPLC systems. | High, suitable for plate-based formats. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for HPLC-based and LC-MS/MS methods for the quantification of this compound.
HPLC-CAD Method for this compound Quantification
This method is suitable for the quantification of various lipids, including this compound, in lipid nanoparticle formulations.[3]
1. Sample Preparation:
-
Lipid nanoparticle formulations are disrupted by a 4-fold dilution in Ethanol (96%).[2]
-
For calibration, standard stock solutions of this compound are prepared in 96% Ethanol at a concentration of 10 mg/mL.[2]
2. HPLC-CAD System and Conditions:
-
Column: Luna C18(2) (150 mm × 4.6 mm, 3 µm particle size)[3]
-
Mobile Phase A: 0.15% TFA in H₂O (v/v)[3]
-
Mobile Phase B: 0.1% TFA in MeOH (v/v)[3]
-
Gradient: Start with 15% Eluent A and 85% Eluent B, followed by a linear gradient to 100% Eluent B over 7.5 minutes.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C[3]
-
Injection Volume: 10 µL[3]
-
Detector: Charged Aerosol Detector (CAD)
3. Data Analysis:
-
Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from the standard solutions.
LC-MS/MS Method for this compound Quantification in Biological Samples
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma.[1]
1. Sample Preparation (Plasma):
-
Aliquoting: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound).[1]
-
Protein Precipitation & Lysis: Add 900 µL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins and lyse lipid structures. Vortex vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
2. LC-MS/MS System and Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[1]
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (TQMS)[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for selecting a quantification method.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: DSPE-PEG 2000 Liposomes Versus Polymeric Nanoparticles for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical decision that profoundly impacts therapeutic efficacy and safety. Among the frontrunners in nano-based drug delivery systems are DSPE-PEG 2000 liposomes and polymeric nanoparticles. This guide provides an objective, data-driven comparison of these two platforms, offering insights into their respective strengths and weaknesses to inform formulation and development strategies.
This comprehensive analysis delves into the physicochemical characteristics, drug loading and release kinetics, stability, and in vivo performance of both this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) liposomes and a representative polymeric nanoparticle system, poly(lactic-co-glycolic acid) (PLGA) nanoparticles. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the optimal nanocarrier for their specific therapeutic application.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following tables summarize the typical physicochemical properties, drug loading and release characteristics, and stability profiles of this compound liposomes and PLGA nanoparticles. It is important to note that these values can vary depending on the specific formulation, preparation method, and the encapsulated therapeutic agent.
Table 1: Physicochemical Properties
| Property | This compound Liposomes | Polymeric (PLGA) Nanoparticles |
| Particle Size (nm) | 80 - 200 | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 to -40 | -10 to -50 |
| Morphology | Spherical, unilamellar or multilamellar vesicles | Solid, spherical matrix |
Table 2: Drug Loading and Release Kinetics
| Parameter | This compound Liposomes | Polymeric (PLGA) Nanoparticles |
| Drug Encapsulation Efficiency (%) | 50 - 90+ (highly dependent on drug properties and loading method) | 40 - 80+ (dependent on drug-polymer interaction and preparation method) |
| Typical Drug Release Profile | Biphasic: initial burst release followed by sustained release | Biphasic: initial burst release followed by a slower, sustained release phase governed by diffusion and polymer degradation |
| Release Mechanism | Primarily diffusion through the lipid bilayer | Diffusion through the polymer matrix and polymer erosion/degradation |
| Cumulative Release (48h, in vitro) | 40 - 70% | 30 - 60% |
Table 3: Stability Profile
| Aspect | This compound Liposomes | Polymeric (PLGA) Nanoparticles |
| Physical Stability (Storage at 4°C) | Stable for several months with minimal change in size | Generally stable for several months, though aggregation can occur |
| In Vivo Stability | PEGylation provides "stealth" properties, prolonging circulation time by reducing opsonization | Good in vivo stability, with degradation rate tunable by polymer composition |
| pH Stability | Can be sensitive to significant pH changes | Generally stable across a physiological pH range |
Experimental Protocols: A Guide to Key Methodologies
Reproducibility is paramount in scientific research. This section provides detailed protocols for the synthesis and characterization of this compound liposomes and PLGA nanoparticles, as well as for evaluating their in vitro and in vivo performance.
Synthesis of this compound Liposomes (Thin-Film Hydration Method)
The thin-film hydration method is a widely used technique for the preparation of liposomes.
-
Lipid Film Formation: A mixture of phospholipids (B1166683) (e.g., DSPC), cholesterol, and this compound are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Synthesis of PLGA Nanoparticles (Solvent Evaporation Method)
The solvent evaporation technique is a common method for preparing polymeric nanoparticles.
-
Organic Phase Preparation: PLGA and the hydrophobic drug are dissolved in a water-immiscible volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Emulsification: The organic phase is then emulsified in an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol, PVA) using high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature. This leads to the precipitation of PLGA, forming solid nanoparticles.
-
Purification: The nanoparticles are then collected by centrifugation, washed to remove excess stabilizer and unencapsulated drug, and can be lyophilized for long-term storage.
Characterization and Performance Evaluation
-
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the nanoparticles in suspension. The sample is diluted in a suitable buffer and measured using a DLS instrument.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticle morphology, size, and structure. A drop of the nanoparticle suspension is placed on a TEM grid, stained (if necessary), and imaged after drying.
-
In Vitro Drug Release: The drug release profile is typically assessed using a dialysis method. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at 37°C). At predetermined time points, samples of the release medium are withdrawn and analyzed for drug content using techniques like HPLC or UV-Vis spectroscopy.
-
Cell Viability (MTT) Assay: The cytotoxicity of the nanoparticles is evaluated using the MTT assay. Cells are incubated with varying concentrations of the nanoparticles for a specified period. The MTT reagent is then added, which is converted to formazan (B1609692) crystals by viable cells. The amount of formazan, quantified by measuring the absorbance, is proportional to the number of living cells.
-
In Vivo Biodistribution: To assess the biodistribution, nanoparticles are often labeled with a fluorescent dye or a radionuclide and administered to animal models (e.g., intravenously). At different time points, organs and tissues are harvested, and the amount of accumulated nanoparticles is quantified by measuring the fluorescence or radioactivity.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.
Concluding Remarks
Both this compound liposomes and polymeric nanoparticles, particularly PLGA-based systems, offer compelling advantages for drug delivery.
This compound liposomes excel in their biomimetic nature, high encapsulation efficiency for a wide range of drugs, and the well-established "stealth" effect conferred by the PEGylated surface, which leads to prolonged circulation times.[1][2] Their lipid bilayer structure is particularly advantageous for delivering both hydrophilic and hydrophobic drugs.
Polymeric nanoparticles , on the other hand, are lauded for their robust physical stability and the tunability of their drug release profiles, which can be precisely controlled by altering the polymer's molecular weight and composition.[3][4] This makes them highly suitable for sustained-release applications.
The ultimate choice between these two nanocarriers will depend on the specific requirements of the therapeutic application, including the physicochemical properties of the drug, the desired release kinetics, the target tissue or cell, and the intended route of administration. This guide provides a foundational framework and the necessary experimental details to empower researchers to make an informed decision in their pursuit of more effective and safer nanomedicines.
References
- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Stability and ocular biodistribution of topically administered PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the "Stealth" Properties of DSPE-PEG 2000 Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of nanocarriers to evade the mononuclear phagocyte system (MPS) is paramount for successful drug delivery. This "stealth" property, primarily achieved by surface coatings, dictates the circulation half-life and, consequently, the therapeutic efficacy of the formulation. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) has long been the gold standard for creating these stealth nanoparticles. This guide provides an objective comparison of this compound's performance against other emerging alternatives, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.
Comparative Performance Analysis of Stealth Coatings
The "stealth" efficacy of a coating is determined by its ability to minimize opsonization (the process of marking a particle for phagocytosis) and subsequent uptake by macrophages. This is primarily evaluated through protein adsorption studies, in vitro macrophage uptake assays, and in vivo circulation time measurements.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other common and novel stealth lipids based on key performance indicators.
Table 1: In Vivo Circulation Half-Life Comparison
| Stealth Coating | Core Lipids/Nanoparticle | Circulation Half-Life (t½) | Reference |
| This compound | Distearoyl phosphatidylcholine/Cholesterol | ~2-fold increase over non-PEGylated | [1] |
| Sphingomyelin/Cholesterol | ~18 hours (in rats) | ||
| DSPE-PEG 5000 | Hydroxyapatite | Comparable to this compound | [2] |
| PEG-Ceramide (C16) | Sphingomyelin/Cholesterol | ~16 hours (in rats) | |
| Poly(2-ethyl-2-oxazoline) (PEOZ) 5000 | Hydroxyapatite | Comparable to this compound | [2] |
| Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) 5000 | Hydroxyapatite | Lower than this compound | [2] |
| Non-PEGylated | DSPC/Cholesterol | < 1 hour (in rats) |
Table 2: In Vitro Macrophage Uptake Comparison
| Stealth Coating | Nanoparticle System | Macrophage Cell Line | Uptake Reduction vs. Non-Coated | Reference |
| This compound | PLGA Nanoparticles | J744.A.1 | Significant reduction | [3] |
| Silica Nanoparticles | RAW 264.7 | Significant reduction | [4] | |
| Poly(2-methyl-2-oxazoline) (PMOZ) | Lipid Nanoparticles | Human PBMCs | Comparable to this compound | [5] |
| Polysorbate 20 | Ionizable Lipid Nanoparticles | - | Higher serum stability than PEG-iLNPs | [6] |
Table 3: Protein Adsorption Comparison
| Stealth Coating | Nanoparticle System | Protein | Adsorption Reduction vs. Non-Coated | Reference |
| This compound | Silica Nanoparticles | Bovine Serum Albumin (BSA) | Significantly reduced | [4] |
| Poly(2-ethyl-2-oxazoline) (PEOZ) | Lipid Nanoparticles | Serum Proteins | - | [7] |
| Polysorbate 20 | Ionizable Lipid Nanoparticles | Bovine Serum Albumin (BSA) | Higher resistance to protein adsorption than PEG-iLNPs | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the comparison.
Protocol 1: In Vitro Protein Adsorption Assay
This protocol is used to quantify the amount of protein that adsorbs to the surface of nanoparticles.
Materials:
-
Nanoparticle suspension (e.g., this compound coated liposomes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) or other model protein
-
Microcentrifuge tubes
-
Centrifuge capable of pelleting nanoparticles
-
Bicinchoninic acid (BCA) protein assay kit or similar protein quantification method
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the protein (e.g., 1 mg/mL BSA) in PBS.
-
Mix a defined concentration of nanoparticles with the protein solution in a microcentrifuge tube. A typical ratio is 1:1 (v/v).
-
Incubate the mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) with gentle shaking to allow for protein adsorption to reach equilibrium.
-
Pellet the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.
-
Carefully collect the supernatant without disturbing the nanoparticle pellet.
-
Quantify the concentration of unbound protein remaining in the supernatant using a BCA assay or another suitable method.
-
Calculate the amount of adsorbed protein by subtracting the concentration of unbound protein from the initial protein concentration.
-
Express the results as the amount of protein adsorbed per unit of nanoparticles (e.g., µg protein / mg nanoparticles).
Protocol 2: In Vitro Macrophage Uptake Assay via Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled nanoparticles by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
24-well plates
Procedure:
-
Seed macrophages in a 24-well plate at a density of approximately 40,000 cells per well and allow them to adhere overnight.[8]
-
The following day, replace the culture medium with fresh medium containing the fluorescently labeled nanoparticles at a desired concentration (e.g., 20 µg/mL).[8]
-
Incubate the cells with the nanoparticles for a specific time period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.[8]
-
Detach the cells from the plate using Trypsin-EDTA.[8]
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
The geometric mean fluorescence intensity (MFI) is used to quantify the extent of nanoparticle uptake. A higher MFI indicates greater uptake.
Mandatory Visualizations
Mechanism of PEGylation in Providing "Stealth" Properties
Caption: Mechanism of this compound in providing "stealth" properties to nanoparticles.
Experimental Workflow for Evaluating Stealth Properties
Caption: Workflow for the comparative evaluation of nanoparticle stealth coatings.
Signaling Pathways in Macrophage Nanoparticle Recognition
Caption: Key signaling pathways involved in macrophage recognition and uptake of opsonized nanoparticles.
References
- 1. Direct comparison of liposomal doxorubicin with or without polyethylene glycol coating in C-26 tumor-bearing mice: is surface coating with polyethylene glycol beneficial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dahlmanlab.org [dahlmanlab.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to In Vitro-In Vivo Correlation of DSPE-PEG 2000-Based Carriers
The development of effective drug delivery systems is a cornerstone of modern therapeutics, particularly for enhancing the efficacy of poorly soluble drugs. Among the various nanocarriers, those based on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) have garnered significant attention. This amphiphilic polymer, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG 2000 chain, self-assembles into structures like liposomes and micelles.[1][2] The PEGylated surface provides a "stealth" characteristic, inhibiting uptake by the immune system and prolonging circulation time, which allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
Establishing a robust in vitro-in vivo correlation (IVIVC) is critical in the development of these carriers. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[3][4] For this compound-based carriers, this typically involves correlating in vitro drug release rates with in vivo pharmacokinetic parameters such as plasma drug concentration over time. A successful IVIVC can streamline formulation optimization, support biowaivers, and ensure product quality, though creating one for complex lipid-based systems remains challenging.[4][5]
This guide provides a comparative analysis of this compound-based carriers, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis
The performance of this compound carriers is often benchmarked against alternatives, such as non-PEGylated liposomes or carriers with different PEG chain lengths (e.g., DSPE-PEG 5000). The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Physicochemical and In Vitro Performance of this compound Carriers vs. Alternatives
| Carrier Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Drug Release | Reference |
| This compound Micelles | Ridaforolimus | 33 ± 15 | Not Reported | 77.5 ± 1.7 | t_90%_ increased from 1 hr (free drug) to 6.5 days | [6][7] |
| This compound Liposomes | Shikonin | 124.8 | Not Reported | 85.3 | Higher drug retention than conventional liposomes | [8] |
| This compound Liposomes | Camptothecin | ~145 | Not Reported | 79.0 ± 0.4 | 45.3% release in 9 hrs | [9] |
| DSPE-PEG 5000 Liposomes | Camptothecin | ~160 | Not Reported | 83.0 ± 0.4 | 32.2% release in 9 hrs (slower than PEG 2000) | [9] |
| Conventional Liposomes (No PEG) | Shikonin | 180.7 | Not Reported | 78.4 | Lower drug retention than PEGylated liposomes | [8] |
Table 2: In Vivo Pharmacokinetic and Biodistribution Data
| Carrier Type | Drug/Label | Animal Model | Half-life (t½) | AUC (Area Under the Curve) | Tumor Accumulation | Reference |
| This compound Micelles | Ridaforolimus | Rat | Increased 1.7-fold vs. control | Not significantly changed | Not Reported | [6] |
| This compound Liposomes | Quercetin (B1663063)/TMZ | Rat | Delayed clearance | Significantly increased | Significant accumulation in brain glioma | [10] |
| This compound Liposomes | Camptothecin | Not Specified | 4.3 hrs | High | Not Reported | [9] |
| DSPE-PEG 5000 Liposomes | Camptothecin | Not Specified | 5.9 hrs (longer than PEG 2000) | Highest among tested formulations | Not Reported | [9] |
| PEGylated Liposomes (5% this compound) | ¹²⁵I-BH (label) | Mouse | Long-circulating | High | >10% of injected dose/gram remains in blood at 24h | [11] |
| Non-PEGylated pH-sensitive Liposomes | ⁹⁹ᵐTc-HYNIC (label) | Mouse | 118.3 min | Not Reported | High tumor-to-muscle ratio, not statistically different from PEGylated version | [12] |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible data for IVIVC. Below are protocols for key experiments involved in the characterization of this compound carriers.
Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration)
This method is widely used for preparing liposomes.[13]
-
Dissolution: Dissolve the lipid mixture (e.g., primary phospholipid like DSPC, cholesterol, and this compound in a desired molar ratio) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C). This creates a thin, uniform lipid film on the flask's inner surface.[13]
-
Drying: Dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[13]
-
Hydration: Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[14]
Protocol 2: In Vitro Drug Release Assay (Dialysis Method)
This assay simulates the release of a drug from the carrier into the systemic circulation.[7]
-
Preparation: Place a known volume (e.g., 2 mL) of the drug-loaded this compound carrier solution into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 10-14 kDa) that allows the free drug to pass through but retains the carrier.[7][15]
-
Incubation: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 4 L of PBS, pH 7.4) to maintain sink conditions.[7] The entire system is kept at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw samples from the release medium outside the dialysis bag. Replenish the volume with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Analysis: Calculate the cumulative percentage of drug released over time. Studies have shown that this compound formulations can sustain drug release for several days, compared to hours for the free drug.[6][7]
Protocol 3: In Vivo Pharmacokinetic Study
This study determines how the body processes the drug formulation.
-
Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats). House the animals under standard conditions and fast them overnight before the experiment.
-
Administration: Administer the this compound carrier formulation and the free drug control intravenously (e.g., via the tail vein) at a specific dose.[6]
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein) into heparinized tubes at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours).[16]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction and Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated HPLC or LC-MS/MS method.[17]
-
Data Analysis: Plot the plasma drug concentration versus time. Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.[17]
Protocol 4: In Vivo Biodistribution Study
This study determines the distribution of the carrier within the body over time.
-
Carrier Labeling: For imaging purposes, label the this compound carrier with a fluorescent dye (e.g., Cy5.5 or DiR) or a radionuclide.[14][17]
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models).
-
Administration: Inject the labeled carriers intravenously into the mice.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using an appropriate system (e.g., IVIS for fluorescence imaging).[17] This allows for non-invasive tracking of carrier accumulation in different organs, particularly the tumor.
-
Ex Vivo Analysis: At the final time point, euthanize the animals and excise major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor.[11]
-
Quantification: Measure the fluorescence or radioactivity in each organ using the imaging system or a gamma counter. Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[11]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and comparisons.
References
- 1. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. benchchem.com [benchchem.com]
DSPE-PEG 2000 in Serum: A Comparative Stability Assessment
For researchers, scientists, and drug development professionals, understanding the stability of polyethylene (B3416737) glycol (PEG)-lipid conjugates in a biological environment is paramount for the successful design of long-circulating nanocarriers. This guide provides an objective comparison of the serum stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) with key alternatives, supported by experimental data.
The stability of PEGylated liposomes and lipid nanoparticles in serum is a critical factor influencing their pharmacokinetic profile and therapeutic efficacy. Instability can lead to premature drug release, rapid clearance from circulation, and reduced accumulation at the target site. This compound is a widely used excipient valued for the robust stability it imparts to nanocarrier formulations. This stability is largely attributed to its saturated 18-carbon (C18) diacyl lipid anchor.
Comparative Stability Analysis
The interaction with serum proteins and the intrinsic properties of the PEG-lipid conjugate are primary determinants of in vivo stability. The following tables summarize quantitative data from studies assessing the stability of this compound and its alternatives.
Table 1: Interaction of this compound Micelles with Bovine Serum Albumin (BSA)
| Parameter | Temperature | Value | Significance |
| Micelle Breakup Time Constant | 20 °C | 130 ± 9 min | Slower breakup at lower temperatures. |
| Micelle Breakup Time Constant | 37 °C | 7.8 ± 1.6 min | Rapid destabilization at physiological temperature in the presence of high BSA concentrations.[1] |
Note: These data highlight the thermodynamic instability of this compound micelles when the concentration of BSA is near that of the PEG-lipid, a scenario relevant to in vivo conditions.[1]
Table 2: Comparison of PEG-Lipid Dissociation from Lipid Nanoparticles (LNPs) in Serum
| PEG-Lipid Anchor | Acyl Chain Length | Half-life of PEG on LNP surface in serum | Key Finding |
| This compound | C18 (distearoyl) | ~4.03 hours | Longer acyl chains provide superior membrane anchoring, leading to slower PEG shedding and longer circulation.[2][3] |
| DMG-PEG 2000 | C14 (dimyristoyl) | ~0.64 hours | Shorter acyl chains lead to rapid dissociation from the LNP surface in the presence of serum components.[2][3] |
This comparison underscores the critical role of the lipid anchor's length in maintaining the integrity of the PEG stealth layer in a biological milieu.
Table 3: Physicochemical and In Vivo Performance Comparison: this compound vs. DSPE-PEG 5000
| Property | This compound | DSPE-PEG 5000 | Reference |
| Hydrodynamic Diameter | ~125 nm | Larger than this compound formulations | [4] |
| Zeta Potential | ~ -35 mV | More neutral than this compound formulations | [4] |
| Cellular Uptake | Generally efficient | Can be reduced compared to this compound | [4] |
| In Vivo Circulation Time | Prolonged | Potentially longer than this compound | [4] |
The choice between PEG chain lengths involves a trade-off: while DSPE-PEG 5000 may offer enhanced steric protection and longer circulation, it might also hinder cellular uptake.[4] this compound often provides a favorable balance for many applications.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEG-lipid stability. Below are summaries of key experimental protocols.
Assessing Micelle Stability in the Presence of Bovine Serum Albumin (BSA)
This experiment evaluates the thermodynamic and kinetic stability of this compound micelles when exposed to serum albumin, a major protein in the bloodstream.
Objective: To determine the rate of micelle breakup in the presence of BSA.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence Spectrometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a stock solution of this compound micelles in PBS at a concentration above its critical micelle concentration (CMC).
-
Prepare a stock solution of BSA in PBS.
-
Mix the this compound micelle solution with the BSA solution at desired concentrations (e.g., approaching equimolar ratios) in a temperature-controlled cuvette at 37°C.
-
Monitor the change in a relevant signal over time. This could be a change in fluorescence if using a fluorescently labeled lipid or a change in light scattering intensity.
-
The rate of change is used to calculate the first-order time constant for micelle breakup.[1]
-
DLS can be used to monitor changes in particle size distribution over time, providing complementary information on the aggregation or disaggregation of micelles.
Real-Time Measurement of PEG Shedding from Lipid Nanoparticles via NMR Spectroscopy
This advanced technique provides a quantitative and real-time analysis of the dissociation of PEG-lipids from the surface of nanoparticles in serum.
Objective: To measure the kinetics of PEG shedding from LNPs in a biologically relevant medium.
Materials:
-
PEGylated Lipid Nanoparticles (e.g., containing this compound)
-
Rat Serum
-
Phosphate-Buffered Saline (PBS)
-
Deuterium Oxide (D2O)
-
NMR Spectrometer with Pulsed-Field Gradient (PFG) capabilities
Procedure:
-
Prepare the LNP formulation and dilute it to a known concentration in PBS.
-
In an NMR tube, mix the LNP solution with rat serum and a small amount of D2O for the field lock.
-
Acquire a series of 1H PFG NMR spectra over time. The strong, sharp signal from the PEG ethylene (B1197577) oxide units (around 3.6 ppm) is monitored.
-
The PFG NMR experiment separates signals based on the diffusion coefficient of the molecules. PEG attached to the large, slowly diffusing LNP will have a low diffusion coefficient. PEG that has shed from the surface will be in smaller species (e.g., micelles or bound to albumin) and will have a higher diffusion coefficient.
-
By analyzing the signal intensity of the slow-diffusing (LNP-bound) and fast-diffusing (shed) PEG over time, the rate and extent of PEG shedding can be quantified.
In Vitro Hydrolysis Assessment of this compound
This assay evaluates the chemical stability of the ester bonds in the DSPE anchor under conditions that may be encountered during formulation and storage.
Objective: To detect and quantify the hydrolysis of the fatty acid esters of this compound.
Materials:
-
This compound
-
Ultrapure water
-
Acidic buffer (e.g., water with 0.1% formic acid, pH ~2.7)
-
MALDI-TOF Mass Spectrometer
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Dissolve this compound in the test solvent (e.g., methanol as a negative control, water, acidic buffer) at a known concentration.
-
Incubate the solutions at different temperatures (e.g., room temperature and 60°C) for various time points (e.g., 30 minutes to 72 hours).[5]
-
At each time point, analyze the samples using MALDI-TOF-MS and ESI-MS.
-
MALDI-TOF-MS will show a shift in the average molecular weight distribution corresponding to the loss of one or both stearic acid chains.[5]
-
ESI-MS can be used to detect the presence of specific hydrolysis byproducts, such as the ionization fragment of the alkylglycerol portion of the molecule.[5]
Visualizing Experimental Workflows and Interactions
Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships.
References
- 1. Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cytotoxicity Assays for DSPE-PEG 2000 Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) formulations. It is designed to assist researchers in selecting appropriate assays and understanding the cytotoxic potential of these widely used drug delivery vehicles. This document summarizes key experimental data, offers detailed protocols for common cytotoxicity assays, and visualizes relevant biological pathways.
Overview of this compound and Cytotoxicity
This compound is a phospholipid-polymer conjugate frequently used in the formulation of nanoparticles, such as liposomes and micelles, for drug delivery.[1] Its PEGylated surface provides a "stealth" characteristic, prolonging circulation time and improving drug stability.[1] However, like any exogenous material, this compound formulations can exhibit concentration-dependent cytotoxicity. The primary mechanisms of this toxicity are thought to involve disruption of the cell membrane and induction of apoptosis, or programmed cell death.[2][3] The cytotoxic effects can be influenced by the formulation's specific characteristics, including the size and stability of the nanoparticles, with free this compound generally being more cytotoxic than its nanoparticle-incorporated counterparts.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound formulations from different studies. A lower IC50 value indicates higher cytotoxicity. It is crucial to test "blank" or "empty" nanoparticle formulations (without the active drug) to differentiate the vehicle's cytotoxicity from that of the therapeutic agent.
Table 1: Comparative Cytotoxicity (IC50) of this compound Formulations in Various Cancer Cell Lines
| Formulation | Drug | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| This compound modified liposomes (DTX-PL) | Docetaxel | 4T1 | Not Specified | > 4.89 | [4] |
| SA-modified this compound liposomes (DTX-SAPL) | Docetaxel | 4T1 | Not Specified | 4.89 | [4] |
| This compound liposomes | Docetaxel | MCF-7 | Not Specified | Higher than free DTX | [4] |
| This compound polymeric liposomes | Quercetin (B1663063)/TMZ | U87/TR | Not Specified | Lower than free TMZ | [5] |
| APTEDB-PEG 2000/PEG 2000 Liposomes | Doxorubicin | U87MG | 72 | ~0.6 | [6][7] |
| APTEDB-PEG 2000/PEG 1000 Liposomes | Doxorubicin | U87MG | 72 | 0.29 | [6][7] |
| APTEDB-PEG 2000/PEG 2000 Liposomes | Doxorubicin | SCC-7 | 72 | ~0.8 | [6][7] |
| APTEDB-PEG 2000/PEG 1000 Liposomes | Doxorubicin | SCC-7 | 72 | 0.42 | [6][7] |
Table 2: Comparison of this compound with Other Formulation Excipients
| Formulation Component | Comparison Metric | Observation | Reference |
| This compound | vs. Polysorbate 80 (Tween 80) | This compound formulations are often developed to avoid the side effects associated with Polysorbate 80, such as allergic reactions.[4] Polysorbate 80 has been shown to have its own cytotoxic effects and can increase the susceptibility of cells to oxidative stress.[8] | [4][8] |
| This compound | vs. DSPE-PEG 5000 | DSPE-PEG 5000 formulations may have a larger hydrodynamic diameter and a more neutral zeta potential. While both show high drug encapsulation efficiency, DSPE-PEG 5000 can sometimes lead to reduced cellular uptake compared to this compound. | |
| PEGylated Liposomes | vs. Non-PEGylated Liposomes | PEGylation can sometimes reduce cellular uptake and cytotoxicity compared to non-PEGylated counterparts. |
Experimental Protocols for Key Cytotoxicity Assays
Detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound formulations (including drug-loaded and blank controls) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a positive control (100% viability) and medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.
LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Controls: Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).
-
Calculation: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[9]
Annexin V/Propidium Iodide (PI) Assay (Apoptosis)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound formulations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS, which can be an indicator of cellular stress and a trigger for apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound formulations.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for assessing the cytotoxicity of this compound formulations.
Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.
Conclusion
The cytotoxicity of this compound formulations is a critical consideration in preclinical drug development. This guide provides a framework for comparing the cytotoxic potential of these delivery systems using standardized in vitro assays. The data presented herein suggests that the cytotoxicity of this compound is formulation-dependent and can be influenced by factors such as PEG chain length and the presence of targeting ligands. For a comprehensive assessment, it is recommended to employ a panel of cytotoxicity assays that evaluate different cellular endpoints, including cell viability, membrane integrity, and the induction of apoptosis. Careful selection of controls, particularly blank formulations, is essential for accurately attributing cytotoxic effects to the delivery vehicle itself. The provided protocols and pathway diagrams serve as a resource for designing and interpreting these crucial safety and efficacy studies.
References
- 1. What are the results of the clinical trials of DSPE - PEG2000 - based products? - Blog [shochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Cyt-C/caspases-9,3, Bax/Bcl-2 and the FAS death receptor pathway in apoptosis induced by zinc oxide nanoparticles in human aortic endothelial cells and the protective effect by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 7. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DSPE-PEG 2000: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000) and its derivatives.
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, a commonly used PEGylated lipid in nanoparticle drug delivery systems.
While many forms of this compound are not classified as hazardous substances under the Globally Harmonized System (GHS), it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. Some product information sheets may advise treating the substance as potentially hazardous until more information is available.[1]
Hazard Classification and Safety Profile
This compound is generally considered to have low toxicity and immunogenicity.[2] However, it is important to be aware of the following:
-
Environmental Hazards: Some forms of this compound are classified as slightly hazardous to water. Therefore, large quantities should not be allowed to enter groundwater, watercourses, or sewage systems.
-
Incompatible Materials: this compound should not be mixed with strong oxidizing agents.
-
Hazardous Decomposition Products: When exposed to high temperatures or fire, this compound can decompose and produce carbon oxides, nitrogen oxides, and phosphorous oxides.
Quantitative Data Summary from Safety Data Sheets
| Hazard Classification | DSPE-PEG(2000)-amine (sodium salt) |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| EPA Hazardous Waste | Not listed |
| Aquatic Toxicity | Slightly hazardous for water |
Note: This table is a summary based on a representative SDS. Always refer to the specific SDS for the product you are using.
Disposal Workflow
The proper disposal of this compound waste should follow a structured workflow to ensure safety and compliance.
Step-by-Step Disposal Procedures
Waste Identification and Segregation
-
Consult the SDS: Before beginning any disposal process, carefully review the Safety Data Sheet for the specific this compound product. Pay close attention to Section 13: Disposal Considerations.
-
Hazardous vs. Non-Hazardous: Based on the SDS and your institutional guidelines, determine if the this compound waste is considered hazardous or non-hazardous.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials like strong oxidizing agents.
Waste Collection and Storage
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. It is often best to use the original container if it is in good condition.
-
Label Containers Clearly: Label the waste container with the full chemical name: "this compound" or "1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]", the concentration (if in solution), and the date.
-
Seal Containers: Keep the waste container securely sealed when not in use.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.
Disposal of this compound Waste
For Non-Hazardous this compound Waste:
If the SDS and your local regulations confirm that the this compound waste is non-hazardous, follow your institution's guidelines for non-hazardous chemical waste. This may include:
-
Solid Waste: Small quantities of solid, non-hazardous this compound may be permissible for disposal in the regular trash. However, this should be confirmed with your EHS department. Some institutions require that all chemical waste, regardless of hazard classification, be disposed of through their chemical waste program.
-
Aqueous Solutions: Disposal of dilute, non-hazardous aqueous solutions of this compound down the sanitary sewer may be permitted in some jurisdictions, but this is often restricted. Given that some forms are slightly hazardous to aquatic life, it is best to avoid drain disposal unless explicitly approved by your EHS department.
For Hazardous this compound Waste:
If the this compound waste is classified as hazardous, or if you are uncertain, it must be disposed of through your institution's hazardous waste management program.
-
Contact EHS: Arrange for a pickup of the hazardous waste with your institution's EHS department.
-
Do Not Dispose in Regular Trash or Drain: Under no circumstances should hazardous chemical waste be disposed of in the regular trash or down the drain.
Disposal of Empty Containers
-
Decontaminate: Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695), methanol, or water, depending on the solubility of the specific product).
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal if the chemical is non-hazardous and your local regulations allow it.
-
Deface Label: Completely remove or deface the label on the empty container to prevent misuse.
-
Dispose of Container: Dispose of the decontaminated and defaced container in the regular trash or recycling, as per your institution's guidelines.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and ensure safety.
Decontamination Workflow
Experimental Protocol for Equipment Decontamination:
-
Preparation: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Initial Cleaning:
-
For glassware and non-sensitive equipment, wash with a laboratory-grade detergent and warm water to remove any visible residue.
-
For more sensitive equipment, wipe down surfaces with a cloth or sponge dampened with a mild detergent solution.
-
-
Disinfection/Decontamination:
-
Wipe down all surfaces of the equipment with a suitable disinfectant, such as 70% ethanol or isopropanol. Ensure that the surface remains wet for the recommended contact time to ensure effective decontamination.
-
-
Final Rinse:
-
Thoroughly rinse the equipment with deionized water to remove any residual cleaning agents or disinfectants.
-
-
Drying:
-
Allow the equipment to air dry completely in a clean area or use a laboratory-grade drying oven if appropriate for the material.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling DSPE-PEG 2000
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000). The following procedures are designed to ensure the safe handling and disposal of this material in a laboratory setting.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is best practice in a laboratory environment to always handle chemicals with a degree of caution. The recommended personal protective equipment is summarized below.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should be worn to protect from potential splashes. |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a particulate filter respirator may be considered.[1] |
Operational Handling Protocol
Proper handling of this compound is crucial for maintaining its integrity and ensuring user safety. The following step-by-step protocol should be followed.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Acclimatization : this compound is typically stored at -20°C.[2][3] Before opening, allow the container to warm to room temperature to prevent condensation, which can affect the product's quality.[2]
-
Weighing and Dispensing : Conduct weighing and dispensing in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particulates.
-
Dissolving : this compound is soluble in organic solvents like ethanol (B145695) and dimethylformamide.[4] When dissolving, add the solvent to the solid material slowly and mix gently.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[4] Clean all equipment and the work area.
First Aid Measures
In the event of exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[5] |
| Skin Contact | The product is generally not irritating to the skin. However, it is good practice to wash the affected area with plenty of soap and water.[5] |
| Eye Contact | Rinse the eyes for several minutes with running water. If irritation persists, consult a doctor. |
| Ingestion | If swallowed, rinse the mouth with water. If symptoms persist, seek medical attention.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities : For very small research quantities, some sources suggest that disposal with household waste may be permissible. However, this should be verified with your institution's specific waste disposal guidelines.
-
Contaminated Waste : Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of according to your institution's chemical waste procedures.
-
Spills : In the event of a spill, the material can be collected by gently sweeping it into a suitable container for proper disposal.[5] Avoid creating dust.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
